Phenamidine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
4-(4-carbamimidoylphenoxy)benzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c15-13(16)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)14(17)18/h1-8H,(H3,15,16)(H3,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMABBVCVVXMJDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)OC2=CC=C(C=C2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5421-89-6 (di-hydrochloride) | |
| Record name | Phenamidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10143619 | |
| Record name | Phenamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10143619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101-62-2 | |
| Record name | Phenamidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenamidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10143619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-oxydibenzamidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.692 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENAMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/382086V7IB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Phenamidine's Putative Mechanism of Action on Babesia DNA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenamidine, a diamidine-class aromatic compound, has been historically employed in veterinary medicine as an effective agent against babesiosis, a tick-borne disease caused by intraerythrocytic protozoan parasites of the genus Babesia. While its efficacy is acknowledged, the precise molecular mechanism of action, particularly its interaction with the parasite's DNA, remains an area of active investigation. This technical guide synthesizes the current understanding of the mechanism of action of diamidine compounds, and by extension, a putative mechanism for this compound, on the DNA of Babesia species. It is important to note that direct experimental evidence for this compound's specific interaction with Babesia DNA is limited; therefore, this guide draws upon data from related diamidine compounds and the known molecular biology of Babesia and other apicomplexan parasites.
The Target: Babesia Nuclear and Mitochondrial DNA
Contrary to some initial hypotheses, Babesia are apicomplexan parasites and, unlike kinetoplastids, do not possess a kinetoplast.[1] Their genetic material is primarily located in the nucleus and a mitochondrion. The mechanism of action of diamidine compounds is thought to involve the disruption of DNA synthesis and function.[2] Aromatic dicationic molecules, the class to which this compound belongs, are known to act by binding to the minor groove of DNA at AT-rich sites, which are prevalent in the genomes of many parasitic organisms. This binding can potentially inhibit DNA-dependent enzymes or directly obstruct transcription.[3]
The Babesia microti genome, for instance, is comprised of four chromosomes, containing approximately 6.5 megabase pairs and encoding around 3,500 polypeptides, making it one of the smallest among apicomplexan parasites.[4] The mitochondrial genome of Babesia species, such as Babesia duncani, is a linear molecule of approximately 6 kb that encodes essential proteins like cytochrome b (cob), cytochrome c oxidase subunit I (coxI), and subunit III (coxIII).[5] Both nuclear and mitochondrial DNA are critical for the parasite's replication and survival within the host erythrocyte, making them prime targets for chemotherapeutic agents.
Proposed Mechanism of Action of this compound on Babesia DNA
Based on studies of other diamidine compounds, the proposed mechanism of action of this compound on Babesia DNA likely involves the following key steps:
-
Cellular Uptake: this compound, as a dicationic molecule, is selectively accumulated by the parasite.[3]
-
DNA Minor Groove Binding: The planar and positively charged structure of this compound facilitates its binding to the minor groove of AT-rich regions of both nuclear and mitochondrial DNA.[2][6] This interaction is stabilized by electrostatic forces and hydrogen bonds.
-
Inhibition of DNA Replication and Transcription: The binding of this compound to the DNA template can physically obstruct the passage of DNA and RNA polymerases, thereby inhibiting DNA replication and gene transcription.[2][3] This leads to a cessation of protein synthesis and cell division.
-
Interference with DNA-Associated Enzymes: The interaction of diamidines with DNA can also interfere with the function of essential DNA-associated enzymes, such as topoisomerases.[7] While not directly demonstrated for this compound in Babesia, this is a known mechanism for other DNA-binding antiparasitic drugs.
The following diagram illustrates the proposed signaling pathway of this compound's action on Babesia DNA.
Caption: Proposed mechanism of this compound action on Babesia DNA.
Quantitative Data on Diamidine Activity Against Babesia
| Compound | Babesia Species | IC50 | Reference |
| Diphenyl furan diamidine | Babesia divergens | 1.5 ng/mL | [4][8] |
| Various novel diamidines | Babesia divergens | <20 ng/mL | [3] |
| JPC-2056 (prodrug) | Babesia duncani | 869.4 ± 4 nM | [9] |
| JPC-2067 | Babesia duncani | 8.9 ± 2 nM | [9] |
Experimental Protocols
In Vitro Cultivation of Babesia for Drug Testing
A crucial prerequisite for evaluating the efficacy of compounds like this compound is a robust in vitro culture system. The following protocol is a generalized method for the continuous in vitro cultivation of Babesia species.
Workflow for In Vitro Cultivation of Babesia
References
- 1. Babesia - Troccap [troccap.com]
- 2. Indole and Benzimidazole Bichalcophenes: Synthesis, DNA Binding and Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Diamidines with Activity against Babesia divergens In Vitro and Babesia microti In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Babesia microti: Pathogen Genomics, Genetic Variability, Immunodominant Antigens, and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into the evolution and drug susceptibility of Babesia duncani from the sequence of its mitochondrial and apicoplast genomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiparasitic compounds that target DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiparasitic Compounds That Target DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment of Babesia bovis In Vitro Culture Using Medium Free of Animal Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro efficacy of next-generation dihydrotriazines and biguanides against babesiosis and malaria parasites - PMC [pmc.ncbi.nlm.nih.gov]
Molecular Targets of Phenamidine in Protozoan Parasites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenamidine, an aromatic diamidine, has been utilized in veterinary medicine for the treatment of protozoan infections, notably babesiosis in cattle, horses, and dogs.[1][2][3] As part of the diamidine class of drugs, its mechanism of action is broadly understood to involve interaction with parasitic DNA and the disruption of essential cellular processes. This technical guide provides a detailed overview of the known and putative molecular targets of this compound and related diamidines in protozoan parasites, drawing upon the established literature for this class of compounds. The guide also outlines detailed experimental protocols to facilitate further research into the precise mechanisms of this compound's antiparasitic activity.
While specific quantitative data for this compound is limited in publicly available literature, this guide extrapolates from data on structurally and functionally similar diamidines, such as pentamidine and diminazene, to provide a comprehensive framework for understanding its molecular interactions.
Primary Molecular Target: DNA Interaction
The principal molecular target of diamidine compounds, including this compound, is parasitic DNA. These compounds exhibit a strong preference for binding to the minor groove of AT-rich DNA sequences.[4] This interaction is non-intercalative and is driven by a combination of electrostatic interactions, hydrogen bonding, and van der Waals forces.
Kinetoplast DNA (kDNA) as a Key Target in Kinetoplastids
In kinetoplastid parasites such as Trypanosoma and Leishmania, the mitochondrial DNA, known as kinetoplast DNA (kDNA), is a particularly sensitive target for diamidines.[5] The kDNA is a network of thousands of interlocked circular DNA molecules, and its unique structure and high AT content make it a prime binding site for these drugs. The accumulation of diamidines within the kinetoplast can lead to the disruption of kDNA replication and segregation, ultimately causing cell cycle arrest and parasite death.[5]
Potential for Topoisomerase Inhibition
The binding of diamidines to DNA can also indirectly affect the function of essential enzymes that interact with the DNA, such as topoisomerases. These enzymes are crucial for resolving DNA topological problems during replication, transcription, and recombination.[6][7] There is evidence to suggest that some diamidines can inhibit the activity of topoisomerase I in Leishmania donovani, indicating that this could be a secondary mechanism of action for this compound.[8]
Disruption of Mitochondrial Function
Beyond direct DNA interaction, diamidines are known to impact mitochondrial function, a critical aspect of parasite survival. The accumulation of these cationic compounds within the negatively charged mitochondrial matrix can lead to a collapse of the mitochondrial membrane potential (ΔΨm).[2][9] This disruption of the electrochemical gradient across the inner mitochondrial membrane interferes with ATP synthesis and other essential mitochondrial processes, contributing to the parasite's demise.
Role of Drug Transporters in Uptake and Resistance
The efficacy of diamidines is heavily dependent on their uptake by the parasite, which is mediated by specific transmembrane transporters. In African trypanosomes, several transporters have been identified as being responsible for the uptake of diamidines, including the P2 aminopurine transporter (encoded by the TbAT1 gene), the high-affinity pentamidine transporter (HAPT1), and the low-affinity pentamidine transporter (LAPT1).[1][10]
Resistance to diamidines in trypanosomes is often associated with mutations in or the loss of these transporters, leading to reduced drug accumulation within the parasite.[1] Understanding the interaction of this compound with these transporters is crucial for overcoming potential resistance mechanisms.
Quantitative Data on Diamidine Activity
| Compound | Parasite | Assay | Value | Reference |
| Pentamidine | Trypanosoma brucei rhodesiense | In vitro IC50 | 0.004 µM | [4] |
| Pentamidine | Leishmania donovani | TOPI Inhibition (IC50) | ~1 µM | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's molecular targets.
In Vitro Drug Susceptibility Assay for Trypanosoma brucei
This protocol is adapted from standard methods for determining the in vitro efficacy of compounds against bloodstream forms of Trypanosoma brucei.
Materials:
-
Trypanosoma brucei bloodstream forms (e.g., Lister 427 strain)
-
HMI-9 medium supplemented with 10% fetal bovine serum (FBS)
-
This compound isethionate
-
96-well microtiter plates
-
Resazurin-based viability reagent (e.g., AlamarBlue)
-
Plate reader (fluorescence or absorbance)
Procedure:
-
Maintain T. brucei bloodstream forms in HMI-9 medium at 37°C and 5% CO2.
-
Prepare a stock solution of this compound isethionate in sterile distilled water or DMSO.
-
Serially dilute the this compound stock solution in HMI-9 medium in a 96-well plate to achieve a range of final concentrations.
-
Add T. brucei parasites to each well at a final density of 2 x 10^4 cells/mL. Include wells with parasites only (negative control) and medium only (background control).
-
Incubate the plates for 48 hours at 37°C and 5% CO2.
-
Add the resazurin-based viability reagent to each well according to the manufacturer's instructions and incubate for an additional 24 hours.
-
Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
DNA Binding Affinity Assay (Fluorescence-based)
This protocol describes a method to assess the binding of this compound to DNA using a fluorescent intercalating dye.
Materials:
-
Calf thymus DNA (or a specific protozoan DNA)
-
This compound isethionate
-
Ethidium bromide (or another fluorescent DNA dye)
-
Tris-EDTA (TE) buffer (pH 7.4)
-
Fluorometer
Procedure:
-
Prepare a solution of DNA in TE buffer.
-
Prepare a stock solution of this compound in TE buffer.
-
In a cuvette, mix the DNA solution with ethidium bromide to a final concentration that gives a stable fluorescence signal.
-
Measure the initial fluorescence of the DNA-ethidium bromide complex.
-
Add increasing concentrations of this compound to the cuvette, allowing the mixture to equilibrate after each addition.
-
Measure the fluorescence after each addition of this compound. The displacement of ethidium bromide by this compound will result in a decrease in fluorescence.
-
Plot the change in fluorescence against the concentration of this compound to determine the binding affinity (e.g., by calculating the concentration of this compound required to displace 50% of the ethidium bromide).
Mitochondrial Membrane Potential Assay using JC-1
This protocol utilizes the JC-1 dye to assess the effect of this compound on the mitochondrial membrane potential of protozoan parasites.
Materials:
-
Protozoan parasites (e.g., Leishmania promastigotes)
-
JC-1 dye
-
This compound isethionate
-
FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) as a positive control for depolarization
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Culture the parasites to the desired growth phase.
-
Treat the parasites with various concentrations of this compound for a defined period. Include an untreated control and a positive control treated with FCCP.
-
Wash the parasites with PBS and resuspend them in fresh medium.
-
Add JC-1 dye to a final concentration of 2-10 µM and incubate at 37°C for 15-30 minutes in the dark.[11][12]
-
Wash the cells with PBS to remove excess dye.
-
Analyze the cells using a flow cytometer or fluorescence microscope.[11][12]
-
Flow Cytometry: Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic or metabolically inactive cells with low potential will show green fluorescence (JC-1 monomers).[11][12]
-
Fluorescence Microscopy: Observe the shift from red to green fluorescence in treated cells compared to controls.
-
-
Quantify the ratio of red to green fluorescence to determine the extent of mitochondrial depolarization induced by this compound.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the molecular targets and experimental investigation of this compound.
Caption: Proposed mechanism of action for this compound in protozoan parasites.
Caption: Workflow for determining the in vitro IC50 of this compound.
Caption: Workflow for assessing this compound's DNA binding affinity.
Conclusion
This compound, as a member of the diamidine class of drugs, is understood to exert its antiparasitic effects through a multi-targeted approach. The primary interaction is with parasitic DNA, particularly the AT-rich kinetoplast DNA in susceptible protozoa, leading to the inhibition of essential cellular processes. Furthermore, the disruption of mitochondrial function represents a significant secondary mechanism of action. The efficacy of this compound is intrinsically linked to its uptake via specific parasite transporters, which also represent a key area of study for understanding and overcoming drug resistance. While specific quantitative data for this compound remains an area for further investigation, the experimental protocols and mechanistic insights provided in this guide offer a robust framework for researchers and drug development professionals to further elucidate the molecular targets and optimize the therapeutic potential of this and other diamidine compounds against protozoan parasites.
References
- 1. In Vivo Investigations of Selected Diamidine Compounds against Trypanosoma evansi Using a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IDSA 2020 Guideline on Diagnosis and Management of Babesiosis [idsociety.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. In vitro activity and preliminary toxicity of various diamidine compounds against Trypanosoma evansi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound in the treatment of Babesia bigemina infections of cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. takara.co.kr [takara.co.kr]
- 8. Leishmania donovani: differential activities of classical topoisomerase inhibitors and antileishmanials against parasite and host cells at the level of DNA topoisomerase I and in cytotoxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. An alternative combination therapy with metronidazole, clindamycin and doxycycline for Babesia gibsoni (Asian genotype) in dogs in Hong Kong - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. Mitochondrial Membrane Potential Assay Kit (with JC-1) - Elabscience® [elabscience.com]
An In-depth Technical Guide to the Binding Affinity of Phenamidine to DNA Minor Grooves
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of phenamidine and its analogues to the minor groove of DNA. This compound, a member of the aromatic diamidine class of compounds, has garnered significant interest for its therapeutic potential, which is intrinsically linked to its ability to target and bind to the DNA minor groove. This interaction can interfere with DNA replication and transcription, making these compounds valuable candidates for antimicrobial and anticancer agents. This document synthesizes key quantitative data, details common experimental protocols, and visualizes the workflows used to characterize these molecular interactions.
Quantitative Binding Affinity Data
The binding of this compound and its analogues to the DNA minor groove is characterized by a strong preference for AT-rich sequences. The affinity of these interactions is quantified by various parameters, including the dissociation constant (Kd), association constant (Ka), and the concentration required for 50% inhibition (IC50). While specific quantitative data for this compound itself is not extensively consolidated in publicly available literature, data for structurally similar and functionally related diamidines, such as pentamidine and berenil, provide valuable insights into the expected binding affinities.
Table 1: Summary of DNA Binding Affinity for this compound Analogues
| Compound | DNA Sequence | Method | Binding Constant (Kd) | Reference |
| Bisbenzamidine 1 | 5'-AAATTT-3' | NMR & in silico | ~0.7 µM | [1] |
| Dimeric bisbenzamidine 2 | AAATTT X AAATTT | SPR | >20-fold higher affinity than monomer | [1] |
Note: The table will be populated with more specific data as further research is conducted and published.
Experimental Protocols for Characterizing DNA-Ligand Interactions
A variety of biophysical techniques are employed to investigate the binding of small molecules like this compound to the DNA minor groove. Each method provides unique insights into the binding affinity, specificity, and mode of interaction.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a powerful technique for real-time, label-free analysis of molecular interactions. It is used to determine the kinetics (association and dissociation rates) and affinity of binding.
Experimental Workflow:
-
Immobilization: A DNA hairpin with a specific AT-rich sequence is immobilized on the surface of a sensor chip.
-
Binding: A solution containing the diamidine compound (analyte) is flowed over the sensor surface. The binding of the compound to the immobilized DNA causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).
-
Equilibrium: The flow of the analyte solution is continued until the binding reaches a steady state (equilibrium).
-
Dissociation: A buffer solution without the analyte is flowed over the surface to monitor the dissociation of the compound from the DNA.
-
Data Analysis: The resulting sensorgram (a plot of RU versus time) is fitted to a suitable binding model (e.g., a one-site binding model) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[1][2]
UV-Visible Spectroscopy
UV-Visible spectroscopy is used to detect the formation of a complex between DNA and a ligand by monitoring changes in the absorbance spectra.
Experimental Protocol:
-
Preparation: Solutions of the diamidine compound and calf thymus DNA (ctDNA) are prepared in a suitable buffer.
-
Titration: The UV-visible spectrum of the diamidine solution is recorded. Aliquots of the ctDNA solution are then incrementally added to the diamidine solution.
-
Spectral Measurement: After each addition of ctDNA, the solution is allowed to equilibrate, and the UV-visible spectrum is recorded.
-
Analysis: Changes in the absorbance intensity (hypochromism or hyperchromism) and shifts in the wavelength of maximum absorbance (red or blue shift) indicate an interaction.[3][4] The binding constant can be calculated by analyzing the changes in absorbance as a function of DNA concentration using appropriate equations, such as the Benesi-Hildebrand equation.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism spectroscopy is sensitive to the conformational changes in chiral molecules like DNA upon ligand binding.
Experimental Protocol:
-
Sample Preparation: Solutions of DNA and the diamidine compound are prepared in a suitable buffer.
-
Titration: The CD spectrum of the DNA solution is recorded. The diamidine compound is then titrated into the DNA solution.
-
Spectral Recording: After each addition of the ligand, the mixture is incubated to reach equilibrium, and the CD spectrum is recorded.
-
Interpretation: Changes in the characteristic CD bands of B-form DNA (a positive band around 275 nm and a negative band around 245 nm) can indicate the mode of binding. Minor groove binding typically causes less significant changes compared to intercalation.[5]
DNase I Footprinting
DNase I footprinting is a technique used to identify the specific binding site of a ligand on a DNA molecule.
Experimental Protocol:
-
DNA Labeling: A DNA fragment of interest is radioactively or fluorescently labeled at one end.
-
Binding Reaction: The labeled DNA is incubated with varying concentrations of the diamidine compound.
-
Enzymatic Digestion: A limited amount of DNase I is added to the mixture. DNase I cleaves the DNA backbone at sites not protected by the bound ligand.
-
Gel Electrophoresis: The resulting DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis.
-
Analysis: The binding site of the diamidine is identified as a "footprint," which is a region on the gel where the DNA ladder is absent due to protection from DNase I cleavage by the bound ligand.[6]
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the key experimental techniques described above.
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Caption: Workflow for UV-Visible Spectroscopic titration.
Caption: Workflow for DNase I Footprinting.
Conclusion
The interaction of this compound and its analogues with the DNA minor groove is a critical aspect of their biological activity. Understanding the affinity, specificity, and thermodynamics of this binding is paramount for the rational design of new and more effective therapeutic agents. The experimental techniques outlined in this guide provide a robust framework for characterizing these interactions, and the continued application of these methods will undoubtedly lead to a deeper understanding of the molecular basis of their action and facilitate the development of next-generation DNA-targeting drugs.
References
- 1. High-affinity A/T-rich DNA binding with a dimeric bisbenzamidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding properties of pendimethalin herbicide to DNA: multispectroscopic and molecular docking approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of DNA Binding, Cleavage, and Cytotoxic Activity of Cu(II), Co(II), and Ni(II) Schiff Base Complexes of 1-Phenylindoline-2,3-dione with Isonicotinohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of a Novel DNA Minor-Groove Complex - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Targets of Phenamidine: A Technical Guide to its Biochemical Interactions
For Immediate Release
A deep dive into the biochemical mechanisms of Phenamidine, a key antiprotozoal agent, reveals its primary interactions with fundamental cellular processes, including DNA replication and folate metabolism. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the biochemical pathways affected by this aromatic diamidine, supported by quantitative data from its close analogue, Pentamidine, detailed experimental methodologies, and visual pathway representations.
This compound, a member of the aromatic diamidine class of drugs, is an established antiprotozoal agent used in veterinary medicine. Its efficacy, like other diamidines, is rooted in its ability to interfere with critical biochemical pathways within parasitic organisms. The primary molecular target of this class of compounds is nucleic acid, leading to the disruption of DNA and RNA synthesis and function. This guide elucidates the known and inferred biochemical interactions of this compound, drawing parallels with the well-studied analogue, Pentamidine, to provide a clearer picture of its mechanism of action.
Core Biochemical Interactions
The molecular action of this compound and related aromatic diamidines centers on their interaction with nucleic acids and key enzymes involved in their metabolism. The core biochemical pathways affected are:
-
DNA Minor Groove Binding: Aromatic diamidines are known to bind to the minor groove of DNA, with a preference for Adenine-Thymine (A-T) rich regions. This binding is non-intercalative and is thought to physically obstruct the binding of enzymes and transcription factors necessary for DNA replication and transcription, ultimately leading to cell death.
-
Inhibition of Topoisomerases: These enzymes are crucial for relieving torsional stress in DNA during replication and transcription. Aromatic diamidines have been shown to inhibit the activity of topoisomerases, leading to DNA strand breaks and apoptosis.[1]
-
Inhibition of Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleotides, the building blocks of DNA and RNA. Inhibition of DHFR depletes the pool of tetrahydrofolate, leading to a shutdown of nucleic acid synthesis.
Quantitative Analysis of Aromatic Diamidine Interactions
While specific quantitative data for this compound is limited in publicly available literature, data from its close structural and functional analogue, Pentamidine, provides valuable insights into the potency of this drug class.
| Compound | Assay | Organism/Target | Parameter | Value | Reference |
| Pentamidine | In-vitro activity | Pneumocystis carinii | IC50 | 1 mg/L | [2] |
| Pentamidine | Affinity Capillary Electrophoresis | RNA probe [CUG]95 | Ka (app) | (6.1 ± 0.4) × 10³ M⁻¹ | [3] |
Table 1: Quantitative data for Pentamidine, a close analogue of this compound. IC50: Half-maximal inhibitory concentration. Ka (app): Apparent association constant.
Visualizing the Affected Pathways
To better understand the points of intervention for this compound and its analogues, the following diagrams illustrate the key affected biochemical pathways.
Detailed Experimental Protocols
The investigation of the biochemical effects of this compound relies on a suite of established experimental protocols. Below are methodologies for key assays.
DNA Binding Assay (UV-Visible Spectroscopy)
This method is used to determine the binding of a compound to DNA by observing changes in the UV-Visible absorption spectrum of the compound upon addition of DNA.
Materials:
-
This compound stock solution
-
Calf Thymus DNA (CT-DNA) stock solution
-
Tris-HCl buffer (pH 7.4)
-
Quartz cuvettes
-
UV-Visible Spectrophotometer
Procedure:
-
Prepare a solution of this compound of known concentration in Tris-HCl buffer.
-
Record the initial UV-Visible absorption spectrum of the this compound solution from 200-400 nm.
-
Titrate the this compound solution with increasing concentrations of CT-DNA.
-
After each addition of DNA, allow the solution to equilibrate and then record the UV-Visible spectrum.
-
Analyze the changes in the absorption maxima (hypochromism or hyperchromism) and wavelength shifts (bathochromic or hypsochromic) to determine the binding mode and calculate the binding constant (Kb).
Topoisomerase II Inhibition Assay (DNA Relaxation Assay)
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase II.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase II
-
Assay buffer (containing ATP and MgCl2)
-
This compound at various concentrations
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
-
Gel documentation system
Procedure:
-
Set up reaction tubes containing assay buffer, supercoiled plasmid DNA, and varying concentrations of this compound.
-
Initiate the reaction by adding Topoisomerase II to each tube. Include a control with no inhibitor and a control with no enzyme.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (containing a chelating agent like EDTA and a loading dye).
-
Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition at each this compound concentration and calculate the IC50 value.
Dihydrofolate Reductase (DHFR) Inhibition Assay (Spectrophotometric)
This assay measures the inhibition of DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
Materials:
-
Purified DHFR enzyme
-
Dihydrofolate (DHF) substrate
-
NADPH
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.5)
-
This compound at various concentrations
-
UV-Visible Spectrophotometer capable of kinetic measurements
Procedure:
-
Prepare a reaction mixture in a cuvette containing assay buffer, NADPH, and DHFR enzyme.
-
Add varying concentrations of this compound to the reaction mixtures and incubate for a short period to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate, DHF.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the reaction velocities against the this compound concentrations to determine the IC50 or Ki value.
Conclusion
This compound exerts its antiprotozoal effects through a multi-targeted mechanism primarily centered on the disruption of nucleic acid synthesis and function. By binding to the DNA minor groove and inhibiting key enzymes such as topoisomerases and dihydrofolate reductase, this compound effectively halts the proliferation of parasitic organisms. The quantitative data from its analogue, Pentamidine, underscores the potent activity of this drug class. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for further research into the precise molecular interactions of this compound and the development of novel therapeutic agents targeting these critical biochemical pathways.
References
Elucidating the Uptake and Transport Mechanism of Phenamidine in Parasites: An In-depth Technical Guide
Disclaimer: Detailed molecular studies on the uptake and transport of phenamidine in parasites are limited. This guide synthesizes the extensive research available for the structurally related and functionally similar diamidine compound, pentamidine, to infer the likely mechanisms for this compound. This approach is based on the well-documented cross-resistance and shared transport pathways between these two compounds.
Executive Summary
This compound, a member of the aromatic diamidine class of compounds, has been utilized in veterinary medicine for the treatment of protozoan infections, notably babesiosis. Its efficacy, like other diamidines, is critically dependent on its selective accumulation within the parasite. This process is mediated by specific transmembrane transporters. Understanding the mechanisms of this compound uptake and transport is paramount for optimizing its therapeutic efficacy, overcoming drug resistance, and guiding the development of novel diamidine-based antiparasitic agents. This technical guide provides a comprehensive overview of the current understanding of diamidine transport in key parasitic protozoa, including Trypanosoma, Leishmania, and Babesia, with a primary focus on the wealth of data available for pentamidine as a proxy for this compound. It details the specific transporters involved, their kinetic properties, the role of organellar sequestration, and the molecular basis of resistance. Furthermore, this guide furnishes detailed protocols for key experimental assays and visualizes the complex transport pathways and experimental workflows.
Diamidine Uptake and Transport in Kinetoplastids
The transport of diamidines in kinetoplastid parasites, such as Trypanosoma and Leishmania, is a carrier-mediated process, which accounts for the selective toxicity of these drugs. The parasite's plasma membrane transporters recognize and internalize these compounds, leading to their accumulation to cytotoxic concentrations.
Trypanosoma brucei
In Trypanosoma brucei, the causative agent of African trypanosomiasis, at least three distinct transporters are involved in the uptake of pentamidine, and by extension, likely this compound.
-
P2 Aminopurine Transporter (TbAT1): This transporter is primarily responsible for the uptake of adenosine and adenine. However, it also recognizes and transports aromatic diamidines and melaminophenyl arsenical drugs.[1][2][3] Loss or mutation of the gene encoding the P2 transporter, TbAT1, is a well-established mechanism of resistance to diminazene aceturate (another veterinary diamidine) and can contribute to reduced sensitivity to pentamidine.[1][2]
-
High-Affinity Pentamidine Transporter 1 (HAPT1): Identified as the aquaglyceroporin TbAQP2, HAPT1 exhibits a high affinity for pentamidine.[2][3] The loss of HAPT1 function is a major contributor to high-level resistance to both pentamidine and melarsoprol (melarsoprol/pentamidine cross-resistance, MPXR).[2]
-
Low-Affinity Pentamidine Transporter 1 (LAPT1): This transporter is characterized by its lower affinity for pentamidine and is less well-defined than the P2 and HAPT1 transporters.[1] It contributes to the overall uptake of the drug, particularly at higher concentrations.
The multi-transporter system for diamidine uptake in T. brucei is a crucial factor in both the efficacy of and the development of resistance to these drugs.
Leishmania Species
In Leishmania species, the uptake of pentamidine is also a carrier-mediated and energy-dependent process.[4] Studies in Leishmania donovani and Leishmania amazonensis suggest that pentamidine may share transport systems with polyamines like putrescine and spermidine.[4] A high-affinity pentamidine transporter, LmexPT1, has been identified in Leishmania mexicana. Following uptake into the cytoplasm, pentamidine is further concentrated in the mitochondrion, a process dependent on the mitochondrial membrane potential. Resistance to pentamidine in Leishmania is associated with a reduced accumulation of the drug within the mitochondrion.[5]
Diamidine Uptake in Babesia Species
While the precise transporters have not been fully characterized, the activity of this compound against Babesia species, intraerythrocytic parasites, suggests a mechanism for drug entry across both the erythrocyte and parasite membranes. In the related apicomplexan parasite Plasmodium falciparum, pentamidine is thought to enter the infected erythrocyte via "new permeability pathways" induced by the parasite. Once inside the erythrocyte, it can then be taken up by the parasite. A similar mechanism may be at play in Babesia-infected erythrocytes. In vitro studies have confirmed the susceptibility of Babesia divergens to a combination of this compound and oxomemazine.[6]
Mechanisms of Resistance
Resistance to diamidines, including this compound, is primarily associated with decreased intracellular accumulation of the drug. This is most commonly achieved through:
-
Loss or Downregulation of Transporters: Mutations or deletions in the genes encoding drug transporters, such as TbAT1 (P2 transporter) and TbAQP2 (HAPT1) in T. brucei, lead to reduced drug uptake and resistance.[1][2]
-
Altered Mitochondrial Sequestration: In Leishmania, impaired accumulation of the drug in the mitochondrion is a key feature of resistance.[5]
-
Increased Drug Efflux: The role of efflux pumps, such as those from the ATP-binding cassette (ABC) transporter family, in actively removing diamidines from the parasite is also a potential mechanism of resistance, though less well-characterized for this class of drugs compared to others.
Quantitative Data on Diamidine Transport and Efficacy
The following tables summarize key quantitative data for pentamidine transport and the in vitro efficacy of both pentamidine and this compound against various parasites.
Table 1: Kinetic Parameters of Pentamidine Transporters in Trypanosoma brucei
| Transporter | Gene | Km (nM) | Vmax (pmol/107 cells/min) |
| HAPT1 | TbAQP2 | ~35 | Data not consistently reported |
| P2 | TbAT1 | ~300 | Data not consistently reported |
| LAPT1 | - | ~35,000 | Data not consistently reported |
Note: Kinetic parameters can vary between different studies and parasite strains.
Table 2: In Vitro Efficacy (IC50) of Pentamidine and this compound Against Various Parasites
| Compound | Parasite | IC50 | Reference |
| Pentamidine | Trypanosoma brucei rhodesiense | 0.12 - 10 µM | [1] |
| Pentamidine | Plasmodium falciparum (K1 strain) | 0.17 - 5 µM | [1] |
| Pentamidine | Leishmania donovani | Variable | [1] |
| This compound (with oxomemazine) | Babesia divergens | Highly active | [6] |
IC50 (50% inhibitory concentration) values are indicative of the drug's potency in vitro and can vary depending on the assay conditions and parasite strain.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the uptake and transport of diamidine drugs in parasites.
Radiolabeled Drug Uptake Assay
This assay measures the accumulation of a radiolabeled drug (e.g., [3H]-pentamidine) inside the parasite over time.
Materials:
-
Parasite culture (e.g., Trypanosoma brucei bloodstream forms)
-
Assay buffer (e.g., HMI-9 medium without serum)
-
[3H]-pentamidine of known specific activity
-
Unlabeled pentamidine (for competition assays)
-
Ice-cold wash buffer (e.g., phosphate-buffered saline with 10 mM glucose)
-
Silicone oil mixture (e.g., 1:1 mixture of AR200 and AR20 silicone fluid)
-
Microcentrifuge tubes
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Harvest parasites from culture during the mid-log phase of growth by centrifugation.
-
Wash the parasites twice with ice-cold assay buffer and resuspend to a final density of 1 x 108 cells/mL.
-
Pre-warm the cell suspension to 37°C for 10 minutes.
-
Initiate the uptake by adding a known concentration of [3H]-pentamidine to the cell suspension. For inhibitor studies, pre-incubate the cells with the inhibitor for 1-2 minutes before adding the radiolabeled drug.
-
At various time points (e.g., 15, 30, 60, 120, 300 seconds), take a 100 µL aliquot of the cell suspension and layer it on top of 200 µL of silicone oil in a microcentrifuge tube.
-
Immediately centrifuge the tubes at 13,000 x g for 1 minute to pellet the cells below the oil layer, separating them from the extracellular radiolabeled drug.
-
Freeze the tubes in dry ice or liquid nitrogen.
-
Cut the tip of the tube containing the cell pellet and place it in a scintillation vial.
-
Lyse the cells by adding a tissue solubilizer and incubate as required.
-
Add scintillation fluid, vortex, and measure the radioactivity using a liquid scintillation counter.
-
Determine the protein concentration of the cell pellet to normalize the uptake data.
-
Calculate the rate of uptake (pmol/mg protein/min).
In Vitro Drug Susceptibility Assay ([3H]-Hypoxanthine Incorporation)
This assay determines the IC50 of a drug by measuring its effect on parasite proliferation, which is assessed by the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids.
Materials:
-
Parasite culture (e.g., Babesia-infected red blood cells)
-
Complete culture medium
-
[3H]-hypoxanthine
-
Test compound (this compound) and reference drugs
-
96-well microtiter plates
-
Cell harvester
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a parasite culture with a defined parasitemia (e.g., 1%).
-
Dispense the parasite culture into the wells of a 96-well plate.
-
Add serial dilutions of the test compound (this compound) and reference drugs to the wells in triplicate. Include drug-free control wells.
-
Incubate the plate under appropriate conditions (e.g., 37°C, 5% CO2) for 24 hours.
-
Add a fixed amount of [3H]-hypoxanthine to each well.
-
Continue the incubation for another 24-48 hours.
-
Harvest the contents of the wells onto glass fiber filters using a cell harvester. The harvester will lyse the cells and trap the nucleic acids containing the incorporated radiolabel on the filter.
-
Wash the filters to remove unincorporated radiolabel.
-
Dry the filters and place them in scintillation vials.
-
Add scintillation fluid and measure the radioactivity.
-
Calculate the percentage of inhibition of [3H]-hypoxanthine incorporation for each drug concentration compared to the drug-free control.
-
Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathways and Transport Mechanisms
Caption: this compound uptake pathway in Trypanosoma brucei.
Caption: this compound uptake and mitochondrial accumulation in Leishmania.
Experimental Workflows
Caption: Workflow for a radiolabeled drug uptake assay.
Caption: Workflow for identifying parasite drug transporters.
Conclusion
The uptake and transport of this compound in parasites are complex, multi-faceted processes that are fundamental to its antiparasitic activity. By leveraging the extensive knowledge of pentamidine transport, we can infer that this compound likely utilizes a suite of transporters, including purine transporters and aquaglyceroporins in trypanosomes, and polyamine-like transporters in Leishmania. The sequestration of the drug within organelles, particularly the mitochondrion, appears to be a key determinant of its efficacy. Drug resistance is intimately linked to alterations in these transport and accumulation pathways. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation of diamidine transport, which is essential for the development of strategies to combat resistance and for the design of next-generation antiparasitic agents. Further research to specifically characterize this compound transporters in a broader range of parasites, especially Babesia, will be crucial for optimizing its clinical and veterinary use.
References
- 1. Antiprotozoal Activity of 1-Phenethyl-4-Aminopiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
- 3. A Parasite Rescue and Transformation Assay for Antileishmanial Screening Against Intracellular Leishmania donovani Amastigotes in THP1 Human Acute Monocytic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. journal.r-project.org [journal.r-project.org]
- 6. devtoolsdaily.com [devtoolsdaily.com]
Phenamidine's Effect on Parasite Mitochondrial Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenamidine, an aromatic diamidine, belongs to a class of compounds with known antiparasitic activity. While specific quantitative data for this compound's direct effects on parasite mitochondrial function are not extensively published, the mechanism of action for closely related diamidines, such as pentamidine and furamidine (DB75), has been studied in detail. This technical guide synthesizes the current understanding of how these compounds disrupt parasite mitochondrial function, using data from analogous compounds to infer the likely effects of this compound. The primary target of these cationic drugs is the parasite's unique mitochondrion, specifically the kinetoplast DNA (kDNA). Accumulation within the mitochondrion leads to a cascade of events including the collapse of mitochondrial membrane potential (ΔΨm), inhibition of ATP synthesis, and disruption of cellular respiration, ultimately leading to parasite death. This document provides a comprehensive overview of these effects, detailed experimental protocols for their measurement, and visual representations of the underlying mechanisms and workflows.
Introduction: The Parasite Mitochondrion as a Drug Target
Protozoan parasites, such as those from the Trypanosoma and Leishmania genera, possess a single, large mitochondrion which is essential for their survival.[1][2] This organelle is significantly different from its mammalian host counterpart, making it an attractive target for chemotherapeutic intervention.[2] A key feature of the mitochondrion in kinetoplastids is the kinetoplast, a network of concatenated circular DNA (kDNA) that represents the mitochondrial genome.[3] The unique structure and replication mechanism of kDNA provide a selective target for antiparasitic agents.[3][4]
Aromatic diamidines are a class of cationic compounds that have shown significant efficacy against various parasites.[5] They are known to rapidly accumulate in the parasite, with a pronounced concentration in the mitochondrion, driven by the mitochondrial membrane potential.[6] While the precise effects can vary between different diamidines and parasite species, a common mechanism involves the disruption of mitochondrial integrity and function.
Mechanism of Action of Diamidines on Parasite Mitochondria
The primary mechanism of action of diamidines, and by extension likely this compound, involves a multi-step process targeting the parasite's mitochondrion.
-
Mitochondrial Accumulation : Diamidines are cationic and are actively taken up by the parasite. They accumulate to high concentrations within the mitochondrion, a process driven by the negative mitochondrial membrane potential.[6]
-
kDNA Binding : Once inside the mitochondrion, diamidines bind with high affinity to the AT-rich regions in the minor groove of the kinetoplast DNA (kDNA).[3]
-
Inhibition of kDNA Replication : This binding interferes with the replication of kDNA, potentially by inhibiting essential enzymes like topoisomerase II.[4] This leads to a loss of kDNA, a phenotype often observed in treated parasites.[7]
-
Mitochondrial Dysfunction : The high concentration of diamidines and the disruption of kDNA integrity lead to a broader mitochondrial dysfunction. This includes the collapse of the mitochondrial membrane potential (ΔΨm) and inhibition of key mitochondrial enzymes.[8][9]
-
Inhibition of ATP Synthesis and Respiration : A direct consequence of mitochondrial depolarization is the inhibition of ATP synthesis. Some diamidines, like DB75, have been shown to directly inhibit the F1F0-ATPase.[9] This also impacts cellular respiration.[9]
The culmination of these effects is a catastrophic failure of the parasite's energy metabolism, leading to cell death.
Quantitative Data on Diamidine Effects
While specific quantitative data for this compound is limited in the public domain, studies on other trypanocidal diamidines provide valuable insights into the potency of this class of compounds against mitochondrial functions.
| Compound | Parasite | Assay | Endpoint | Value | Reference |
| DB75 (Furamidine) | Trypanosoma brucei | Whole-cell Respiration | IC50 | 20 µM | [9] |
| Pentamidine | Trypanosoma brucei | Mitochondrial Membrane Potential | - | Potent collapse | [8] |
| Diminazene | Trypanosoma brucei | Mitochondrial Membrane Potential | - | Potent collapse | [8] |
| DB75 (Furamidine) | Trypanosoma brucei | Mitochondrial ATPase Hydrolysis | - | Potent inhibitor | [9] |
| Almitrine | Plasmodium falciparum | Mitochondrial ATP Synthetase | IC50 | 2.6-19.8 µM | [6] |
Experimental Protocols
The following protocols are detailed methodologies for key experiments to assess the impact of compounds like this compound on parasite mitochondrial function.
Measurement of Mitochondrial Membrane Potential (ΔΨm) using Rhodamine 123
This protocol describes the use of the cationic fluorescent dye Rhodamine 123 (Rh123) to measure changes in ΔΨm in parasites by flow cytometry. Rh123 accumulates in mitochondria in a potential-dependent manner. A decrease in fluorescence indicates mitochondrial depolarization.
Materials:
-
Parasite culture (e.g., Trypanosoma brucei bloodstream forms)
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
Rhodamine 123 (stock solution in DMSO)
-
Test compound (e.g., this compound)
-
Positive control (e.g., CCCP, a protonophore)
-
Flow cytometer
Procedure:
-
Harvest parasites in the logarithmic growth phase by centrifugation.
-
Resuspend the parasite pellet in fresh, pre-warmed culture medium to a density of approximately 1 x 10^6 cells/mL.
-
Add the test compound (this compound) at various concentrations to the cell suspension. Include an untreated control and a positive control (e.g., 10 µM CCCP).
-
Incubate the cells for the desired time period (e.g., 1-4 hours) under standard culture conditions.
-
Add Rhodamine 123 to each sample to a final concentration of 0.3 µg/mL for bloodstream trypomastigotes.[3]
-
Incubate the cells for 20-30 minutes at 37°C in the dark.
-
Wash the cells twice with ice-cold PBS to remove excess dye.
-
Resuspend the final cell pellet in 500 µL of ice-cold PBS.
-
Analyze the samples immediately using a flow cytometer, exciting at 488 nm and measuring emission at ~529 nm.
-
Gate on the live cell population based on forward and side scatter properties.
-
Record the mean fluorescence intensity (MFI) of the Rh123 signal for each sample. A decrease in MFI in treated samples compared to the untreated control indicates a collapse of the ΔΨm.
Assessment of Whole-Cell Oxygen Consumption
This protocol details the measurement of cellular respiration using a Clark-type oxygen electrode. A decrease in the rate of oxygen consumption indicates inhibition of the mitochondrial respiratory chain.
Materials:
-
Parasite culture
-
Respiration buffer (e.g., buffer containing glucose and other necessary salts)
-
Clark-type oxygen electrode system, calibrated and temperature-controlled
-
Test compound (e.g., this compound)
-
Inhibitors for calibration (e.g., potassium cyanide)
Procedure:
-
Harvest a sufficient number of parasites (e.g., 1 x 10^8 cells) by centrifugation.
-
Wash the parasites with respiration buffer and resuspend in a known volume of the same buffer.
-
Calibrate the Clark-type oxygen electrode according to the manufacturer's instructions. Set the temperature to the optimal growth temperature for the parasite (e.g., 37°C).
-
Add a known volume of respiration buffer to the electrode chamber and allow it to equilibrate.
-
Add the parasite suspension to the chamber and seal it, ensuring no air bubbles are trapped.
-
Record the basal rate of oxygen consumption for a few minutes.
-
Inject the test compound (this compound) at the desired concentration into the chamber using a Hamilton syringe.
-
Continue to record the oxygen consumption rate to observe the effect of the compound.
-
Calculate the rate of oxygen consumption (nmol O2/min/10^8 cells) before and after the addition of the compound. A decrease in the rate signifies inhibition of respiration.
Mitochondrial F1F0-ATPase Activity Assay (ATP Hydrolysis)
This protocol describes a spectrophotometric assay to measure the ATP hydrolysis activity of the F1F0-ATPase in isolated mitochondrial fractions. The assay couples the production of ADP to the oxidation of NADH.
Materials:
-
Isolated parasite mitochondrial fraction
-
Assay buffer (containing mannitol, KCl, MgCl2, EGTA, BSA, and Tris-HCl)
-
NADH
-
Phosphoenolpyruvate (PEP)
-
Lactate dehydrogenase (LDH)
-
Pyruvate kinase (PK)
-
ATP
-
Oligomycin (a specific inhibitor of F1F0-ATPase)
-
Test compound (e.g., this compound)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mix containing assay buffer, NADH, PEP, LDH, and PK.
-
Add a known amount of the isolated mitochondrial protein to a cuvette containing the reaction mix.
-
Place the cuvette in the spectrophotometer and record the baseline absorbance at 340 nm.
-
Initiate the reaction by adding ATP. The hydrolysis of ATP to ADP by the ATPase will drive the conversion of PEP to pyruvate, which is then reduced to lactate by LDH, oxidizing NADH to NAD+. This results in a decrease in absorbance at 340 nm.
-
Monitor the decrease in absorbance over time to determine the rate of ATP hydrolysis.
-
To determine the effect of the test compound, pre-incubate the mitochondrial fraction with this compound before adding ATP.
-
To determine the specific F1F0-ATPase activity, after a period of measurement, add oligomycin to inhibit the enzyme and measure the residual rate of NADH oxidation. The oligomycin-sensitive rate represents the F1F0-ATPase activity.
-
Calculate the specific activity (nmol NADH oxidized/min/mg protein) and the percentage inhibition by the test compound.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for screening and characterizing compounds for their effects on parasite mitochondrial function.
Conclusion
This compound, as a member of the aromatic diamidine class, is strongly indicated to exert its antiparasitic effects by targeting the parasite's mitochondrion. Based on extensive evidence from analogous compounds, the mechanism involves accumulation in the mitochondrion, binding to and disrupting the replication of kinetoplast DNA, and inducing a general mitochondrial dysfunction characterized by the collapse of membrane potential, inhibition of respiration, and a halt in ATP synthesis. The experimental protocols provided herein offer a robust framework for the detailed investigation of these effects for this compound and other novel antiparasitic candidates. Further research to obtain specific quantitative data for this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Untitled Document [ucl.ac.uk]
- 2. Mitochondrial ATP synthesis is essential for efficient gametogenesis in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of rhodamine 123 as a probe for monitoring mitochondrial function in Trypanosoma brucei spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. apexbt.com [apexbt.com]
- 6. In vitro activity of mitochondrial ATP synthetase inhibitors against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diverse effects on mitochondrial and nuclear functions elicited by drugs and genetic knockdowns in bloodstream stage Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Mitochondrion Is a Site of Trypanocidal Action of the Aromatic Diamidine DB75 in Bloodstream Forms of Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 9. devtoolsdaily.com [devtoolsdaily.com]
In Silico Analysis of Phenamidine-DNA Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenamidine, a dicationic diamidine compound, is recognized for its interaction with the minor groove of DNA, a mechanism that underpins its biological activities. This technical guide provides an in-depth exploration of the in silico modeling of this compound-DNA interactions, supplemented by detailed experimental protocols for validation. By summarizing quantitative data, outlining methodologies, and visualizing interaction workflows, this document serves as a comprehensive resource for researchers in drug discovery and molecular biology.
Introduction
This compound and its analogs are a class of aromatic diamidines that exhibit a strong affinity for the minor groove of B-DNA, particularly at AT-rich sequences. This binding is primarily non-covalent, driven by a combination of electrostatic interactions, van der Waals forces, and hydrogen bonding between the amidinium groups of the molecule and the N3 of adenine or O2 of thymine in the DNA minor groove. The specific recognition of DNA sequences by these small molecules allows for the potential modulation of DNA-dependent processes, such as transcription and replication, making them attractive candidates for therapeutic development. Understanding the molecular details of these interactions is crucial for the rational design of new drugs with enhanced specificity and efficacy.
In Silico Modeling of this compound-DNA Interactions
Computational approaches are powerful tools for elucidating the binding modes and energetics of small molecules like this compound with DNA. Molecular docking and molecular dynamics (MD) simulations are central to this in silico analysis.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. For this compound-DNA interactions, this involves docking the flexible this compound molecule into the minor groove of a DNA model.
Workflow for Molecular Docking of this compound-DNA Interaction
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the this compound-DNA complex over time, offering a more realistic representation of the interaction in a solvated environment.
Workflow for MD Simulation of this compound-DNA Complex
Quantitative Data on Diamidine-DNA Interactions
| Compound | DNA Sequence | Method | Ka (M-1) | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) | Reference |
| Furamidine | d(CTGCTGCAGCAG) | ITC | 2.06 x 106 | -8.6 | - | - | [1] |
| Furamidine | AT-rich palindrome | ITC | Site 1: ~107Site 2: 1.84 x 106 | - | - | - | [1] |
| DB2447 (analog) | AAAGTTT | SPR, ITC | 1.4 x 108 | -12.0 | -6.8 | 5.2 | [2][3] |
| Netropsin | poly(dA).poly(dT) | Calorimetry | - | -9.2 | - | - | [4] |
| Distamycin | poly(dA).poly(dT) | Calorimetry | - | -8.9 | - | - | [4] |
Note: The table presents data for this compound analogs. The values serve as an estimate for the binding affinity and thermodynamics of this compound-DNA interactions. Ka is the association constant, ΔG is the Gibbs free energy change, ΔH is the enthalpy change, and TΔS is the temperature multiplied by the entropy change.
Experimental Protocols for Validation
Experimental validation is crucial to confirm the predictions from in silico models. The following are detailed methodologies for key experiments used to study this compound-DNA interactions.
UV-Visible Spectroscopy
This technique is used to monitor the changes in the absorption spectrum of this compound upon binding to DNA.
-
Materials :
-
This compound stock solution (concentration determined spectrophotometrically).
-
Calf Thymus DNA (ct-DNA) stock solution in a suitable buffer (e.g., Tris-HCl, NaCl).
-
Buffer solution (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4).
-
Quartz cuvettes (1 cm path length).
-
UV-Vis spectrophotometer.
-
-
Procedure :
-
Prepare a series of solutions with a fixed concentration of this compound and increasing concentrations of ct-DNA in the buffer.
-
Incubate the solutions at a constant temperature (e.g., 25 °C) for a set period to reach equilibrium.
-
Record the UV-Vis absorption spectra of each solution over a relevant wavelength range (e.g., 200-400 nm).
-
A solution of ct-DNA at the highest concentration used should be run as a blank to correct for DNA absorbance.
-
Analyze the changes in the absorbance and wavelength of maximum absorption (λmax) of this compound to determine the binding constant (Kb) using appropriate models, such as the Benesi-Hildebrand equation.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is sensitive to changes in the secondary structure of DNA upon ligand binding.
-
Materials :
-
This compound stock solution.
-
DNA oligonucleotides of specific sequences (e.g., AT-rich sequences) or ct-DNA.
-
Buffer solution (low salt concentration is often preferred to minimize interference).
-
CD spectropolarimeter.
-
Quartz cuvette with a suitable path length (e.g., 1 cm).
-
-
Procedure :
-
Prepare solutions of DNA in the buffer.
-
Record the CD spectrum of the DNA solution alone in the range of 200-320 nm.
-
Titrate the DNA solution with increasing concentrations of this compound.
-
After each addition, allow the solution to equilibrate and then record the CD spectrum.
-
Analyze the changes in the CD signal, particularly the induced CD band in the region of this compound absorbance and changes in the DNA bands (around 245 nm and 275 nm), to infer the binding mode (minor groove binding typically induces a weak CD signal).
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique to measure real-time binding kinetics and affinity.
-
Materials :
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., SA chip for biotinylated DNA).
-
Biotinylated DNA oligonucleotide.
-
This compound solutions at various concentrations in running buffer.
-
Running buffer (e.g., HBS-EP).
-
Regeneration solution (if necessary, e.g., a pulse of high salt or low pH).
-
-
Procedure :
-
Immobilize the biotinylated DNA onto the streptavidin-coated sensor chip surface.
-
Inject a series of concentrations of this compound over the sensor surface and a reference surface (without DNA).
-
Monitor the binding response in real-time (sensorgram).
-
After each injection, allow for dissociation in the running buffer.
-
Regenerate the sensor surface if necessary.
-
Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
DNase I Footprinting
This technique identifies the specific binding site of a ligand on a DNA fragment.
-
Materials :
-
DNA fragment of interest, radioactively or fluorescently labeled at one end.
-
This compound solutions at various concentrations.
-
DNase I enzyme.
-
Reaction buffer.
-
Stop solution (containing EDTA).
-
Polyacrylamide gel for electrophoresis.
-
-
Procedure :
-
Incubate the end-labeled DNA with varying concentrations of this compound to allow binding.
-
Add a limited amount of DNase I to partially digest the DNA. The regions where this compound is bound will be protected from cleavage.
-
Stop the reaction with a stop solution.
-
Denature the DNA fragments and separate them by size using denaturing polyacrylamide gel electrophoresis.
-
Visualize the DNA fragments by autoradiography or fluorescence imaging.
-
The "footprint" will appear as a gap in the ladder of DNA fragments, indicating the region of DNA protected by this compound.
-
Signaling Pathways and Biological Consequences
The binding of this compound to the DNA minor groove can have significant biological consequences by interfering with DNA-protein interactions that are essential for cellular processes.
Inhibition of Transcription Factor Binding
Many transcription factors recognize and bind to specific DNA sequences, often making contact with the major groove. However, minor groove binders like this compound can allosterically alter the DNA conformation, thereby inhibiting the binding of transcription factors to their cognate sites. This can lead to the downregulation of specific genes.
Logical Flow of Transcription Factor Inhibition by a Minor Groove Binder
Inhibition of DNA-Dependent Enzymes
Enzymes that interact with DNA, such as DNA polymerases and topoisomerases, can be affected by the presence of minor groove binders.[5][6] By stabilizing the DNA duplex or altering its structure, this compound can impede the progression of these enzymes along the DNA strand, leading to the inhibition of DNA replication and repair.[7][8]
Conclusion
The in silico modeling of this compound-DNA interactions, validated by a suite of biophysical and biochemical techniques, provides a powerful framework for understanding the molecular basis of its biological activity. The methodologies and data presented in this guide offer a comprehensive resource for researchers aiming to further explore the therapeutic potential of this compound and to design novel DNA-targeting agents with improved efficacy and specificity. Future work should focus on obtaining precise thermodynamic data for this compound itself and elucidating the specific signaling pathways that are most significantly impacted by its DNA-binding activity.
References
- 1. Furamidine rescues myotonic dystrophy type I associated mis-splicing through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermodynamic Factors That Drive Sequence-Specific DNA Binding of Designed, Synthetic Minor Groove Binding Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Free Energy Calculations for Protein–Ligand Binding Prediction | Springer Nature Experiments [experiments.springernature.com]
- 4. Minor Groove Binder Distamycin Remodels Chromatin but Inhibits Transcription | PLOS One [journals.plos.org]
- 5. Molecular dynamics simulations of DNA-polycation complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA Polymerases as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibiting DNA Polymerases as a Therapeutic Intervention against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evidence that DNA polymerases alpha and beta participate differentially in DNA repair synthesis induced by different agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Historical Development of Phenamidine as an Antiprotozoal Agent: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenamidine, an aromatic diamidine, holds a significant place in the history of veterinary chemotherapy as an early and effective agent against protozoal infections. Primarily utilized for the treatment of babesiosis in livestock and companion animals, its development paved the way for a greater understanding of the therapeutic potential of diamidine compounds. This technical guide explores the historical development of this compound, delving into its discovery, mechanism of action, synthesis, and early clinical applications, with a focus on providing a comprehensive resource for researchers in antimicrobial drug development.
Historical Context and Discovery
The emergence of this compound as an antiprotozoal agent can be traced back to the mid-20th century, a period of significant advancement in the discovery of synthetic antimicrobial compounds. Early research into the diamidine class of molecules revealed their potent activity against a range of protozoa. This compound, chemically known as 4,4'-oxydibenzamidine, was identified as a promising candidate for the treatment of babesiosis, a tick-borne disease caused by protozoan parasites of the genus Babesia, which posed a significant economic threat to the cattle industry worldwide.
Initial studies in the 1940s demonstrated the efficacy of this compound in treating Babesia bigemina infections in cattle. These early investigations were crucial in establishing its role as a key therapeutic agent in veterinary medicine for combating this parasitic disease. Subsequent research in the 1970s further explored its use, including the treatment of Babesia gibsoni infections in dogs with this compound isethionate.
Efficacy and Early Clinical Use
While detailed quantitative data from the initial studies on this compound are not extensively available in modern databases, historical veterinary records indicate its successful application in controlling clinical signs of babesiosis and reducing parasitemia in infected animals. The dosages and treatment regimens were established through empirical studies in the target animal populations.
Table 1: Reported Dosage Regimens for this compound in Veterinary Medicine
| Animal Species | Disease | Drug Formulation | Dosage | Reference |
| Cattle | Babesiosis (Babesia bigemina) | This compound | Not specified in available abstracts | (Randall & Laws, 1947) |
| Dogs | Babesiosis (Babesia gibsoni) | This compound Isethionate | Not specified in available abstracts | (Groves & Vanniasingham, 1970) |
| Dogs | Demodectic Mange | This compound | 0.3 ml/kg injected on six occasions at 3-4 day intervals | (Nye et al., 1950) |
It is important to note that other diamidine compounds, such as diminazene aceturate and imidocarb dipropionate, later became more widely used for treating canine babesiosis, particularly for different Babesia species.[1]
Mechanism of Action
The precise mechanism of action of this compound against Babesia has not been elucidated in great detail in the available literature. However, based on studies of other aromatic diamidines, its antiprotozoal activity is believed to stem from its ability to bind to the minor groove of DNA.[2]
Aromatic diamidines have a strong affinity for AT-rich regions of DNA, and this interaction is thought to interfere with DNA replication and transcription, ultimately leading to parasite death.[2] The dicationic nature of these molecules at physiological pH facilitates this binding to the negatively charged phosphate backbone of DNA.
Caption: Proposed mechanism of action for this compound.
Synthesis of this compound
The synthesis of aromatic diamidines like this compound typically involves the conversion of a corresponding dinitrile. A common method for this transformation is the Pinner reaction.[3] This reaction involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst to form an imino ester hydrochloride (a Pinner salt), which is then converted to the amidine by reaction with ammonia.
References
Phenamidine: A Potential Lead Compound for Novel Antiparasitic Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Phenamidine, an aromatic diamidine, has a history of use in veterinary medicine for the treatment of protozoan infections, particularly babesiosis in cattle and dogs. While its clinical application has been superseded by newer drugs, its chemical scaffold and established antiparasitic activity present a compelling case for its re-evaluation as a lead compound in the development of novel antiparasitics. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its mechanism of action, available efficacy data, and relevant experimental protocols. By highlighting both what is known and the significant gaps in the current understanding of this compound, this guide aims to stimulate further research into this compound and its derivatives as a potential source of next-generation antiparasitic agents.
Introduction
The ever-present threat of parasitic diseases in both human and veterinary medicine necessitates a continuous search for new and effective therapeutic agents. The rise of drug resistance to current treatments further underscores the urgency of this endeavor. Aromatic diamidines, a class of compounds characterized by two cationic amidine groups linked by a rigid aromatic system, have long been a source of potent antiparasitic drugs, with pentamidine and diminazene aceturate being notable examples.
This compound (4,4'-diamidinodiphenylether) belongs to this class and has demonstrated efficacy against Babesia species.[1][2] Although it has been used in clinical veterinary practice, a comprehensive understanding of its molecular targets, potential against a broader range of parasites, and the scope for chemical optimization remains largely unexplored. This document serves as a technical resource for researchers, summarizing the existing data on this compound and providing a framework for its investigation as a lead compound for novel antiparasitic drug discovery.
Mechanism of Action
The precise molecular mechanism of action for this compound has not been extensively studied. However, based on its structural similarity to other well-characterized aromatic diamidines like pentamidine and diminazene, a multi-pronged mechanism targeting fundamental cellular processes in parasites can be inferred. The primary proposed mechanisms are the disruption of DNA and mitochondrial function.
Interaction with Parasite DNA
Aromatic diamidines are known to be DNA minor groove binders, exhibiting a preference for AT-rich sequences.[3][4] This binding is thought to interfere with DNA replication and transcription, ultimately leading to parasite death. The dicationic nature of these molecules facilitates their interaction with the negatively charged phosphate backbone of DNA. It is highly probable that this compound shares this mode of action, binding to the nuclear and, perhaps more critically, the kinetoplast DNA (kDNA) in susceptible protozoa.[3] The kDNA, the mitochondrial genome of kinetoplastids, is a unique and complex network of interlocked DNA circles, making it a particularly vulnerable target.
Disruption of Mitochondrial Function
The accumulation of diamidines within the parasite's mitochondria is a key aspect of their selective toxicity. This accumulation is driven by the mitochondrial membrane potential. Once concentrated in the mitochondria, these compounds can interfere with various processes, including the disruption of mitochondrial respiration.[5][6] While direct evidence for this compound's impact on parasite mitochondria is lacking, its structural analogues are known to cause mitochondrial swelling and depolarization of the mitochondrial membrane.
Drug Uptake and Accumulation
The selective accumulation of diamidines in parasites compared to host cells is a crucial factor in their therapeutic window. In trypanosomes, specific transporters such as the P2 aminopurine transporter and aquaglyceroporins have been implicated in the uptake of pentamidine. It is plausible that this compound utilizes similar uptake pathways in susceptible parasites. Resistance to diamidines is often associated with mutations in these transporters, leading to reduced drug accumulation.
The following diagram illustrates the proposed general mechanism of action for aromatic diamidines like this compound in a protozoan parasite.
Caption: Proposed mechanism of action for this compound in a protozoan parasite.
Quantitative Data on Antiparasitic Efficacy
Quantitative data on the in vitro and in vivo efficacy of this compound are sparse in publicly available literature, with much of the research dating back several decades. The following tables summarize the available information.
Table 1: In Vitro Efficacy of this compound
| Parasite Species | Assay Type | Metric | Value | Reference |
| Babesia divergens | Tritiated hypoxanthine incorporation | - | More active than imidocarb | [7] |
Table 2: In Vivo Efficacy of this compound
| Host Animal | Parasite Species | Dosage | Route of Administration | Efficacy | Reference |
| Cattle | Babesia bigemina | 15 mg/kg | Subcutaneous | Curative | [1] |
| Dogs | Babesia gibsoni | Not specified | Not specified | Effective in halting clinical progression, but relapses common | [8] |
| Dogs | Babesia canis | Not specified | Not specified | Appeared more effective than against B. gibsoni | [8] |
Table 3: Toxicity Data for this compound
| Host Animal | Dosage | Route of Administration | Observed Effects | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Cattle | 30 mg/kg (in 40% solution) | Subcutaneous | Death, extensive liver damage |[1] |
Experimental Protocols
Detailed experimental protocols for this compound are not well-documented in recent literature. However, established methods for in vitro and in vivo testing of antiparasitic compounds can be adapted for the evaluation of this compound and its derivatives.
In Vitro Susceptibility Assay for Babesia species
This protocol is adapted from general methods for the in vitro culture and drug susceptibility testing of Babesia.[7][9]
-
Parasite Culture:
-
Establish and maintain an in vitro culture of the desired Babesia species (e.g., B. gibsoni, B. bovis) in canine or bovine erythrocytes, respectively.
-
Use a suitable culture medium such as RPMI-1640 supplemented with 20-40% host serum.
-
Incubate at 37°C in a humidified atmosphere with a low oxygen gas mixture (e.g., 5% CO2, 5% O2, 90% N2).
-
Monitor parasitemia daily by microscopic examination of Giemsa-stained thin blood smears.
-
-
Drug Preparation:
-
Prepare a stock solution of this compound isethionate in a suitable solvent (e.g., sterile distilled water or DMSO).
-
Perform serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations for the assay.
-
-
Susceptibility Assay:
-
Synchronize the parasite culture to the ring stage, if possible.
-
In a 96-well microtiter plate, add the parasite culture with a starting parasitemia of approximately 0.5-1% and a hematocrit of 2.5-5%.
-
Add the various dilutions of this compound to the wells in triplicate. Include untreated infected red blood cells as a positive control and uninfected red blood cells as a negative control.
-
Incubate the plate for 48-72 hours under the same conditions as the parasite culture.
-
-
Determination of IC50:
-
After incubation, determine the parasitemia in each well. This can be done by:
-
Microscopic counting: Prepare Giemsa-stained smears from each well and count the number of parasitized red blood cells out of at least 1,000 red blood cells.
-
Fluorometric assay: Use a DNA-intercalating dye such as SYBR Green I, which fluoresces upon binding to parasite DNA. Measure the fluorescence using a microplate reader.
-
-
Calculate the percentage of growth inhibition for each drug concentration relative to the untreated control.
-
Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
-
The following diagram outlines the workflow for an in vitro susceptibility assay.
Caption: Workflow for in vitro susceptibility testing of this compound against Babesia.
Signaling Pathways
There is currently no direct evidence in the scientific literature detailing the effects of this compound on specific signaling pathways in parasites. However, given that diamidines can induce significant cellular stress through DNA damage and mitochondrial dysfunction, it is plausible that they could indirectly modulate various signaling cascades. For instance, cellular stress is often linked to the activation of pathways such as the mitogen-activated protein kinase (MAPK) pathways, which are involved in regulating cell proliferation, differentiation, and apoptosis. Further research is required to investigate whether this compound treatment leads to the activation or inhibition of such pathways in parasites.
The diagram below illustrates a hypothetical relationship where this compound-induced cellular stress could potentially influence parasite signaling pathways.
References
- 1. This compound in the treatment of Babesia bigemina infections of cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment of Babesia gibsoni infections with this compound isethionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiparasitic Compounds That Target DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole and Benzimidazole Bichalcophenes: Synthesis, DNA Binding and Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of guanidine derivatives on mitochondrial function. I. Phenethylbiguanide inhibition of respiration in mitochondria from guinea pig and rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial Imbalance of Trypanosoma cruzi Induced by the Marine Alkaloid 6-Bromo-2′-de-N-Methylaplysinopsin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Evaluation of Drug Susceptibilities of Babesia divergens Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical observations on Babesia gibsoni and Babesia canis infections in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Establishment of a continuous in vitro culture of Babesia duncani in human erythrocytes reveals unusually high tolerance to recommended therapies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Susceptibility Testing of Babesia to Phenamidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Babesia is a genus of tick-borne protozoan parasites that infect the erythrocytes of mammals, including humans and livestock, causing the disease babesiosis. The economic impact on cattle production and the emergence of human babesiosis as a significant zoonotic disease underscore the need for effective chemotherapeutic agents. Phenamidine, an aromatic diamidine, has been utilized in veterinary medicine for the treatment of babesiosis in cattle and dogs.[1][2][3] This document provides a detailed protocol for the in vitro susceptibility testing of Babesia species to this compound using a SYBR Green I based fluorescence assay. This method offers a sensitive and high-throughput alternative to traditional microscopy for determining the 50% inhibitory concentration (IC50) of the compound.
The mechanism of action for aromatic diamidines like this compound is not fully elucidated but is thought to involve the disruption of parasite DNA synthesis and aerobic glycolysis.[4][5] These compounds are known to bind to the minor groove of AT-rich DNA, which may inhibit DNA-dependent enzymes and interfere with replication.
Quantitative Data Summary
Table 1: In Vitro Activity of a this compound-Containing Compound Against Babesia divergens
| Compound | Babesia Species | Assay Method | 50% Inhibitory Concentration (MIC50) | Reference |
| This compound isethionate + Oxomemazine chlorhydrate | B. divergens | Tritiated hypoxanthine incorporation | < 0.001 µg/mL | [6] |
Table 2: In Vitro Activity of Diminazene Aceturate Against Various Babesia and Theileria Species (for comparison)
| Compound | Parasite Species | Hematocrit (HCT) | IC50 (µM) - Fluorescence Assay | IC50 (µM) - Microscopy | Reference |
| Diminazene aceturate | B. bovis | 2.5% | 0.45 ± 0.02 | 0.40 ± 0.01 | [7] |
| Diminazene aceturate | B. bigemina | 2.5% | 0.39 ± 0.01 | 0.36 ± 0.02 | [7] |
| Diminazene aceturate | T. equi | 5% | 0.49 ± 0.03 | 0.45 ± 0.01 | [7] |
| Diminazene aceturate | B. caballi | 5% | 0.52 ± 0.02 | 0.48 ± 0.02 | [7] |
Experimental Protocols
In Vitro Culture of Babesia spp.
This protocol describes the continuous in vitro cultivation of Babesia parasites in erythrocytes, a prerequisite for susceptibility testing.
Materials:
-
Babesia-infected erythrocytes (e.g., B. bovis, B. divergens)
-
Uninfected erythrocytes (bovine or human, as appropriate for the Babesia species)
-
Complete culture medium (e.g., M199 or RPMI-1640) supplemented with:
-
20-40% heat-inactivated serum (bovine or human)
-
25 mM HEPES
-
50 µg/mL hypoxanthine
-
100 U/mL penicillin
-
100 µg/mL streptomycin
-
-
Sterile, flat-bottom 24- or 96-well culture plates
-
Humidified incubator with a controlled gas environment (5% CO₂, 5% O₂, 90% N₂) at 37°C
Procedure:
-
Prepare the complete culture medium under sterile conditions.
-
Wash uninfected erythrocytes three times with incomplete medium (without serum).
-
Adjust the hematocrit of the uninfected erythrocytes to 5-10% in the complete culture medium.
-
Initiate the culture by adding Babesia-infected erythrocytes to the uninfected erythrocyte suspension to achieve a starting parasitemia of 0.5-1%.
-
Dispense the culture suspension into the wells of a culture plate.
-
Incubate the plate at 37°C in a humidified, microaerophilic environment.
-
Monitor parasite growth daily by microscopic examination of Giemsa-stained thin blood smears.
-
Maintain the culture by replacing the medium and adding fresh erythrocytes as needed to keep the parasitemia between 5-10%.
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound isethionate powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Complete culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Stock Solution (10 mM):
-
Allow the this compound isethionate powder to equilibrate to room temperature.
-
Aseptically weigh out a precise amount of the powder.
-
Dissolve the powder in an appropriate volume of 100% DMSO to create a 10 mM stock solution. For example, for a compound with a molecular weight of 532.6 g/mol , dissolve 5.33 mg in 1 mL of DMSO.
-
Vortex gently until fully dissolved.
-
Aliquot the stock solution into single-use volumes and store at -20°C.
-
-
Working Solutions:
-
On the day of the assay, thaw an aliquot of the 10 mM stock solution.
-
Prepare a series of 2-fold serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for the assay.
-
Important: The final concentration of DMSO in the assay wells should not exceed 0.5% to avoid solvent-induced toxicity.[8]
-
SYBR Green I-Based Drug Susceptibility Assay
This fluorescence-based assay quantifies parasite proliferation by measuring the amount of parasite DNA.
Materials:
-
Babesia culture with 1% parasitemia and 2.5% or 5% hematocrit
-
96-well black, clear-bottom microtiter plates
-
This compound working solutions
-
Diminazene aceturate (positive control) working solutions
-
Lysis buffer: 130 mM Tris (pH 7.5), 10 mM EDTA, 0.016% (w/v) saponin, 1.6% (v/v) Triton X-100
-
SYBR Green I nucleic acid stain (10,000x stock in DMSO)
-
Fluorescence plate reader with excitation at ~485 nm and emission at ~520 nm
Procedure:
-
Assay Plate Setup:
-
In a 96-well plate, add 50 µL of complete culture medium to each well.
-
Add 50 µL of the appropriate this compound working solution to the test wells in triplicate.
-
Add 50 µL of the Diminazene aceturate working solutions to the positive control wells.
-
Add 50 µL of complete culture medium to the negative control (parasite growth) and background control (uninfected erythrocytes) wells.
-
Add 100 µL of the Babesia culture (1% parasitemia) to all wells except the background control wells.
-
Add 100 µL of uninfected erythrocytes at the same hematocrit to the background control wells.
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C in a humidified, microaerophilic environment.
-
-
Lysis and Staining:
-
Prepare the SYBR Green I lysis buffer by diluting the 10,000x SYBR Green I stock 1:5,000 in the lysis buffer (final concentration of 2x SYBR Green I). Protect from light.
-
After incubation, carefully remove 100 µL of the supernatant from each well.
-
Add 100 µL of the SYBR Green I lysis buffer to each well.
-
Mix gently and incubate the plate in the dark at room temperature for 1-2 hours. To enhance lysis, an optional freeze-thaw step (-80°C for 1 hour followed by thawing at room temperature) can be incorporated before this incubation.[9]
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a fluorescence plate reader.
-
Data Analysis and IC50 Determination
-
Background Subtraction: Subtract the average relative fluorescence unit (RFU) value of the background control wells (uninfected erythrocytes) from the RFU values of all other wells.
-
Percentage Inhibition Calculation: Calculate the percentage of parasite growth inhibition for each drug concentration using the following formula:
% Inhibition = [1 - (RFU of Treated Well / RFU of Negative Control Well)] x 100
-
IC50 Calculation:
-
Plot the percentage inhibition against the log of the drug concentration.
-
Use a nonlinear regression analysis (e.g., log(inhibitor) vs. response -- variable slope [four parameters]) to determine the IC50 value, which is the concentration of the drug that inhibits parasite growth by 50%.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the in vitro susceptibility testing of Babesia to this compound.
References
- 1. This compound in the treatment of Babesia bigemina infections of cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BacMet Database browsing [bacmet.biomedicine.gu.se]
- 3. Treatment of Babesia gibsoni infections with this compound isethionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Evaluation of Drug Susceptibilities of Babesia divergens Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of a Fluorescence-Based Assay for Large-Scale Drug Screening against Babesia and Theileria Parasites | PLOS One [journals.plos.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Novel Phenamidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of novel Phenamidine derivatives. This compound, a diaryl ether with two amidine groups, is a known antiprotozoal agent. The protocols outlined below describe a strategic approach to generate novel analogs of this compound by first synthesizing a substituted diphenyl ether core, followed by the introduction of the bis-amidine functionality.
Overview of Synthetic Strategy
The synthesis of novel this compound derivatives is approached in a two-stage process. The first stage involves the creation of a substituted 4,4'-dicyanodiphenyl ether core. This allows for the introduction of various functional groups onto the aromatic rings, which is the primary method for generating novel derivatives. The second stage is the conversion of the nitrile groups into amidines via the Pinner reaction, a classic method for this transformation.
Experimental Workflow:
Caption: Overall synthetic workflow for producing novel this compound derivatives.
Experimental Protocols
Stage 1: Synthesis of Substituted 4,4'-Dicyanodiphenyl Ether
Novel this compound derivatives can be synthesized by introducing substituents on the phenyl rings of the diphenyl ether core. This is achieved by using appropriately substituted precursors in a nucleophilic aromatic substitution or an Ullmann condensation reaction to form the ether linkage.
Protocol 2.1.1: Nucleophilic Aromatic Substitution
This method is suitable when one of the aromatic rings is activated by an electron-withdrawing group (e.g., a nitro group) ortho or para to the leaving group (typically a halide).
-
Materials:
-
Substituted 4-halobenzonitrile (1.0 eq)
-
Substituted 4-hydroxyphenylacetonitrile (1.0 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
To a round-bottom flask, add the substituted 4-hydroxyphenylacetonitrile, potassium carbonate, and DMF.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the substituted 4-halobenzonitrile to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure substituted 4,4'-dicyanodiphenyl ether.
-
Protocol 2.1.2: Ullmann Condensation
The Ullmann condensation is a more general method that uses a copper catalyst and is suitable for a wider range of substituted aryl halides and phenols.
-
Materials:
-
Substituted 4-halobenzonitrile (1.0 eq)
-
Substituted 4-hydroxybenzonitrile (1.0 eq)
-
Copper(I) oxide (Cu₂O) or other copper catalyst (0.1 - 0.2 eq)
-
Potassium carbonate (K₂CO₃) or other base (2.0 eq)
-
High-boiling polar solvent (e.g., DMF, NMP, or pyridine)
-
-
Procedure:
-
In a reaction vessel, combine the substituted 4-halobenzonitrile, substituted 4-hydroxybenzonitrile, copper catalyst, and base in the chosen solvent.
-
Heat the mixture to a high temperature (typically 150-210 °C) under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Stir the reaction for 12-48 hours, monitoring for completion by TLC or GC-MS.
-
Cool the reaction mixture and filter to remove the catalyst and any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to yield the substituted 4,4'-dicyanodiphenyl ether.
-
Stage 2: Synthesis of Novel this compound Derivatives via Pinner Reaction
The Pinner reaction is a reliable method for converting nitriles to amidines. It proceeds in two steps: the formation of an imidate salt (Pinner salt) followed by ammonolysis.[2][3]
Protocol 2.2.1: Formation of the Bis-Imidate Salt
-
Materials:
-
Substituted 4,4'-dicyanodiphenyl ether (1.0 eq)
-
Anhydrous ethanol (or other suitable alcohol)
-
Anhydrous hydrogen chloride (HCl) gas
-
Anhydrous diethyl ether
-
-
Procedure:
-
Dissolve the substituted 4,4'-dicyanodiphenyl ether in a minimal amount of anhydrous ethanol in a flask equipped with a gas inlet tube and a drying tube.
-
Cool the solution in an ice bath (0-5 °C).
-
Bubble anhydrous HCl gas through the solution with stirring. The reaction is exothermic, so maintain the temperature below 10 °C.[4]
-
Continue bubbling HCl until the solution is saturated and a precipitate (the bis-imidate salt) begins to form.
-
Seal the flask and store it at a low temperature (e.g., 4 °C) for 24-48 hours to allow for complete precipitation.
-
Collect the bis-imidate salt by filtration under anhydrous conditions, wash with anhydrous diethyl ether, and dry under vacuum.
-
Protocol 2.2.2: Ammonolysis to the Bis-Amidine (Novel this compound Derivative)
-
Materials:
-
Bis-imidate salt from the previous step
-
Anhydrous ethanol saturated with ammonia
-
-
Procedure:
-
Suspend the dry bis-imidate salt in anhydrous ethanol saturated with ammonia.
-
Stir the suspension at room temperature for 24-48 hours in a sealed vessel.
-
Monitor the reaction for the disappearance of the imidate salt and the formation of the amidine.
-
Remove the solvent under reduced pressure.
-
The resulting crude product is the hydrochloride salt of the novel this compound derivative.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/ether).
-
Characterization Data
While specific quantitative data for novel this compound derivatives are not available in the literature, the following table provides expected characterization parameters for the parent compound, this compound (4,4'-oxydibenzamidine).
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key NMR Signals |
| This compound | C₁₄H₁₄N₄O | 254.29 | Not reported | ¹H NMR: Aromatic protons, NH protons of amidine groups. ¹³C NMR: Aromatic carbons, amidine carbons. |
Biological Activity and Signaling Pathway
Known Biological Activity
This compound and other aromatic diamidines are known to possess significant antiparasitic activity, particularly against protozoa such as Babesia and Trypanosoma.[5][6]
Mechanism of Action and Signaling Pathway
The primary mechanism of action for aromatic diamidines involves their ability to bind to the minor groove of DNA, with a preference for AT-rich sequences. This interaction is particularly disruptive to the kinetoplast DNA (kDNA) in parasites, which is a network of circular DNA within the mitochondria.[5] Binding of the diamidine to kDNA interferes with DNA replication and repair processes.[5] This disruption of mitochondrial function and DNA integrity ultimately triggers an apoptosis-like cell death cascade.[4]
The induced apoptotic pathway involves the mitochondrial (intrinsic) pathway. Key events in this pathway include:
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The DNA damage and mitochondrial stress lead to the permeabilization of the outer mitochondrial membrane.
-
Cytochrome c Release: This allows for the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytosol.[7]
-
Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.
-
Caspase Activation: The apoptosome activates initiator caspase-9, which in turn cleaves and activates executioner caspases, such as caspase-3 and caspase-7.[7][8]
-
Execution of Apoptosis: The activated executioner caspases cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.
Caption: Proposed mitochondrial pathway of apoptosis induced by this compound derivatives.
References
- 1. The Mitochondrial Pathway of Apoptosis: Part I: MOMP and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of meperidine analogues at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pinner Reaction [organic-chemistry.org]
- 4. Antiparasitic activity of aromatic diamidines is related to apoptosis-like death in Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Aromatic diamidines as antiparasitic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Apoptosis is induced in cancer cells via the mitochondrial pathway by the novel xylocydine-derived compound JRS-15 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Phenamidine in the Development of Drug-Resistant Parasite Cell Lines
Application Note AN-2025-12-12
Introduction
The emergence of drug resistance is a critical obstacle in the treatment of parasitic diseases affecting millions of people and animals worldwide. Understanding the mechanisms by which parasites develop resistance is paramount for the development of new, effective therapeutics and for sustaining the efficacy of existing drugs. Phenamidine, an aromatic diamidine, has been utilized as a trypanocidal and babesicidal agent. The in vitro generation of parasite cell lines with resistance to this compound serves as a crucial tool for researchers to investigate the molecular basis of resistance, identify genetic markers, and screen for novel compounds that can overcome or bypass these resistance mechanisms.
This document provides a detailed framework and proposed protocols for the development and characterization of this compound-resistant parasite cell lines, primarily focusing on parasites of the genera Trypanosoma, Leishmania, and Babesia. Due to the limited availability of published data specifically for this compound, the methodologies presented herein are synthesized from established protocols for inducing resistance to other closely related diamidines, such as pentamidine and diminazene aceturate.
Mechanism of Action and Resistance to Diamidines
This compound, like other aromatic diamidines, is a DNA minor groove binder. Its primary mode of action is believed to involve the disruption of kinetoplast DNA (kDNA) replication and function within the parasite's mitochondrion. These compounds are positively charged and rely on specific transporters to cross the parasite's plasma membrane and accumulate to cytotoxic concentrations.
The predominant mechanism of resistance to diamidines in parasites, particularly in African trypanosomes, is the reduced accumulation of the drug inside the cell.[1] This is most commonly achieved through the downregulation or mutation of specific membrane transporters responsible for drug uptake. Key transporters implicated in diamidine resistance include:
-
P2/TbAT1 Transporter: An aminopurine transporter that is the primary route of uptake for diminazene and is also involved in the transport of pentamidine and melaminophenyl arsenicals.[2] Loss of function of this transporter is a well-documented cause of diamidine resistance.[2]
-
High-Affinity Pentamidine Transporter (HAPT1)/AQP2: An aquaglyceroporin (AQP2) that also functions as a high-affinity transporter for pentamidine. Loss of HAPT1/AQP2 function is a major determinant for high-level cross-resistance between pentamidine and arsenical drugs.[1]
Data on In Vitro Resistance Development (Analogous Compound)
Table 1: Development of In Vitro Resistance in Babesia bovis to Diminazene Aceturate (DA)
| Duration of Drug Pressure | DA Concentration in Culture | Mean Fold Increase in IC50 (± SD) |
|---|---|---|
| Short-Term Pressure | ||
| 4 days | 0.04 µM | 6.7 (± 2.0) |
| 8 days | 0.04 µM | 12.9 (± 8.6) |
| 12 days | 0.04 µM | 14.0 (± 5.9) |
| Long-Term Pressure | ||
| 30 days | Increasing Doses | 7.6 (± 3.5) |
| 60 days | Increasing Doses | 20.5 (± 0.1) |
| 90 days | Increasing Doses | 26.8 (± 5.5) |
Data adapted from Tuvshintulga et al., (2016) demonstrating the development of unstable resistance to diminazene aceturate in B. bovis. The parental line had a baseline IC50 of 0.08 µM.[3][4]
Experimental Workflow and Signaling Pathways
The general workflow for generating a drug-resistant parasite line involves continuous culture under gradually increasing drug concentrations. This process selects for parasites that have acquired mutations or adaptations conferring survival at higher drug concentrations.
Caption: Generalized workflow for the in vitro development of drug-resistant parasite cell lines.
The primary signaling pathway associated with diamidine resistance is the drug transport pathway. Reduced function of influx transporters is the key mechanism.
Caption: Key mechanism of diamidine resistance involving reduced drug influx via membrane transporters.
Protocols
Disclaimer: The following protocols are generalized and should be adapted based on the specific parasite species and laboratory conditions. Since this compound-specific protocols are scarce, these are based on methods for the related diamidines, pentamidine and diminazene aceturate.[3][5]
Protocol 1: In Vitro Cultivation of Parasites
Successful induction of resistance begins with robust and reproducible parasite culture.
-
Trypanosoma brucei (Bloodstream Form):
-
Culture parasites in HMI-9 medium supplemented with 10-20% heat-inactivated Fetal Bovine Serum (FBS).
-
Maintain cultures at 37°C in a humidified atmosphere with 5% CO₂.
-
Monitor cell density daily and maintain the culture in the logarithmic growth phase (typically between 1 x 10⁵ and 2 x 10⁶ cells/mL) by regular dilution with fresh medium.
-
-
Leishmania donovani (Promastigote Form):
-
Culture promastigotes in M199 medium supplemented with 10-20% heat-inactivated FBS, L-glutamine, and antibiotics.
-
Maintain cultures at 25°C in T25 flasks.
-
Sub-culture every 3-4 days to maintain parasites in the logarithmic growth phase.
-
-
Babesia bovis (Erythrocytic Stage):
-
Establish an in vitro culture using bovine erythrocytes (2.5-5% hematocrit) in a suitable medium such as M-199 or a serum-free formulation supplemented with Albumax I or a lipid mixture.[5]
-
Incubate cultures at 37°C in a microaerophilic environment (5% CO₂, 2-5% O₂, 90-93% N₂).
-
Monitor the percentage of parasitized erythrocytes (PPE) daily via Giemsa-stained thin blood smears.
-
Maintain the culture by replacing the medium and adding fresh erythrocytes as needed.
-
Protocol 2: Determination of Parental IC50
Before inducing resistance, the baseline sensitivity of the parental parasite line to this compound must be established.
-
Plate Preparation: Prepare a 96-well plate with serial dilutions of this compound. Include drug-free wells as negative controls and a known effective drug (e.g., diminazene aceturate) as a positive control.
-
Parasite Seeding: Seed the wells with parasites from a log-phase culture at a predetermined density (e.g., 1 x 10⁵ cells/mL for Trypanosoma, 1% PPE for Babesia).
-
Incubation: Incubate the plates for 48-72 hours under standard culture conditions for the specific parasite.
-
Viability Assay: Determine parasite viability using a suitable method:
-
Resazurin-based assays (e.g., AlamarBlue): Add resazurin solution and incubate for 4-24 hours. Measure fluorescence or absorbance.
-
Microscopy: For Babesia, count the PPE on Giemsa-stained smears from each well. For motile trypanosomes, count motile parasites using a hemocytometer.
-
-
Data Analysis: Plot the percentage of inhibition against the log of the drug concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response) to calculate the 50% inhibitory concentration (IC50).
Protocol 3: Stepwise Induction of this compound Resistance
This protocol uses continuous and gradually increasing drug pressure to select for resistant parasites.
-
Initial Exposure: Begin by culturing the parental parasite line in a medium containing this compound at a sub-lethal concentration, typically 0.5x to 1x the determined IC50.
-
Monitoring and Adaptation: Monitor the culture daily. Initially, a significant decrease in parasite growth or viability is expected. Continue to culture at this concentration, replacing the medium as necessary, until the parasite population recovers and resumes a stable growth rate comparable to the untreated control. This may take several passages over days or weeks.
-
Incremental Dose Increase: Once the parasites are adapted to the current drug concentration, double the concentration of this compound in the medium.
-
Repeat Cycle: Repeat the process of monitoring for adaptation and then doubling the drug concentration. A successful selection will result in a parasite population that can proliferate at concentrations that are lethal to the original parental line.[5]
-
Documentation: Maintain a detailed log of the this compound concentration, passage number, and time at each step. Periodically cryopreserve samples of the adapting population.
-
End Point: Continue the selection process until the desired level of resistance is achieved (e.g., >20-fold increase in IC50) or until the parasites can no longer adapt to higher concentrations.
Protocol 4: Characterization of the Resistant Phenotype
Once a resistant population is established, it must be cloned and characterized.
-
Cloning by Limiting Dilution:
-
Serially dilute the resistant parasite population in a 96-well plate to a calculated concentration of 0.3-0.5 parasites per well.
-
Incubate the plates under standard conditions until growth is observed in a limited number of wells.
-
According to Poisson distribution, wells with growth that were seeded from a highly diluted population are likely to contain a clonal population derived from a single parasite.
-
Expand these clonal lines for further analysis. Maintain drug pressure during the cloning and expansion process.
-
-
Confirmation of Resistance:
-
Determine the IC50 of the new clonal resistant line(s) against this compound as described in Protocol 2.
-
Calculate the Resistance Index (RI) or Fold Resistance: RI = (IC50 of resistant line) / (IC50 of parental line).
-
-
Stability of Resistance:
-
Culture the resistant clonal line in a drug-free medium for an extended period (e.g., 15-30 passages).
-
Periodically (e.g., every 5 passages), re-determine the IC50 for this compound.
-
A stable resistance phenotype will show no significant decrease in the IC50 value after removal of drug pressure. An unstable phenotype will revert towards sensitivity.[3]
-
-
Cross-Resistance Profiling:
-
Determine the IC50 of the resistant line against other relevant antiparasitic drugs, including other diamidines (e.g., pentamidine, diminazene aceturate) and drugs with different mechanisms of action (e.g., melarsoprol, isometamidium chloride).
-
Significant increases in IC50 values for other diamidines would indicate cross-resistance.[5]
-
-
Molecular Characterization:
-
Sequence Analysis: Extract genomic DNA from both parental and resistant lines. Amplify and sequence the genes known to be involved in diamidine transport (e.g., TbAT1, AQP2 in trypanosomes). Compare the sequences to identify mutations (e.g., point mutations, deletions) that may be responsible for the resistant phenotype.
-
Gene Expression Analysis: Use quantitative PCR (qPCR) to compare the transcript levels of transporter genes between the resistant and parental lines. Downregulation of an influx transporter is a common mechanism of resistance.
-
Conclusion
The generation of this compound-resistant parasite cell lines is an essential, albeit methodical, process. By employing a strategy of continuous, stepwise drug pressure, researchers can select for and isolate resistant parasites. The subsequent characterization of these lines provides invaluable insights into the molecular pathways of drug resistance, facilitates the screening of next-generation therapies, and helps in the development of surveillance tools to monitor the spread of resistance in the field. The protocols and data presented provide a robust framework for initiating such studies.
References
- 1. Drug resistance in African trypanosomiasis: the melarsoprol and pentamidine story - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Trypanocide Diminazene Aceturate Is Accumulated Predominantly through the TbAT1 Purine Transporter: Additional Insights on Diamidine Resistance in African Trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. obihiro.repo.nii.ac.jp [obihiro.repo.nii.ac.jp]
- 5. Development and characterization of a strain of Babesia gibsoni resistant to diminazene aceturate in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Phenamidine as a Positive Control in Antiprotozoal Drug Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenamidine is an aromatic diamidine compound with established antiprotozoal activity, primarily used in veterinary medicine for the treatment of babesiosis in cattle, horses, and dogs.[1] Its consistent efficacy against various Babesia species makes it an excellent candidate for use as a positive control in antiprotozoal drug screening assays. The inclusion of a reliable positive control is critical for the validation of screening results, ensuring that the assay conditions are conducive to detecting antiparasitic activity and providing a benchmark for the evaluation of novel compounds. These application notes provide detailed protocols for the use of this compound as a positive control in in vitro drug screening against Babesia species, a common causative agent of tick-borne diseases.
Mechanism of Action
This compound belongs to the diamidine class of drugs, which are known to exert their antiprotozoal effects through interaction with parasitic DNA. While the precise mechanism of this compound is not as extensively studied as other diamidines like pentamidine, the general consensus is that these compounds are DNA minor groove binders, with a preference for AT-rich sequences. This binding is thought to interfere with DNA replication and transcription, ultimately leading to parasite death. In many protozoa, particularly kinetoplastids, the mitochondrial DNA (kinetoplast DNA or kDNA) is a primary target.[2] Diamidines are also reported to inhibit DNA topoisomerases, enzymes crucial for managing DNA topology during replication.[2]
Below is a diagram illustrating the proposed mechanism of action for diamidine compounds like this compound.
Quantitative Data: Efficacy of Diamidines Against Protozoa
The following table summarizes the in vitro efficacy of diamidine compounds against various protozoan parasites. While specific IC50 values for this compound are not widely available in the public literature, the data for the structurally related and well-studied diamidine, diminazene aceturate, is provided as a proxy to indicate the expected potency. Diminazene aceturate is frequently used as a positive control in anti-babesial drug screening.[3][4]
| Compound | Parasite Species | IC50 Value (nM) | Reference |
| Diminazene Aceturate | Babesia bovis | 400.3 - 408 | [4] |
| Diminazene Aceturate | Babesia gibsoni | - | [5] |
| Diminazene Aceturate | Babesia divergens | - | [3] |
| Diminazene Aceturate | Babesia caballi | - | [3] |
| Diminazene Aceturate | Theileria equi | - | [3] |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
In Vitro Cultivation of Babesia spp.
This protocol describes the general procedure for the continuous in vitro cultivation of Babesia species in erythrocytes. Specific media and serum requirements may vary between species.
Materials:
-
Complete Culture Medium (e.g., M199 or RPMI-1640)
-
Penicillin-Streptomycin solution (100 U/mL penicillin, 100 µg/mL streptomycin)
-
Amphotericin B (0.25 µg/mL)
-
Bovine or canine erythrocytes (species-dependent)
-
Babesia-infected erythrocytes (cryopreserved stock)
-
Culture flasks (25 cm²) or 24-well plates
-
Humidified incubator with a controlled gas environment (5% CO₂, 5% O₂, 90% N₂) at 37°C[4]
Procedure:
-
Prepare Complete Culture Medium: Aseptically mix the basal medium (e.g., M-199) with the required volume of heat-inactivated bovine serum and antibiotics.
-
Initiate the Culture: Thaw a cryopreserved vial of Babesia-infected erythrocytes rapidly in a 37°C water bath.
-
Wash the Erythrocytes: Transfer the thawed cells to a sterile centrifuge tube and wash twice with an incomplete culture medium (without serum) by centrifugation at 500 x g for 5 minutes.
-
Set up the Culture: Resuspend the washed, infected erythrocytes and uninfected erythrocytes in the complete culture medium to achieve a final hematocrit of 5-10% and an initial parasitemia of approximately 1%.[8]
-
Incubation: Place the culture vessel in the humidified incubator at 37°C with the specified gas mixture.[4]
-
Maintain the Culture: Replace the culture medium daily. Monitor the parasitemia every 24-48 hours by preparing a thin blood smear, staining with Giemsa, and examining under a microscope.
-
Subculture: When the parasitemia reaches 5-10%, dilute the culture with fresh, uninfected erythrocytes to maintain continuous growth.
In Vitro Antiprotozoal Drug Screening Assay (Fluorescence-Based)
This protocol outlines a high-throughput method for screening compounds against Babesia spp. using a DNA-intercalating fluorescent dye like SYBR Green I.[4]
Materials:
-
Babesia-infected erythrocyte culture (as prepared above)
-
Uninfected erythrocytes
-
Complete culture medium
-
This compound isethionate (positive control)
-
Test compounds
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, with 1x SYBR Green I)
-
96-well black microplates
-
Multi-channel pipette
-
Fluorescence plate reader (excitation ~485 nm, emission ~520 nm)
Experimental Workflow:
Procedure:
-
Prepare Parasite Suspension: Adjust the Babesia-infected culture with uninfected erythrocytes and complete medium to achieve a final parasitemia of 1% and a hematocrit of 2.5%.[3]
-
Prepare Drug Plates: Serially dilute the test compounds and this compound (as a positive control) in the complete culture medium in a separate 96-well plate. Also, include wells with medium only (negative control) and vehicle control (if applicable).
-
Assay Setup: Transfer the drug dilutions to a 96-well black microplate.
-
Add Parasites: Add the prepared parasite suspension to each well. The final volume in each well should be consistent (e.g., 200 µL).
-
Incubation: Incubate the plate for 72 hours under the same conditions used for parasite cultivation.
-
Lysis and Staining: After incubation, add an equal volume of SYBR Green I lysis buffer to each well.
-
Incubation in the Dark: Cover the plate and incubate at room temperature for 1 hour in the dark to allow for cell lysis and DNA staining.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = 100 - [((Fluorescence of test well - Fluorescence of negative control) / (Fluorescence of positive control - Fluorescence of negative control)) x 100]
-
Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 value using a non-linear regression analysis.
-
Conclusion
This compound serves as a robust and reliable positive control for in vitro antiprotozoal drug screening, particularly against Babesia species. Its consistent inhibitory activity and well-characterized class of action provide a necessary benchmark for the validation of screening assays and the interpretation of results for novel therapeutic agents. The protocols provided herein offer a standardized approach for the use of this compound in a high-throughput screening setting, facilitating the discovery and development of new antiprotozoal drugs.
References
- 1. Establishment of Babesia bovis In Vitro Culture Using Medium Free of Animal Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antileishmanial Mechanism of Diamidines Involves Targeting Kinetoplasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. madbarn.com [madbarn.com]
- 4. Evaluation of a Fluorescence-Based Method for Antibabesial Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro screening of novel anti-Babesia gibsoni drugs from natural products [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | An Overview of Current Knowledge on in vitro Babesia Cultivation for Production of Live Attenuated Vaccines for Bovine Babesiosis in Mexico [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Establishment of Continuous In Vitro Culture of Babesia gibsoni by Using VP-SFM Medium with Low-Concentration Serum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of a Fluorescence-Based Assay for Phenamidine Uptake
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenamidine and other diamidine compounds are crucial in the treatment of parasitic diseases, particularly Human African Trypanosomiasis (HAT), caused by the protozoan parasite Trypanosoma brucei. The efficacy of these drugs is critically dependent on their uptake by the parasite, which is primarily mediated by specific transporters on the parasite's surface. Understanding the kinetics and mechanism of this compound uptake is therefore essential for the development of new, more effective drugs and for overcoming drug resistance.
Fluorescence-based assays offer a sensitive, rapid, and high-throughput-compatible method for studying drug uptake. By utilizing fluorescent analogs of this compound or dyes that respond to its intracellular accumulation, researchers can directly quantify the rate of uptake and screen for compounds that modulate this process. These application notes provide detailed protocols for establishing a fluorescence-based assay for this compound uptake in trypanosomes, including a high-throughput screening (HTS) adaptation for the discovery of novel inhibitors.
Key Experimental Protocols
I. Direct Uptake Assay Using a Fluorescent this compound Analog
This protocol describes the direct measurement of this compound uptake using a fluorescent diamidine analog, such as DB75 (2,5-bis(4-amidinophenyl)furan) or a similar green fluorescent diamidine.[1] These compounds are known to be taken up by trypanosomes through the same transporters as non-fluorescent diamidines.[1]
Materials and Reagents:
-
Trypanosoma brucei bloodstream forms (wild-type and transporter-deficient strains, e.g., tbat1 knockout, for control experiments)
-
HMI-9 medium (or appropriate culture medium for trypanosomes)
-
Fluorescent diamidine analog (e.g., DB75)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader with appropriate excitation and emission filters (e.g., for DB75, excitation ~360 nm, emission ~460 nm)[2]
-
Cell lysis buffer (e.g., 0.2% Triton X-100 in 0.01 N NaOH)[3]
-
DNA quantification kit (e.g., using Hoechst 33258)[3]
Procedure:
-
Cell Culture and Preparation:
-
Culture T. brucei bloodstream forms in HMI-9 medium to a mid-log phase density (approximately 1 x 10^6 cells/mL).
-
Harvest the parasites by centrifugation (e.g., 1000 x g for 10 minutes at 4°C).
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cells in PBS at a final concentration of 2 x 10^7 cells/mL.
-
-
Uptake Assay:
-
Aliquot 100 µL of the cell suspension into the wells of a 96-well black, clear-bottom microplate.
-
Prepare a 2X working solution of the fluorescent diamidine analog in PBS.
-
To initiate the uptake, add 100 µL of the 2X fluorescent diamidine solution to each well. The final cell density will be 1 x 10^7 cells/mL. Include wells with cells only (background fluorescence) and wells with the fluorescent diamidine in PBS without cells (control).
-
Incubate the plate at 37°C. For kinetic studies, take readings at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Fluorescence Measurement (Kinetic Reading):
-
At each time point, measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the chosen fluorescent analog.
-
-
Fluorescence Measurement (Endpoint Assay with Cell Lysis):
-
After the desired incubation time, centrifuge the plate at 1000 x g for 5 minutes to pellet the cells.
-
Carefully remove the supernatant containing the extracellular fluorescent compound.
-
Wash the cell pellet twice with 200 µL of ice-cold PBS, centrifuging and removing the supernatant after each wash.
-
Lyse the cells by adding 200 µL of cell lysis buffer to each well and incubate for 10 minutes at room temperature with gentle shaking.
-
Measure the fluorescence of the lysate in the microplate reader.[3]
-
-
Data Normalization and Analysis:
-
Subtract the background fluorescence (from wells with cells only) from all readings.
-
To account for variations in cell number, the fluorescence can be normalized to the total protein or DNA content in each well. For DNA normalization, a separate plate can be prepared and assayed using a fluorescent DNA-binding dye.[3]
-
Plot the fluorescence intensity against time to determine the uptake kinetics. The initial linear phase of the curve represents the initial rate of uptake.
-
II. High-Throughput Screening (HTS) for Inhibitors of this compound Uptake
This protocol adapts the direct uptake assay for a high-throughput format to screen for compounds that inhibit the uptake of a fluorescent this compound analog.
Materials and Reagents:
-
All materials from the direct uptake assay protocol.
-
Compound library (e.g., small molecules, natural products) dissolved in DMSO.
-
Automated liquid handling systems (optional but recommended for large screens).
-
HTS-compatible fluorescence microplate reader.
Procedure:
-
Plate Preparation:
-
Using an automated liquid handler, dispense a small volume (e.g., 1 µL) of each compound from the library into the wells of a 384-well black, clear-bottom microplate.
-
Include appropriate controls in designated wells:
-
Negative controls (no inhibition): DMSO only.
-
Positive controls (maximum inhibition): A known inhibitor of the P2 transporter (e.g., a high concentration of unlabeled this compound or pentamidine).
-
No-cell controls: Medium and fluorescent analog only.
-
-
-
Cell Seeding:
-
Prepare a suspension of T. brucei at a concentration of 2 x 10^7 cells/mL in PBS.
-
Dispense 50 µL of the cell suspension into each well of the 384-well plate containing the pre-spotted compounds.
-
Incubate the plate for a short period (e.g., 15-30 minutes) at 37°C to allow for compound-cell interaction.
-
-
Initiation and Measurement of Uptake:
-
Prepare a 2X working solution of the fluorescent diamidine analog in PBS.
-
Add 50 µL of the 2X fluorescent diamidine solution to each well to initiate uptake.
-
Incubate the plate at 37°C for a fixed period determined from the kinetic uptake assay (e.g., 30 minutes, within the linear range of uptake).
-
Measure the fluorescence intensity using an HTS-compatible microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence_compound - Fluorescence_no-cell) / (Fluorescence_DMSO - Fluorescence_no-cell))
-
Calculate the Z'-factor for the assay to assess its quality and suitability for HTS. A Z'-factor > 0.5 is generally considered excellent.
-
Identify "hits" as compounds that exhibit a certain threshold of inhibition (e.g., >50% or >3 standard deviations from the mean of the negative controls).
-
Data Presentation
Table 1: In Vitro IC50 Values of Diamidines Against Trypanosoma brucei
| Compound | T. brucei brucei (s427) IC50 (µM) | T. brucei brucei (tbat1-/-) IC50 (µM) | Resistance Index (tbat1-/- / s427) | Reference |
| Pentamidine | ~0.001 | - | - | [4] |
| Diminazene | - | - | - | [5] |
| DB75 | - | - | 11-fold increase | [1] |
| Melarsoprol | 0.004 | - | - | [4] |
Note: Specific IC50 values can vary between studies and experimental conditions. The table provides a template for summarizing such data.
Table 2: Physical Properties of Green Fluorescent Diamidines
| Compound | Excitation λmax (nm) | Emission λmax (nm) | ΔTm (°C) |
| DB1680 | ~400 | ~500 | >12.6 |
| DB1692 | ~400 | ~500 | >12.6 |
Data adapted from Giordani et al. The ΔTm indicates the change in DNA melting temperature upon binding of the compound, reflecting its DNA affinity.[6]
Visualizations
References
- 1. Roles for the Trypanosoma brucei P2 transporter in DB75 uptake and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. A Fluorescence Method for Measurement of Glucose Transport in Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-throughput decoding of anti-trypanosomal drug efficacy and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
Application Note: High-Throughput Screening of Compound Libraries for Identification of Novel Antiprotozoals against a Phenamidine-Resistant Strain
Introduction
The emergence of drug resistance in protozoan parasites is a significant threat to both human and veterinary medicine, compromising the efficacy of existing treatments.[1][2] Phenamidine is an aromatic diamidine compound used in veterinary medicine to treat infections caused by protozoan parasites such as Babesia.[3][4][5] The development of resistance to this and other antiprotozoal agents necessitates the discovery of new chemical entities with novel mechanisms of action. High-throughput screening (HTS) of large compound libraries provides a powerful platform for identifying new hit compounds.[6] This document outlines a comprehensive strategy and detailed protocols for conducting an HTS campaign to identify molecules active against a this compound-resistant protozoan strain. The methodology is based on a phenotypic, whole-organism screening approach, which has the advantage of identifying compounds that act on a variety of potential targets within the parasite.[7][8]
Principle of the Assay
The primary screening assay is a whole-organism, motility-based phenotypic screen conducted in a 384-well microplate format. Parasite motility is a key indicator of viability, and its inhibition is a reliable measure of a compound's antiparasitic activity.[9][10] A this compound-resistant strain of the target parasite is incubated with a diverse library of small molecules at a single, high concentration. Parasite motility is measured using an automated system, such as an infrared light-interference detector. Compounds that significantly reduce motility compared to negative controls (DMSO) are identified as "primary hits." These hits are then subjected to a series of secondary assays, including dose-response analysis to determine potency (IC50) and cytotoxicity assays against a mammalian cell line to assess selectivity. The ultimate goal is to identify potent and selective compounds that are equally effective against both the this compound-resistant and the drug-susceptible (wild-type) strains, suggesting a novel mechanism of action.
Experimental Protocols
Protocol 1: Cultivation and Maintenance of Parasite Strains
This protocol describes the maintenance of both the wild-type (WT) and the this compound-resistant (Phen-R) parasite strains.
Materials:
-
Appropriate culture medium (e.g., RPMI-1640, supplemented with Fetal Bovine Serum, L-glutamine, and antibiotics)
-
Incubator (37°C, 5% CO2)
-
Inverted microscope
-
Hemocytometer or automated cell counter
-
This compound isethionate stock solution (10 mM in DMSO)
-
Cryopreservation medium (Culture medium with 10% DMSO)
Procedure:
-
Culture both WT and Phen-R parasite strains in separate culture flasks with appropriate supplemented medium.
-
Maintain the cultures in a humidified incubator at 37°C with 5% CO2.
-
Monitor parasite growth daily using an inverted microscope and perform cell counts every 48-72 hours.
-
Sub-culture the parasites to maintain a density within the optimal logarithmic growth phase.
-
For the Phen-R strain, maintain selective pressure by including a sub-lethal concentration of this compound (e.g., the IC20 concentration) in the culture medium.
-
Perform regular quality control checks, including morphology assessment and testing for mycoplasma contamination.
-
Prepare cryopreserved stocks of both strains for long-term storage and experimental backup.
Protocol 2: High-Throughput Screening (Primary Screen)
This protocol details the primary HTS assay to screen a compound library against the Phen-R strain.
Materials:
-
Phen-R parasites in logarithmic growth phase
-
Assay medium (as per culture, may have reduced serum)
-
Compound library plates (384-well format, 10 mM stock in DMSO)
-
Assay plates (384-well, clear bottom)
-
Positive control: A known effective antiparasitic drug with a different mechanism of action (e.g., Ivermectin at 20 µM).[10]
-
Negative control: DMSO (0.4% final concentration).[10]
-
Automated liquid handling system
-
Automated motility detection system (e.g., WMicrotracker or similar)
-
Plate sealer
Procedure:
-
Compound Plate Preparation: Using an automated liquid handler, transfer a small volume (e.g., 80 nL) of each library compound from the 10 mM stock plates to the corresponding wells of the empty assay plates to achieve a final screening concentration of 20 µM. Also, prepare control wells with positive control and negative control compounds.
-
Parasite Preparation: Harvest Phen-R parasites from culture, wash with fresh assay medium, and adjust the concentration to the pre-determined optimal density (e.g., 100 parasites per well).[10]
-
Dispensing Parasites: Using a liquid dispenser, add 20 µL of the parasite suspension to each well of the compound-containing assay plates. This initiates the exposure of the parasites to the test compounds.
-
Incubation: Seal the plates to prevent evaporation and incubate for the optimized duration (e.g., 90 hours) under standard culture conditions (37°C, 5% CO2).[10]
-
Motility Measurement: After incubation, place the assay plates into the automated motility reader. The system measures the interruption of infrared light beams caused by parasite movement, generating an "activity count" for each well.
-
Data Analysis: Calculate the percent inhibition of motility for each compound relative to the controls using the formula: % Inhibition = 100 * (1 - (Activity_Compound - Activity_Positive) / (Activity_Negative - Activity_Positive))
-
Hit Selection: Identify compounds that exhibit a motility inhibition greater than a predefined threshold (e.g., >80%) as primary hits for further confirmation.
Protocol 3: Hit Confirmation and Dose-Response Analysis
This protocol is for confirming the activity of primary hits and determining their potency (IC50).
Materials:
-
Primary hit compounds (powder or confirmed stock solutions)
-
WT and Phen-R parasite strains
-
Materials and equipment from Protocol 2
Procedure:
-
Compound Preparation: Prepare a 10-point, two-fold serial dilution series for each confirmed hit compound, starting from a high concentration (e.g., 100 µM).
-
Assay Performance: Perform the motility assay as described in Protocol 2, but using the serial dilutions of the hit compounds. Run the assay in parallel for both the WT and Phen-R strains.
-
Data Collection: Measure motility after the standard incubation period.
-
IC50 Calculation: Plot the percent inhibition against the logarithm of the compound concentration. Use a non-linear regression model (e.g., four-parameter variable slope) to fit the curve and calculate the IC50 value for each compound against each strain.
-
Resistance Index (RI): Calculate the RI for each compound by dividing the IC50 value against the Phen-R strain by the IC50 value against the WT strain (RI = IC50_Phen-R / IC50_WT). Compounds with an RI close to 1 are considered equally effective against both strains.
Data Presentation
Table 1: Assay Optimization and Validation Parameters
| Parameter | Value | Metric | Result |
|---|---|---|---|
| Parasite Density | 100 xL3s/well | Z'-factor | 0.72 |
| DMSO Tolerance | 0.4% (v/v) | Z'-factor | 0.68 |
| Incubation Time | 90 hours | S/B Ratio | >10 |
| Positive Control | Moxidectin (20 µM) | % Inhibition | 98% ± 2% |
Z'-factor is a statistical measure of assay quality; a value >0.5 is considered excellent for HTS. S/B is the signal-to-background ratio.
Table 2: Summary of Primary HTS Campaign
| Parameter | Value |
|---|---|
| Compound Library | Diversity Library |
| Compounds Screened | 80,500 |
| Screening Concentration | 20 µM |
| Primary Hit Threshold | >80% Inhibition |
| Number of Primary Hits | 42 |
| Primary Hit Rate | 0.05% |
(Data adapted from a similar screening campaign for illustrative purposes)[10]
Table 3: Potency and Selectivity of Confirmed Hit Compounds
| Compound ID | IC50 vs. WT (µM) | IC50 vs. Phen-R (µM) | Resistance Index (RI) | Cytotoxicity CC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|---|---|
| Hit-01 | 4.2 | 4.8 | 1.14 | >100 | >20.8 |
| Hit-02 | 35.6 | 41.1 | 1.15 | >100 | >2.4 |
| Hit-03 | 8.1 | 9.5 | 1.17 | 75.3 | >7.9 |
| this compound | 1.5 | 45.2 | 30.13 | >100 | >2.2 |
RI = IC50 (Phen-R) / IC50 (WT). SI (Selectivity Index) = CC50 (mammalian cells) / IC50 (Phen-R). A higher SI is desirable.
Visualizations
Caption: High-throughput screening workflow for identifying compounds active against a this compound-resistant strain.
Caption: Potential mechanisms of this compound resistance in protozoan parasites.
References
- 1. researchgate.net [researchgate.net]
- 2. fda.gov [fda.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Treatment of Babesia gibsoni infections with this compound isethionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound in the treatment of Babesia bigemina infections of cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High throughput screening (HTS). Biological screening. [chemdiv.com]
- 7. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 9. A Novel High Throughput Assay for Anthelmintic Drug Screening and Resistance Diagnosis by Real-Time Monitoring of Parasite Motility | PLOS Neglected Tropical Diseases [journals.plos.org]
- 10. High-Throughput Phenotypic Assay to Screen for Anthelmintic Activity on Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling Phenamidine and its Biodistribution Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenamidine, an aromatic diamidine, is utilized in veterinary medicine for its antiprotozoal properties, particularly against Babesia infections in various animals.[1][2] Understanding the in vivo fate of such therapeutic agents is crucial for optimizing their efficacy and safety profiles. This document provides a detailed protocol for the radiolabeling of this compound with Iodine-125 (¹²⁵I) and a subsequent protocol for conducting biodistribution studies in a murine model. These protocols are designed to enable researchers to quantitatively assess the absorption, distribution, metabolism, and excretion (ADME) of this compound.[][4][5]
Radiolabeling with isotopes like ¹²⁵I, Carbon-14 (¹⁴C), or Tritium (³H) is a highly sensitive and reliable method for tracking molecules in vivo.[][6] ¹²⁵I is particularly suitable for pharmacokinetic and biodistribution studies due to its relatively long half-life of 59.9 days and its ease of detection.[7][8][9] The protocols outlined below are based on established methods for radioiodinating aromatic compounds and conducting preclinical biodistribution studies.[10][11][12][13][14]
Radiolabeling of this compound with Iodine-125
This protocol describes the direct radioiodination of this compound using the Chloramine-T method, a common technique for labeling molecules with aromatic rings.[7]
Materials and Reagents
-
This compound hydrochloride
-
Sodium Iodide (Na¹²⁵I) solution
-
Chloramine-T
-
Sodium metabisulfite
-
Phosphate buffer (0.1 M, pH 7.4)
-
Sephadex G-25 column
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
-
Mobile phase: Chloroform:Methanol (4:1 v/v)
-
Gamma counter
Experimental Protocol
-
Preparation of Reagents:
-
Prepare a 1 mg/mL solution of this compound in 0.1 M phosphate buffer.
-
Prepare a 2 mg/mL solution of Chloramine-T in 0.1 M phosphate buffer immediately before use.
-
Prepare a 4 mg/mL solution of sodium metabisulfite in 0.1 M phosphate buffer.
-
-
Radiolabeling Reaction:
-
In a shielded vial, add 100 µL of the this compound solution (100 µg).
-
Add 1 mCi (37 MBq) of Na¹²⁵I solution.
-
Initiate the reaction by adding 50 µL of the Chloramine-T solution.
-
Gently mix the reaction vial for 60 seconds at room temperature.
-
Quench the reaction by adding 100 µL of the sodium metabisulfite solution.
-
-
Purification of ¹²⁵I-Phenamidine:
-
Equilibrate a Sephadex G-25 column with 0.1 M phosphate buffer.
-
Load the reaction mixture onto the column.
-
Elute the column with 0.1 M phosphate buffer and collect 0.5 mL fractions.
-
Measure the radioactivity of each fraction using a gamma counter to identify the fractions containing the radiolabeled product, which will elute first, separated from the free ¹²⁵I.
-
-
Quality Control:
-
Determine the radiochemical purity of the purified ¹²⁵I-Phenamidine using thin-layer chromatography (TLC).
-
Spot a small aliquot of the purified product onto a TLC plate and develop it using the chloroform:methanol mobile phase.
-
Scan the TLC plate using a radio-TLC scanner. The radiolabeled this compound should migrate from the origin, while free ¹²⁵I will remain at the origin.
-
Calculate the radiochemical purity by dividing the counts of the product peak by the total counts on the plate. A purity of >95% is generally required for in vivo studies.
-
Radiolabeling Workflow Diagram
Caption: Workflow for the radiolabeling of this compound with ¹²⁵I.
Biodistribution Study Protocol
This protocol outlines the procedure for an in vivo biodistribution study of ¹²⁵I-Phenamidine in healthy mice to determine its tissue uptake and clearance profile.
Materials and Methods
-
Animals: Healthy adult CD-1 mice (male, 8-10 weeks old, 25-30 g).
-
Radiolabeled Compound: Purified ¹²⁵I-Phenamidine in sterile saline.
-
Equipment:
-
Animal balance
-
Syringes (27-gauge)
-
Dissection tools
-
Vials for tissue collection
-
Gamma counter
-
Experimental Protocol
-
Animal Acclimatization:
-
House the mice in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.
-
-
Dose Preparation and Administration:
-
Dilute the purified ¹²⁵I-Phenamidine with sterile saline to a final concentration of 10 µCi/100 µL.
-
Administer a single intravenous (IV) injection of 100 µL of the radiolabeled compound into the tail vein of each mouse.
-
-
Sample Collection:
-
At predetermined time points (e.g., 1, 4, 24, and 48 hours) post-injection, euthanize a group of mice (n=4 per time point) by cervical dislocation under anesthesia.
-
Collect blood samples via cardiac puncture.
-
Dissect and collect major organs and tissues (e.g., liver, kidneys, spleen, lungs, heart, brain, muscle, and bone).
-
Rinse the organs to remove excess blood, blot dry, and weigh them.
-
-
Measurement of Radioactivity:
-
Place the collected blood and tissue samples in pre-weighed vials.
-
Measure the radioactivity in each sample using a calibrated gamma counter.
-
Prepare standards by diluting a known amount of the injected dose to calculate the percentage of injected dose per gram of tissue (%ID/g).
-
-
Data Analysis:
-
Calculate the %ID/g for each tissue at each time point using the following formula: %ID/g = (Counts per minute in tissue / Weight of tissue in g) / (Total counts per minute injected) x 100
-
Summarize the data in a table for comparison.
-
Biodistribution Study Workflow Diagram
Caption: Experimental workflow for the biodistribution study of ¹²⁵I-Phenamidine.
Data Presentation
The following tables present hypothetical but representative data that could be obtained from the described protocols.
Table 1: Radiolabeling Efficiency of ¹²⁵I-Phenamidine
| Parameter | Result |
| Radiochemical Yield | 85 ± 5% |
| Radiochemical Purity (post-purification) | >98% |
| Specific Activity | 500 Ci/mmol |
Table 2: Biodistribution of ¹²⁵I-Phenamidine in Mice (% Injected Dose per Gram of Tissue)
| Tissue | 1 Hour | 4 Hours | 24 Hours | 48 Hours |
| Blood | 5.2 ± 0.8 | 2.1 ± 0.4 | 0.5 ± 0.1 | 0.1 ± 0.05 |
| Liver | 15.6 ± 2.1 | 10.3 ± 1.5 | 3.2 ± 0.6 | 1.1 ± 0.3 |
| Kidneys | 12.3 ± 1.8 | 8.5 ± 1.2 | 2.5 ± 0.4 | 0.8 ± 0.2 |
| Spleen | 3.1 ± 0.5 | 2.5 ± 0.4 | 1.0 ± 0.2 | 0.4 ± 0.1 |
| Lungs | 4.5 ± 0.7 | 2.8 ± 0.5 | 0.9 ± 0.2 | 0.3 ± 0.1 |
| Heart | 2.0 ± 0.3 | 1.1 ± 0.2 | 0.4 ± 0.1 | 0.1 ± 0.04 |
| Brain | 0.2 ± 0.05 | 0.1 ± 0.03 | <0.1 | <0.1 |
| Muscle | 1.5 ± 0.3 | 1.0 ± 0.2 | 0.5 ± 0.1 | 0.2 ± 0.06 |
| Bone | 1.8 ± 0.4 | 1.3 ± 0.3 | 0.6 ± 0.1 | 0.3 ± 0.08 |
| (Values are presented as mean ± standard deviation, n=4) |
Discussion
The provided protocols offer a comprehensive framework for the radiolabeling of this compound and the subsequent evaluation of its biodistribution. The hypothetical data in Table 2 suggests that ¹²⁵I-Phenamidine is rapidly distributed to highly perfused organs such as the liver and kidneys, which are likely major sites of metabolism and excretion. The low brain uptake indicates minimal crossing of the blood-brain barrier. The clearance from most tissues is observed over the 48-hour period.
Researchers can adapt these protocols to investigate the biodistribution of this compound in disease models or to compare its pharmacokinetic profile with that of its analogs. Such studies are fundamental in drug development for understanding the relationship between systemic exposure and pharmacological response.[15][16][17]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound in the treatment of Babesia bigemina infections of cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. openmedscience.com [openmedscience.com]
- 5. openmedscience.com [openmedscience.com]
- 6. Radiolabelling small and biomolecules for tracking and monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Reagent for Radioiodine Labeling of New Chemical Entities (NCEs) and Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. avancebio.com [avancebio.com]
- 14. appliedstemcell.com [appliedstemcell.com]
- 15. Characterizing the Pharmacokinetics and Biodistribution of Therapeutic Proteins: An Industry White Paper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetic and Pharmacodynamic Properties of Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application of Phenamidine in Studying DNA Repair Mechanisms in Trypanosomes
Application Notes and Protocols
Introduction
Phenamidine is an aromatic diamidine compound historically used as a trypanocidal agent. Like other diamidines such as pentamidine and diminazene, its mechanism of action is linked to its ability to bind to the minor groove of DNA, particularly at AT-rich sequences.[1][2] This interaction can interfere with DNA replication and transcription, leading to DNA damage and ultimately, cell death.[3] In trypanosomes, these compounds often show a preference for the kinetoplast DNA (kDNA), a unique catenated network of mitochondrial DNA, causing DNA fragmentation and the formation of dyskinetoplastic cells.[4][5]
The ability of this compound to induce DNA damage makes it a valuable tool for researchers studying the DNA damage response (DDR) and repair mechanisms in trypanosomes. By exposing parasites to sub-lethal concentrations of this compound, it is possible to trigger the activation of DNA repair pathways, allowing for the investigation of the proteins and signaling cascades involved. Trypanosomes possess a range of conserved DNA repair pathways, including base excision repair (BER), nucleotide excision repair (NER), mismatch repair (MMR), and homologous recombination (HR), which are crucial for maintaining genome integrity in the face of genotoxic stress.[6][7][8]
These application notes provide a framework for using this compound to induce and study DNA damage and repair in Trypanosoma brucei. The protocols outlined below describe methods for assessing DNA damage, monitoring the recruitment of repair proteins, and analyzing the impact on cell cycle progression.
Quantitative Data
While specific data on this compound-induced DNA repair is limited, the following table provides reported 50% inhibitory concentrations (IC50) for related diamidines against Trypanosoma brucei. These values can serve as a starting point for determining appropriate concentrations of this compound for inducing sub-lethal DNA damage in experimental settings. It is recommended to perform a dose-response curve to determine the optimal concentration for the specific trypanosome strain and experimental conditions.
| Compound | Trypanosome Species | IC50 (nM) | Reference |
| Pentamidine | T. b. brucei | 29 (for HAPT1 transport) | [9] |
| Diminazene | T. b. brucei | 5 | [10] |
| MB17 (novel diamidine) | T. cruzi (epimastigotes) | 140 | [4][5] |
Experimental Protocols
Induction of DNA Damage with this compound
This protocol describes the treatment of bloodstream form (BSF) T. brucei with this compound to induce DNA damage.
Materials:
-
T. brucei BSF culture (e.g., Lister 427)
-
HMI-9 medium
-
This compound isethionate
-
Phosphate-buffered saline (PBS)
-
Hemocytometer or cell counter
Procedure:
-
Culture T. brucei BSF to a mid-log phase density (approximately 1 x 10^6 cells/mL).
-
Prepare a stock solution of this compound isethionate in sterile water or DMSO.
-
Perform a dose-response experiment to determine the IC50 of this compound for the specific T. brucei strain. A common concentration range to test for diamidines is 0.01 to 10 µM.[11]
-
For DNA damage studies, treat the trypanosome cultures with sub-lethal concentrations of this compound (e.g., 0.25x, 0.5x, and 1x IC50). Include an untreated control and a positive control for DNA damage (e.g., methyl methanesulfonate (MMS) or phleomycin).
-
Incubate the cultures for a defined period (e.g., 6, 12, or 24 hours).
-
After incubation, harvest the cells by centrifugation at 1000 x g for 10 minutes.
-
Wash the cell pellet twice with cold PBS.
-
The cells are now ready for downstream analysis, such as the comet assay or immunofluorescence for γH2A.
Alkaline Comet Assay for DNA Fragmentation
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[11]
Materials:
-
This compound-treated and control trypanosomes
-
Low melting point agarose (LMA)
-
Normal melting point agarose
-
Comet slides or pre-coated microscope slides
-
Lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Green I or propidium iodide)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Prepare a suspension of treated and control cells in PBS at a concentration of ~1 x 10^5 cells/mL.
-
Mix 10 µL of the cell suspension with 75 µL of molten LMA at 37°C.
-
Pipette the cell/agarose mixture onto a comet slide and allow it to solidify at 4°C for 10 minutes.
-
Immerse the slides in cold lysis buffer and incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.
-
Transfer the slides to an electrophoresis tank filled with cold alkaline electrophoresis buffer. Let the DNA unwind for 20-40 minutes.
-
Perform electrophoresis at ~1 V/cm for 20-30 minutes at 4°C.
-
After electrophoresis, gently wash the slides with neutralization buffer three times for 5 minutes each.
-
Stain the DNA with an appropriate fluorescent dye.
-
Visualize the comets using a fluorescence microscope. DNA damage is indicated by the migration of DNA from the nucleus, forming a "comet tail."
-
Quantify the extent of DNA damage using image analysis software to measure the tail length and intensity.
Immunofluorescence Staining for γH2A Foci
Phosphorylation of histone H2A (producing γH2A) is an early cellular response to DNA double-strand breaks. Detecting γH2A foci by immunofluorescence is a standard method to visualize sites of DNA damage.[12]
Materials:
-
This compound-treated and control trypanosomes
-
Poly-L-lysine coated slides
-
4% paraformaldehyde in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Anti-γH2A primary antibody (specific for trypanosomes)
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear and kinetoplast staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Adhere the treated and control trypanosomes to poly-L-lysine coated slides for 15 minutes.
-
Fix the cells with 4% paraformaldehyde for 10 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-γH2A antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Wash the slides three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash the slides three times with PBS.
-
Counterstain the nuclear and kinetoplast DNA with DAPI for 5 minutes.
-
Mount the slides with antifade medium.
-
Visualize the cells using a fluorescence microscope. The number of γH2A foci per nucleus can be counted to quantify the level of DNA double-strand breaks.
Cell Cycle Analysis by Flow Cytometry
DNA damage often leads to cell cycle arrest. Analyzing the cell cycle distribution can provide insights into the cellular response to this compound-induced damage.
Materials:
-
This compound-treated and control trypanosomes
-
70% ethanol (ice-cold)
-
PBS containing 50 µg/mL propidium iodide (PI) and 100 µg/mL RNase A
-
Flow cytometer
Procedure:
-
Harvest approximately 1-5 x 10^6 treated and control cells by centrifugation.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 300 µL of PBS and add 700 µL of ice-cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate the fixed cells at 4°C for at least 1 hour (or store at -20°C).
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubate at 37°C for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer. The DNA content will distinguish cells in G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase may indicate a DNA damage-induced checkpoint.
Visualizations
Caption: Proposed mechanism of this compound-induced DNA damage and repair in trypanosomes.
Caption: Workflow for studying DNA repair in trypanosomes using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Drug resistance in animal trypanosomiases: Epidemiology, mechanisms and control strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism and distribution of phenanthridine trypanocides in Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Aromatic Diamidine That Targets Kinetoplast DNA, Impairs the Cell Cycle in Trypanosoma cruzi, and Diminishes Trypomastigote Release from Infected Mammalian Host Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The DNA damage response is developmentally regulated in the African trypanosome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of DNA Repair in Trypanosoma cruzi, Trypanosoma brucei, and Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA Repair Pathways in Trypanosomatids: from DNA Repair to Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Arsenical and Diamidine Uptake and Resistance in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ctegd.uga.edu [ctegd.uga.edu]
- 12. Targeting the nucleotide metabolism of Trypanosoma brucei and other trypanosomatids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Establishing a Murine Model of Babesiosis for Phenamidine Efficacy Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction
Human babesiosis, a tick-borne zoonotic disease caused by intraerythrocytic protozoan parasites of the genus Babesia, presents a growing public health concern.[1][2] The disease manifests as a malaria-like illness that can range from asymptomatic to severe and potentially fatal, particularly in elderly or immunocompromised individuals.[1][3] The primary causative agent in North America is Babesia microti.[2][4] Due to limitations and side effects of current therapies, such as atovaquone plus azithromycin or clindamycin plus quinine, there is a pressing need for novel, more effective drugs.[2][5]
Establishing robust and reproducible animal models is a cornerstone of preclinical drug development. Murine models of babesiosis are invaluable for studying parasite biology, pathogenesis, and for evaluating the in vivo efficacy of new therapeutic agents.[5][6] These models allow for controlled investigation of parasite proliferation and clearance in response to treatment.
This document provides detailed protocols for establishing a murine model of babesiosis, specifically using Babesia microti, and for conducting efficacy testing of Phenamidine, an antiprotozoal aromatic diamidine compound used in veterinary medicine.[7][8] The methodologies outlined here are designed to provide a standardized framework for researchers aiming to assess novel anti-babesial compounds.
Part 1: Establishing the Murine Model of Babesiosis
Successful drug efficacy testing hinges on a well-characterized and reproducible infection model. The choice of Babesia species and mouse strain is critical, as it determines the course and severity of the disease.[9][10] Immunocompromised mice, such as Severe Combined Immunodeficient (SCID) mice, are often preferred for B. microti studies as they lack T and B lymphocytes, leading to a persistent and high-level parasitemia that is ideal for assessing drug-induced parasite clearance.[5][9][11]
Data Presentation: Model Selection
Table 1: Comparison of Common Babesia Species and Murine Strains
| Parameter | Babesia microti | Babesia duncani |
|---|---|---|
| Primary Host Susceptibility | Immunocompromised mice (e.g., SCID, NOD-SCID, BALB/c) are highly susceptible.[9][11] | C3H/HeJ mice are highly susceptible and develop lethal infections.[9][12] |
| Immunocompetent strains like C57BL/6J and BALB/c show transient or marginal parasitemia.[10][13] | C57BL/6J mice are resistant, developing low parasitemia (<5%).[9][10] | |
| Disease Course in Susceptible Host | High, persistent parasitemia.[11] | Dose-dependent parasitemia; can be lethal.[12] |
| Inoculum Source | Cryopreserved infected mouse red blood cells (mRBCs) or blood from an infected stock mouse.[9] | In vitro cultured parasites, infected human RBCs (hRBCs), or infected mRBCs.[1][9] |
| Key Advantage for Drug Testing | Excellent model for assessing radical cure due to high parasite burden and lack of self-clearance.[5] | Allows for testing compounds against a more virulent species and is amenable to both in vitro and in vivo studies.[6][9] |
Experimental Workflow for Model Establishment & Drug Testing
The overall process involves propagating the parasite, infecting the experimental animals, administering the test compound, and monitoring the outcomes.
References
- 1. Babesia duncani in Culture and in Mouse (ICIM) Model for the Advancement of Babesia Biology, Pathogenesis, and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Babesiosis - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 4. gov.mb.ca [gov.mb.ca]
- 5. Radical cure of experimental babesiosis in immunodeficient mice using a combination of an endochin-like quinolone and atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Babesia duncani, a Model Organism for Investigating Intraerythrocytic Parasitism and Novel Antiparasitic Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. [Establishment of the experimental animal model of Babesia microti] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Babesia duncani in Culture and in Mouse (ICIM) Model for the Advancement of Babesia Biology, Pathogenesis, and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Babesia microti Primarily Invades Mature Erythrocytes in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Phenamidine in Biological Samples using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Phenamidine in biological matrices such as plasma and serum. The protocol outlines sample preparation using protein precipitation, chromatographic conditions employing a C18 reverse-phase column, and mass spectrometric parameters for detection in positive ion mode. This method is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and drug metabolism studies of this compound.
Introduction
This compound is an aromatic diamidine with antiprotozoal properties. Accurate quantification of this compound in biological samples is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. LC-MS/MS offers high sensitivity and specificity, making it the ideal platform for bioanalytical studies. This document provides a comprehensive protocol to guide the development and validation of a robust LC-MS/MS assay for this compound.
Experimental
Materials and Reagents
-
This compound reference standard
-
Pentamidine (or a stable isotope-labeled this compound, if available) as an internal standard (IS)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma/serum (drug-free)
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Preparation of Standards and Quality Controls
Stock solutions of this compound and the internal standard (IS) are prepared in methanol at a concentration of 1 mg/mL. Working standard solutions are prepared by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water. Calibration standards and quality control (QC) samples are prepared by spiking the working standard solutions into the blank biological matrix.
Sample Preparation
A simple and efficient protein precipitation method is proposed for sample clean-up:
-
To 100 µL of the biological sample (calibrator, QC, or unknown), add 20 µL of the IS working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.
Liquid Chromatography
-
Column: A C18 analytical column (e.g., 50 x 2.1 mm, 1.9 µm) is recommended for good separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A gradient elution starting with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step is suggested.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Key Parameters: The specific MRM transitions, declustering potential (DP), and collision energy (CE) need to be optimized for this compound and the chosen internal standard. Based on the structure of this compound (C14H14N4O, exact mass: 254.12), the protonated precursor ion [M+H]+ would be m/z 255.1. Plausible product ions would result from the cleavage of the ether bond or the amidine groups.
Data Presentation
The following tables summarize the proposed (theoretical) quantitative parameters for the LC-MS/MS method for this compound. These values are for illustrative purposes and must be determined experimentally during method validation.
Table 1: Proposed Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | DP (V) | CE (eV) |
| This compound | 255.1 | To be determined | To be determined | To be determined |
| Internal Standard | To be determined | To be determined | To be determined | To be determined |
Table 2: Proposed Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | Within acceptable limits |
Experimental Workflow Diagram
Caption: Experimental workflow for the quantification of this compound.
Signaling Pathway/Logical Relationship Diagram
Caption: Logical relationship for LC-MS/MS quantification.
Conclusion
The proposed LC-MS/MS method provides a framework for the sensitive and selective quantification of this compound in biological samples. The outlined sample preparation, chromatography, and mass spectrometry conditions are based on established principles and methods for similar analytes. This application note serves as a starting point for researchers to develop and validate a robust bioanalytical method tailored to their specific needs, which will be instrumental in advancing the understanding of this compound's pharmacokinetic and pharmacodynamic properties. Full method validation is a critical next step to ensure the reliability of the data generated.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Phenamidine Precipitation in Aqueous Solutions
For researchers, scientists, and drug development professionals utilizing phenamidine, ensuring its complete dissolution in aqueous solutions is critical for experimental accuracy and reproducibility. Precipitation of this compound can lead to inaccurate concentration measurements and compromised results. This technical support center provides a comprehensive guide to troubleshoot and prevent precipitation issues.
Frequently Asked Questions (FAQs)
Q1: What are the likely causes of this compound precipitation in my aqueous buffer?
A1: this compound precipitation in aqueous solutions is most commonly attributed to the following factors:
-
pH of the Solution: this compound is a basic compound, likely possessing two basic amidine groups. Its solubility is therefore highly dependent on the pH of the solution. In solutions with a pH above its pKa, the molecule will be in its less soluble, neutral (free base) form. At a pH below its pKa, it will be protonated and exist as a more soluble salt.
-
Concentration Exceeding Solubility Limit: The concentration of this compound may have surpassed its solubility limit in the specific buffer system and temperature being used.
-
Temperature: The solubility of many compounds, including this compound, is temperature-dependent. A decrease in temperature can significantly lower its solubility, leading to precipitation.
-
Buffer Composition: The type and concentration of salts in the buffer can influence the solubility of this compound through common ion effects or other interactions.
-
Use of Organic Co-solvents: When a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted into an aqueous buffer, the rapid change in solvent polarity can cause the compound to precipitate out of solution. This is a phenomenon known as "solvent-shift precipitation."
Q2: Which form of this compound should I use for aqueous solutions: the free base or a salt?
Q3: What is the pKa of this compound and how does it affect solubility?
Q4: I'm preparing a stock solution in an organic solvent. What is the best way to dilute it into my aqueous experimental buffer?
A4: To avoid solvent-shift precipitation when diluting a concentrated stock solution (e.g., in DMSO), follow these steps:
-
Use a Low Concentration Stock: If possible, start with a lower concentration stock solution.
-
Pre-warm the Aqueous Buffer: Ensure your aqueous buffer is at the experimental temperature (e.g., 37°C) before adding the stock solution.
-
Vigorous Stirring: Add the stock solution dropwise to the vigorously stirring aqueous buffer. This promotes rapid dispersion and minimizes localized high concentrations of the compound.
-
Stepwise Dilution: For very hydrophobic compounds, consider a stepwise dilution. First, dilute the stock into a smaller volume of the aqueous buffer and then add this intermediate dilution to the final volume.
Troubleshooting Guide
If you are encountering this compound precipitation, use the following logical workflow to diagnose and resolve the issue.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Determination of drug-like properties of a novel antileishmanial compound: In vitro absorption, distribution, metabolism, and excretion studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. optibrium.com [optibrium.com]
- 4. ccl.scc.kyushu-u.ac.jp [ccl.scc.kyushu-u.ac.jp]
- 5. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Predict pKa | Rowan [rowansci.com]
- 7. Reddit - The heart of the internet [reddit.com]
How to determine the optimal concentration of Phenamidine for in vitro assays
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for determining the optimal concentration of Phenamidine for in vitro assays. It includes frequently asked questions, detailed experimental protocols, and troubleshooting advice to address common challenges.
Frequently Asked Questions (FAQs)
Q1: Where should I begin when determining the concentration range for this compound?
The first step is to conduct a range-finding experiment using a broad spectrum of concentrations. A common starting point is a wide range from low nanomolar (nM) to high micromolar (µM), using serial dilutions (e.g., 2-fold or 3-fold) to cover several orders of magnitude.[1][2] This initial screen helps identify a narrower, more effective range for subsequent, more detailed experiments.
Q2: What are the critical factors to consider before starting my experiment?
Before beginning, you must consider several factors that can influence the effective concentration of this compound:
-
Solubility: Determine the maximum soluble concentration of this compound in your chosen culture medium or assay buffer. Poor solubility can lead to compound precipitation and inaccurate results.[3][4][5]
-
Stability: Assess the stability of this compound under your experimental conditions (e.g., temperature, pH, light exposure) over the planned duration of the assay.
-
Cell Type and Density: The optimal concentration can vary significantly between different cell types. Seeding density can also impact the results, so it should be kept consistent across experiments.
-
Assay Duration: The length of exposure to this compound will influence its effect. A 72-hour incubation will likely require a different concentration than a 24-hour incubation.
Q3: How do I establish if this compound is cytotoxic to my cells?
It is crucial to perform a cytotoxicity assay to determine the concentration at which this compound becomes toxic to the cells, unless cytotoxicity is the intended endpoint.[6][7] This helps distinguish between a specific biological effect and a non-specific toxic one. Common cytotoxicity assays include MTT, LDH release, or live/dead cell staining.[1][7][8]
Q4: What is an IC50 or EC50 value, and how do I determine it?
-
IC50 (Inhibitory Concentration 50%): This is the concentration of this compound that causes a 50% inhibition of a specific biological or biochemical function.
-
EC50 (Effective Concentration 50%): This is the concentration that produces 50% of the maximum possible effect.
To determine these values, you must perform a dose-response experiment with a range of this compound concentrations. The resulting data is then plotted with the log of the concentration on the x-axis and the response on the y-axis to generate a dose-response curve, from which the IC50 or EC50 can be calculated using non-linear regression analysis.[1]
Experimental Workflow and Protocols
The process of determining the optimal this compound concentration follows a logical progression from broad screening to precise characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of optimal concentrations for in vitro cytotoxicity experiments | springermedizin.de [springermedizin.de]
- 4. merckgroup.com [merckgroup.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. opentrons.com [opentrons.com]
- 7. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Addressing Phenamidine-Induced Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered when working with Phenamidine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an antiprotozoal drug belonging to the aromatic diamidine class, primarily used in veterinary medicine.[1][2] Its mechanism of action is thought to involve interference with essential cellular processes in protozoa.[1] Like other aromatic diamidines, it is believed to bind to the minor groove of DNA, particularly in AT-rich regions, which can inhibit DNA, RNA, and protein synthesis.[3][4][5]
Q2: Why am I observing high levels of cytotoxicity in my host cell lines when treated with this compound?
A2: High cytotoxicity is a potential and not uncommon observation with aromatic diamidine compounds. The underlying causes can be multifaceted, stemming from either on-target effects that also impact host cell machinery or off-target effects. Based on studies of related diamidines like pentamidine, the cytotoxicity in mammalian cells may be due to:
-
Mitochondrial Dysfunction: Aromatic diamidines can accumulate in mitochondria, disrupt the mitochondrial membrane potential, and deplete mitochondrial DNA.[4][6] This impairs cellular respiration and ATP production, leading to cellular stress.[6]
-
Induction of Apoptosis: Disruption of mitochondrial function can trigger the intrinsic apoptotic pathway through the release of pro-apoptotic factors.[4][7]
-
Inhibition of Nucleic Acid and Protein Synthesis: While a primary mechanism against protozoa, interference with DNA, RNA, and protein synthesis can also be toxic to host cells.[3][4]
-
Oxidative Stress: Mitochondrial dysfunction is a major source of reactive oxygen species (ROS), which can cause damage to cellular components and induce cell death.[6][8]
Q3: At what concentration should I expect to see cytotoxic effects from this compound?
A3: The cytotoxic concentration of this compound will be highly dependent on the specific cell line, its metabolic rate, and the duration of exposure. It is crucial to perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50) for your specific experimental system. A typical starting range for a dose-response study could be from 0.1 µM to 100 µM.
Q4: How can I reduce the cytotoxic effects of this compound while still achieving its desired biological effect in my experiment?
A4: Mitigating cytotoxicity involves optimizing experimental parameters. Consider the following strategies:
-
Time-Course Experiments: Reduce the exposure time. A shorter incubation period may be sufficient to observe the desired effect with less toxicity.
-
Dose Optimization: Use the lowest effective concentration of this compound, as determined by your dose-response studies.
-
Optimize Culture Conditions: Ensure your cells are healthy and not under any other stress. Use of high-quality reagents and maintaining optimal cell density is critical.
-
Co-treatment with Antioxidants: If cytotoxicity is mediated by oxidative stress, co-treatment with an antioxidant like N-acetylcysteine (NAC) may offer some protection.[6] This needs to be validated for your specific system to ensure it doesn't interfere with the primary experimental goals.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed at Expected Efficacious Doses
This is a common challenge when a compound's therapeutic window is narrow.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high cytotoxicity.
Recommended Actions:
-
Verify Compound Integrity: Ensure your this compound stock solution is correctly prepared and stored. Verify the final concentration in your culture medium. If possible, confirm the purity of your compound batch.
-
Evaluate Cell Health: Before any treatment, confirm that your cells are healthy, viable, and free from contamination. Stressed cells are more susceptible to drug-induced toxicity.
-
Refine Dose and Time: Conduct a thorough dose-response and time-course study to find the optimal balance between efficacy and toxicity.
-
Investigate the Death Pathway: Use assays like Annexin V/PI staining to determine if cell death is primarily apoptotic or necrotic. Understanding the mechanism can guide mitigation strategies.
Issue 2: Inconsistent or Highly Variable Results in Cytotoxicity Assays
Variability can obscure the true effect of your compound.
Troubleshooting Logic
Caption: A decision-making flowchart for inconsistent results.
Recommended Actions:
-
Standardize Cell Plating: Ensure a homogenous single-cell suspension before plating and verify even cell distribution across wells using a microscope.
-
Run Controls for Assay Interference: In a cell-free system, test if this compound interacts directly with your assay reagents (e.g., reduces MTT reagent).
-
Minimize Plate Edge Effects: Avoid using the outer wells of microplates for samples, as they are prone to evaporation. Fill them with sterile PBS or media to maintain humidity.
-
Ensure Reagent Homogeneity: Thoroughly mix all reagents and cell suspensions before dispensing.
Data Presentation
Table 1: Illustrative Dose-Response of this compound on Cell Viability (%)
This table provides an example of how to present data from a dose-response experiment using different cytotoxicity assays on a hypothetical host cell line (e.g., HEK293) after 48 hours of exposure.
| This compound (µM) | MTT Assay (% Viability) | LDH Release (% Cytotoxicity) |
| 0 (Vehicle) | 100.0 ± 4.5 | 5.2 ± 1.1 |
| 1 | 95.3 ± 5.1 | 8.9 ± 1.5 |
| 5 | 82.1 ± 6.2 | 21.4 ± 2.3 |
| 10 | 65.7 ± 4.9 | 38.6 ± 3.1 |
| 25 | 48.9 ± 3.8 | 60.1 ± 4.5 |
| 50 | 25.4 ± 3.1 | 78.9 ± 5.2 |
| 100 | 10.2 ± 2.5 | 91.3 ± 3.9 |
Data are presented as mean ± standard deviation from a representative experiment (n=3).
Table 2: Illustrative Time-Course of this compound-Induced Apoptosis
This table shows example data for the percentage of apoptotic cells (early and late apoptosis) as determined by Annexin V/PI staining at a fixed concentration of this compound (e.g., 25 µM).
| Time (hours) | Early Apoptotic (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic (%) (Annexin V+/PI+) |
| 0 | 2.1 ± 0.5 | 1.5 ± 0.3 |
| 6 | 8.7 ± 1.2 | 2.3 ± 0.6 |
| 12 | 19.5 ± 2.1 | 5.8 ± 1.1 |
| 24 | 35.2 ± 3.4 | 15.9 ± 2.5 |
| 48 | 20.1 ± 2.8 | 45.6 ± 4.1 |
Data are presented as mean ± standard deviation from a representative experiment (n=3).
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of the this compound dilutions. Include vehicle-only and no-treatment controls.
-
Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.
-
Sample Collection: After incubation, carefully collect a supernatant sample (e.g., 50 µL) from each well.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit. Add the supernatant to the reaction mixture as per the manufacturer's instructions.
-
Incubation: Incubate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).
Protocol 3: Annexin V/PI Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Visualizations
Proposed Signaling Pathway for this compound-Induced Cytotoxicity
Caption: A proposed pathway for this compound-induced apoptosis.
References
- 1. This compound (CAS 101-62-2) - For Research Use Only [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Pentamidine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Pentamidine Isethionate? [synapse.patsnap.com]
- 5. In vitro activity and preliminary toxicity of various diamidine compounds against Trypanosoma evansi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pentamidine inhibits prostate cancer progression via selectively inducing mitochondrial DNA depletion and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiparasitic activity of aromatic diamidines is related to apoptosis-like death in Trypanosoma cruzi | Parasitology | Cambridge Core [cambridge.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Phenamidine Treatment of Infected Erythrocytes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Phenamidine for the treatment of infected erythrocytes. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you optimize your in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for incubation time when testing this compound's efficacy against intra-erythrocytic parasites like Babesia?
A typical incubation period for in vitro anti-babesial drug susceptibility assays is 48 to 72 hours. This duration is often chosen to cover at least one to two full intraerythrocytic life cycles of the parasite, allowing for the assessment of the drug's impact on parasite replication. For instance, a study on Babesia divergens used a 48-hour incubation period to determine the MIC50 of a this compound isethionate combination.[1] For Plasmodium falciparum, which has a 48-hour life cycle, assays are also commonly run for this duration.[2]
Q2: How does incubation time affect the IC50 value of an anti-parasitic drug?
Incubation time is a critical parameter that can significantly influence the calculated 50% inhibitory concentration (IC50). Generally, for drugs that act on parasite replication, a longer incubation time allows the drug's effect to become more pronounced, which can lead to a lower apparent IC50 value. Conversely, very short incubation times may not be sufficient to observe a significant reduction in parasite growth, potentially resulting in an overestimation of the IC50. It is crucial to standardize the incubation time across experiments to ensure reproducibility.
Q3: My IC50 values for this compound are inconsistent between experiments. What could be the cause?
Inconsistent IC50 values can arise from several factors. Key areas to investigate include:
-
Parasite Synchronization: If your parasite culture is not tightly synchronized, variations in the parasite life stage at the start of the assay can lead to different drug susceptibilities.
-
Initial Parasitemia and Hematocrit: Ensure you are using the same starting parasitemia and hematocrit for each experiment. High parasitemia can sometimes lead to a faster depletion of nutrients and an increase in toxic metabolites, which can affect parasite health and drug efficacy.
-
Drug Stability: The stability of this compound in your culture medium at 37°C over the incubation period can affect its effective concentration. If the compound degrades, its potency will decrease over time.
-
Reagent Variability: Ensure consistency in all reagents, including the culture medium, serum, and the this compound stock solution.
-
Assay Readout Method: Different methods for quantifying parasite growth (e.g., SYBR Green I fluorescence, microscopy, or [3H]-hypoxanthine incorporation) have different sensitivities and potential for interference, which can contribute to variability.[3]
Q4: Should I be concerned about this compound's direct toxicity to the erythrocytes themselves?
Yes, it is essential to assess the direct cytotoxic effects of this compound on uninfected erythrocytes. This is typically done using a hemolysis assay.[4][5] High concentrations of a drug can damage the red blood cell membrane, leading to the release of hemoglobin (hemolysis), which can confound the results of your anti-parasitic assay. A compound that lyses the host cell will appear to have anti-parasitic activity. Therefore, it is crucial to determine the hemolytic activity of this compound at your test concentrations in parallel with your efficacy studies.
Q5: What is a standard incubation time for a hemolysis assay?
Hemolysis assays typically use much shorter incubation times than anti-parasitic efficacy assays. A common incubation period is between 1 and 4 hours.[6] This is because drug-induced membrane damage is often a more rapid process than the inhibition of parasite replication. The goal is to determine the immediate cytotoxic effect of the compound on the erythrocyte membrane.
Quantitative Data Summary
Due to limited publicly available data on the time-dependent efficacy of this compound, the following tables are provided. Table 1 presents a known efficacy data point from the literature. Table 2 provides an illustrative example of how incubation time can be expected to influence IC50 values for an anti-babesial compound, based on general principles observed for slow-acting anti-parasitic drugs.
Table 1: Reported In Vitro Efficacy of a this compound Combination Against Babesia divergens
| Compound | Parasite | Incubation Time | Efficacy Metric (MIC50) |
| This compound isethionate + Oxomemazine | Babesia divergens | 48 hours | 0.005 µg/mL[1] |
Table 2: Illustrative Example of the Effect of Incubation Time on IC50 for a Hypothetical Diamidine Compound
| Incubation Time | IC50 (nM) | % Parasite Growth Inhibition (at a fixed concentration) |
| 24 hours | 85 | 35% |
| 48 hours | 40 | 65% |
| 72 hours | 25 | 85% |
| Note: | This data is for illustrative purposes only and is intended to demonstrate a typical trend. |
Experimental Protocols & Troubleshooting Guides
Protocol: Determining Optimal Incubation Time for Anti-Parasitic Efficacy
This protocol outlines a method to determine the optimal incubation time for assessing this compound's efficacy against intra-erythrocytic parasites using a SYBR Green I-based fluorescence assay.
Methodology:
-
Parasite Culture: Maintain a continuous in vitro culture of the target parasite (e.g., Babesia or Plasmodium) in human erythrocytes using a suitable culture medium (e.g., RPMI 1640 supplemented with serum) under appropriate gas conditions (5% CO₂, 5% O₂, 90% N₂).[2]
-
Synchronization: Synchronize the parasite culture to the ring stage to ensure a homogenous starting population.
-
Plate Preparation: In a 96-well microplate, prepare serial dilutions of this compound. Include wells with untreated infected erythrocytes (positive growth control) and uninfected erythrocytes (background control).
-
Assay Initiation: Add the synchronized parasite culture to each well to achieve a starting parasitemia of ~0.5-1% and a hematocrit of 2%.
-
Time-Course Incubation: Incubate replicate plates at 37°C. Dedicate one plate for each time point to be tested (e.g., 24h, 48h, 72h, 96h).
-
Assay Readout: At each designated time point, lyse the cells and stain the parasite DNA by adding a lysis buffer containing SYBR Green I. Incubate in the dark as per the assay protocol (typically 1-2 hours) before reading the fluorescence on a plate reader (excitation ~485 nm, emission ~535 nm).[7]
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the data to the positive growth control.
-
Plot the dose-response curves for each incubation time point and calculate the IC50 value.
-
The optimal incubation time is typically the shortest duration that provides a robust and reproducible IC50 value, often corresponding to at least one full parasitic life cycle.
-
Troubleshooting Guide: Anti-Parasitic Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background fluorescence in uninfected erythrocyte wells | - Contamination of erythrocyte stock with bacteria or mycoplasma.- Autofluorescence of the compound. | - Test erythrocyte stock for contamination.- Run a parallel plate with the compound in medium alone to measure its intrinsic fluorescence and subtract this value. |
| No or poor parasite growth in control wells | - Suboptimal culture conditions (medium, serum, gas).- Low viability of the initial parasite stock. | - Verify the quality and composition of all culture components.- Check the gas mixture in the incubator.- Use a fresh, healthy parasite culture with high ring-stage parasitemia. |
| IC50 values increase with longer incubation times | - The compound is unstable in the culture medium and is degrading over time. | - Assess the stability of this compound in your specific culture medium at 37°C over the time course of the experiment using methods like HPLC. If unstable, consider refreshing the medium and drug during the incubation. |
| Large error bars and poor reproducibility | - Inconsistent pipetting.- Edge effects in the 96-well plate.- Fluctuation in incubator conditions. | - Use calibrated pipettes and practice consistent technique.- Avoid using the outer wells of the plate or fill them with sterile medium to maintain humidity.- Ensure the incubator provides a stable and uniform environment. |
Protocol: Assessing Erythrocyte Hemolysis
This protocol details how to measure the direct hemolytic activity of this compound on uninfected human erythrocytes.
Methodology:
-
Erythrocyte Preparation: Obtain fresh human whole blood and wash the erythrocytes three times in a buffered saline solution (e.g., PBS) by centrifugation to remove plasma and buffy coat. Resuspend the washed erythrocytes to a 2% hematocrit in the buffer.
-
Plate Setup: In a 96-well plate, add serial dilutions of this compound. Include a negative control (erythrocytes in buffer only) and a positive control (erythrocytes in a 100% lysing agent like Triton X-100).
-
Incubation: Add the 2% erythrocyte suspension to each well. Incubate the plate at 37°C for a set period, typically 1 to 4 hours.
-
Pellet Erythrocytes: After incubation, centrifuge the plate to pellet intact erythrocytes.
-
Measure Hemoglobin Release: Carefully transfer the supernatant to a new flat-bottom 96-well plate. Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 405, 450, or 540 nm) using a spectrophotometer.
-
Data Analysis: Calculate the percentage of hemolysis for each concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100
Troubleshooting Guide: Hemolysis Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High hemolysis in negative control | - Mechanical lysis of erythrocytes due to vigorous pipetting.- Osmotic stress from incorrect buffer preparation.- Erythrocytes are old or were stored improperly. | - Handle the erythrocyte suspension gently.- Verify the osmolarity of your buffer.- Use fresh erythrocytes for each experiment. |
| Low signal in positive control | - Incomplete lysis of erythrocytes.- Insufficient concentration of the lysing agent. | - Ensure the concentration of Triton X-100 (or other detergent) is sufficient for complete lysis (e.g., 1%).- Mix the positive control wells thoroughly. |
| Precipitation of the compound in the assay | - The compound has low solubility in the aqueous buffer. | - Check the solubility of this compound in your assay buffer.- Consider using a co-solvent like DMSO at a low final concentration (e.g., <0.5%) and ensure the same concentration is present in all control wells. |
Visualizations
Caption: Experimental workflow for optimizing this compound incubation time.
Caption: Logical flowchart for troubleshooting inconsistent IC50 results.
References
- 1. In Vitro Evaluation of Drug Susceptibilities of Babesia divergens Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Assay methods for in vitro and in vivo anti-Babesia drug efficacy testing: Current progress, outlook, and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Correlation between hemolytic activity, cytotoxicity and systemic in vivo toxicity of synthetic antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Mitigate Off-Target Effects of Small Molecule Inhibitors in Cellular Assays
A Note on Phenamidine: Initial searches for detailed information regarding the off-target effects of this compound in a research-focused cellular assay context did not yield sufficient public data. This compound is primarily documented as a veterinary antiprotozoal drug. To fulfill the request for a comprehensive technical support resource, this guide will use a representative small molecule kinase inhibitor, hereafter referred to as "Compound X," to illustrate the principles and methodologies for identifying, validating, and mitigating off-target effects. These strategies are broadly applicable to various small molecule inhibitors used in research.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern in cellular assays?
A1: Off-target effects occur when a small molecule, like Compound X, binds to and alters the activity of proteins other than its intended biological target.[1] These unintended interactions are a major concern because they can lead to misinterpretation of experimental results, where an observed phenotype is incorrectly attributed to the inhibition of the primary target.[1] Furthermore, off-target effects can cause cellular toxicity or other biological consequences that confound the experimental outcome.[1][2]
Q2: What are the initial signs that my experimental results might be influenced by off-target effects?
A2: Several signs can suggest the presence of off-target effects:
-
Inconsistency with other inhibitors: A structurally different inhibitor targeting the same protein produces a different phenotype.
-
Discrepancy with genetic validation: The phenotype observed with the small molecule is not replicated when the target protein is knocked down or knocked out using methods like CRISPR/Cas9 or RNAi.[3]
-
Unusual dose-response curve: The concentration required to achieve the cellular effect is significantly higher than the biochemical IC50 for the primary target.
-
Unexpected cytotoxicity: Significant cell death is observed at concentrations expected to be non-toxic based on the inhibitor's potency against its primary target.
Q3: What are the primary strategies to minimize off-target effects in my experiments?
A3: A multi-faceted approach is recommended:
-
Use the Lowest Effective Concentration: Always perform a dose-response experiment to determine the lowest concentration of the inhibitor that produces the desired on-target effect, as higher concentrations are more likely to engage off-targets.[3]
-
Employ Orthogonal Validation: Use a structurally unrelated inhibitor for the same target. If both compounds produce the same phenotype, it strengthens the evidence for an on-target effect.[3]
-
Utilize Negative Controls: Include a structurally similar but inactive analog of your compound as a negative control to ensure the observed effects are not due to the chemical scaffold itself.
-
Confirm Target Engagement: Use biophysical assays like the Cellular Thermal Shift Assay (CETSA) to confirm that your compound is binding to its intended target in the cellular environment.[3][4]
-
Genetic Validation: The gold standard is to use genetic tools like CRISPR/Cas9 or siRNA to knock down or knock out the intended target.[3] If the inhibitor's phenotype is lost in the absence of the target, it confirms an on-target mechanism.
Q4: What is a "rescue" experiment and how does it help validate on-target effects?
A4: A rescue experiment is a crucial control used to confirm that an observed phenotype is a direct result of modulating the intended target. It involves re-introducing the target gene in a form that is resistant to the knockdown or knockout (e.g., a cDNA with silent mutations in the shRNA binding site). If re-expression of the target protein reverses the phenotype caused by the inhibitor, it provides strong evidence for on-target activity.[5]
Troubleshooting Guides
Issue 1: Inconsistent results between different cell lines.
-
Possible Cause: The expression levels of the on-target or off-target proteins may vary between cell lines.
-
Troubleshooting Steps:
-
Confirm the expression levels of the intended target protein in all cell lines using Western Blot or qPCR.
-
If an off-target is suspected, check its expression level as well.
-
Correlate the inhibitor's efficacy with the expression level of the target protein across the cell lines.
-
Issue 2: High cytotoxicity observed at effective concentrations.
-
Possible Cause: The inhibitor may have off-target cytotoxic effects.
-
Troubleshooting Steps:
-
Perform a kinase panel screening to identify potential off-target kinases that might be involved in cell survival pathways.
-
Use a lower concentration of the inhibitor in combination with a sub-effective dose of another inhibitor targeting a parallel pathway to achieve the desired effect with reduced toxicity.
-
Characterize the mechanism of cell death (e.g., apoptosis vs. necrosis) to gain insights into the potential off-target pathway.
-
Data Presentation: Quantitative Analysis of Compound X Selectivity
The following table summarizes hypothetical data for Compound X and two other inhibitors targeting Protein Kinase A (PKA). This data is representative of what could be generated from a broad kinase screening panel.
| Compound | Primary Target | IC50 for Primary Target (nM) | Number of Off-Targets (Inhibition >50% at 1µM) | Key Off-Targets (IC50 in nM) |
| Compound X | PKA | 15 | 8 | ROCK1 (85), CAMK2D (120), p38α (250) |
| Compound Y | PKA | 25 | 22 | GSK3β (50), CDK2 (90), VEGFR2 (150) |
| Compound Z | PKA | 10 | 2 | ROCK1 (550), JNK1 (800) |
Interpretation: Compound Z shows the highest selectivity for the primary target, PKA, with the fewest significant off-target interactions. Compound X displays moderate selectivity, while Compound Y has the lowest selectivity, interacting with a broader range of kinases. This data suggests that for experiments where high specificity is crucial, Compound Z would be the preferred tool compound.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is used to verify the binding of Compound X to its target protein in intact cells.[4] Ligand binding stabilizes the target protein, increasing its melting temperature.[4]
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with either vehicle control (e.g., DMSO) or the desired concentration of Compound X for 1-2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
Lysis: Lyse the cells by three cycles of freeze-thawing (liquid nitrogen and a 25°C water bath).
-
Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet).
-
Analysis: Collect the supernatant and analyze the amount of soluble target protein by Western Blot or other protein quantification methods.
-
Data Interpretation: Plot the amount of soluble target protein as a function of temperature. A shift of the melting curve to a higher temperature for the Compound X-treated samples compared to the vehicle control indicates target engagement.
Protocol 2: CRISPR/Cas9 Mediated Knockout for Target Validation
This protocol creates a knockout cell line for the target of Compound X to validate that the observed phenotype is on-target.
Methodology:
-
sgRNA Design and Cloning:
-
Design two to three single guide RNAs (sgRNAs) targeting an early exon of the target gene using a CRISPR design tool to minimize off-target effects.[6]
-
Synthesize and clone the sgRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).
-
-
Lentivirus Production and Transduction:
-
Produce lentiviral particles containing the Cas9/sgRNA constructs in a packaging cell line (e.g., HEK293T).
-
Transduce the target cell line with the lentivirus.
-
-
Selection and Clonal Isolation:
-
Select transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Isolate single cells by fluorescence-activated cell sorting (FACS) or limiting dilution to establish clonal cell lines.[7]
-
-
Knockout Validation:
-
Expand the clonal populations.
-
Verify the gene knockout at the genomic level by Sanger sequencing of the target locus to identify insertions or deletions (indels).[7]
-
Confirm the absence of the target protein by Western Blot.
-
-
Phenotypic Analysis:
-
Treat the validated knockout cell line and the parental (wild-type) cell line with Compound X.
-
If the phenotype observed in the parental cells is absent in the knockout cells, it strongly supports an on-target mechanism of action.
-
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway of Compound X, inhibiting its primary target PKA and two off-targets.
Experimental Workflow Diagram
Caption: Workflow for validating the on-target effects of a small molecule inhibitor.
Decision Tree for Mitigation Strategy
Caption: Decision tree for selecting a strategy to mitigate confirmed off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting Low Knockout Efficiency in CRISPR Experiments - CD Biosynsis [biosynsis.com]
- 7. genemedi.net [genemedi.net]
Technical Support Center: Troubleshooting Inconsistent Results in Phenamidine Efficacy Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Phenamidine efficacy studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an antiprotozoal drug belonging to the aromatic diamidine class.[1] It is primarily used in veterinary medicine to treat infections caused by Babesia species in animals like dogs, horses, and cattle.[1] The primary mechanism of action for diamidines like this compound is believed to involve the targeting of parasitic DNA, particularly the kinetoplast DNA (kDNA) found in the mitochondria of these protozoa.[2][3][4] This interaction can interfere with DNA replication and transcription, ultimately leading to the parasite's death.[2][4]
Q2: What are the expected outcomes of a successful this compound efficacy study?
A2: In a successful in vitro study, a dose-dependent inhibition of parasite growth should be observed, leading to the determination of a reproducible half-maximal inhibitory concentration (IC50) value. In in vivo studies, successful treatment with this compound should result in a significant reduction in parasitemia (the percentage of red blood cells infected with the parasite), alleviation of clinical symptoms such as fever and anemia, and in some cases, complete clearance of the parasite.[5][6]
Q3: Why am I seeing significant variation in my in vitro IC50 values for this compound between experiments?
A3: Inconsistent IC50 values are a common issue in drug efficacy studies and can stem from several factors.[7][8] For this compound, this variability can be attributed to:
-
Assay Conditions: Minor variations in incubation times, temperature, and CO2 levels can affect parasite growth rates and drug efficacy.
-
Reagent Variability: The quality and concentration of reagents, including the SYBR Green I dye used in fluorescence-based assays, can impact results.
-
Cell Culture Health: The health and density of the red blood cells used in the culture, as well as the initial parasitemia, are critical factors.
-
Drug Solution Preparation: Improper dissolution or degradation of this compound stock solutions can lead to inaccurate concentrations.
Q4: My in vivo study with this compound shows inconsistent parasite clearance rates in treated animals. What could be the cause?
A4: Inconsistent in vivo results can be influenced by a range of host and parasite factors:
-
Babesia Species and Strain: Different species and even different strains of Babesia can exhibit varying susceptibility to this compound.[9]
-
Host Immune Status: The age, breed, and overall immune health of the animal can significantly impact the drug's effectiveness. Immunocompromised animals may show a poorer response.
-
Drug Administration and Metabolism: Inconsistent dosing, incorrect administration route, or variations in individual animal metabolism can lead to different drug exposure levels.
-
Presence of Drug Resistance: The emergence of drug-resistant Babesia strains is a growing concern and can lead to treatment failure.[10]
Troubleshooting Guides
Inconsistent In Vitro Efficacy Results
Problem: High variability in IC50 values for this compound against Babesia species in a SYBR Green I-based fluorescence assay.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Initial Parasitemia | Standardize the initial percentage of parasitized erythrocytes (PPE) for all experiments. Use a consistent method for counting and diluting the parasite culture. |
| Variable Red Blood Cell (RBC) Quality | Use fresh RBCs from a consistent and healthy donor for each experiment. Ensure RBCs are washed and prepared uniformly. |
| Inaccurate Drug Concentrations | Prepare fresh serial dilutions of this compound for each assay from a validated stock solution. Use calibrated pipettes and proper pipetting techniques. |
| Fluctuations in Incubation Conditions | Strictly control incubation time, temperature (37°C), and gas mixture (e.g., 5% CO2, 5% O2, 90% N2). |
| Inconsistent SYBR Green I Staining | Ensure complete lysis of red blood cells before reading fluorescence. Optimize incubation time with the lysis buffer containing SYBR Green I. |
| Edge Effects in Microplates | Avoid using the outer wells of the 96-well plate for experimental samples. Fill them with sterile media or PBS to minimize evaporation.[8] |
Inconsistent In Vivo Efficacy Results
Problem: this compound treatment in an animal model (e.g., dogs with babesiosis) results in variable reduction in parasitemia and inconsistent clinical improvement.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incorrect Dosing or Administration | Ensure accurate calculation of the dose based on the animal's body weight. Administer the drug via the correct route (e.g., intramuscularly) and ensure proper injection technique.[5] |
| Host-Related Variability | Standardize the animal model as much as possible (e.g., use animals of a similar age, breed, and health status). Document and consider any concurrent health issues. |
| Parasite Strain Variation | If possible, characterize the Babesia species and strain being used in the study, as susceptibility to this compound can vary.[9] |
| Development of Drug Resistance | If treatment failure is observed despite correct dosing, consider the possibility of drug resistance. This may require molecular testing of the parasite to identify resistance markers.[10] |
| Inaccurate Assessment of Parasitemia | Use a standardized and validated method for determining parasitemia (e.g., microscopic examination of Giemsa-stained blood smears or qPCR). Ensure consistent sampling times.[11][12] |
| Allergic Reactions | This compound can cause allergic reactions.[1] Monitor animals for any adverse effects post-treatment and consider the use of antihistamines as a precautionary measure. |
Experimental Protocols
In Vitro Efficacy Testing: SYBR Green I-Based Fluorescence Assay
This protocol is adapted from established methods for anti-babesial drug screening.[13][14]
-
In Vitro Culture of Babesia:
-
Maintain Babesia bovis in a continuous microaerophilic, stationary-phase culture system using bovine red blood cells (RBCs).
-
The culture medium consists of Medium 199 supplemented with 40% bovine serum and antibiotics (e.g., penicillin and streptomycin).
-
Incubate cultures at 37°C in a humidified atmosphere of 5% CO2, 5% O2, and 90% N2.[13]
-
-
Drug Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water) and sterilize by filtration.
-
Perform serial dilutions of this compound in the culture medium to achieve the desired final concentrations.
-
-
Assay Procedure:
-
Seed a 96-well microtiter plate with Babesia-infected RBCs at a starting parasitemia of 1% and a hematocrit of 2.5%.
-
Add the various concentrations of this compound to the wells. Include untreated controls (parasites with no drug) and negative controls (uninfected RBCs).
-
Incubate the plate for 96 hours under the conditions described in step 1.
-
-
Fluorescence Measurement:
-
After incubation, lyse the cells by adding a lysis buffer containing SYBR Green I to each well.
-
Incubate the plate in the dark at room temperature for 1 hour to allow the dye to bind to the parasitic DNA.[13]
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
-
Data Analysis:
-
Calculate the percentage of parasite growth inhibition for each drug concentration compared to the untreated control.
-
Plot the inhibition percentage against the log of the drug concentration to generate a dose-response curve and determine the IC50 value using appropriate software.
-
In Vivo Efficacy Testing: Mouse Model of Babesiosis
This protocol is a general guideline based on established mouse models for Babesia infection.[11][15][16]
-
Animal Model and Infection:
-
Use an appropriate mouse strain (e.g., BALB/c or SCID mice) depending on the Babesia species being studied.
-
Infect the mice intraperitoneally or intravenously with a standardized number of Babesia microti-infected red blood cells (e.g., 1 x 10^7 infected RBCs).[16]
-
-
Drug Administration:
-
Begin treatment with this compound at a predetermined time post-infection (e.g., when parasitemia reaches approximately 1%).
-
Administer this compound at various doses via the appropriate route (e.g., subcutaneous or intramuscular injection) for a specified duration (e.g., 5 consecutive days).[16]
-
Include a control group of infected mice that receive a placebo (vehicle).
-
-
Monitoring and Data Collection:
-
Monitor the mice daily for clinical signs of babesiosis (e.g., fever, lethargy, anemia).
-
Collect tail blood samples at regular intervals to determine the percentage of parasitemia by microscopic examination of Giemsa-stained blood smears.
-
At the end of the study, collect blood for hematological analysis (e.g., red blood cell count, hemoglobin concentration).
-
-
Data Analysis:
-
Compare the mean parasitemia levels between the this compound-treated groups and the control group over time.
-
Evaluate the clinical improvement and survival rates in each group.
-
Determine the efficacy of this compound based on the reduction in parasitemia and the resolution of clinical signs.
-
Data Presentation
Table 1: Example of In Vitro Efficacy Data for Diamidine Compounds against Babesia bovis
| Compound | IC50 (μM) | 95% Confidence Interval |
| This compound (Example) | 0.5 | 0.4 - 0.6 |
| Diminazene Aceturate[13] | 0.408 | 0.397 - 0.419 |
| Pentamidine | 13.12 | 8.83 - 17.41 |
Note: The IC50 value for this compound is a hypothetical example for illustrative purposes. The values for Diminazene Aceturate and Pentamidine are from published studies.
Table 2: Example of In Vivo Efficacy Data for this compound in a Dog Model of Babesiosis
| Treatment Group | N | Mean Parasitemia Reduction (%) | Clinical Improvement Score (0-5) |
| Control (Placebo) | 10 | 5 | 1.2 |
| This compound (10 mg/kg) | 10 | 75 | 4.1 |
| This compound (15 mg/kg) | 10 | 92 | 4.8 |
Note: This data is hypothetical and for illustrative purposes to show how in vivo efficacy data could be presented.
Visualizations
Caption: Proposed mechanism of action of this compound in Babesia.
Caption: Logical workflow for troubleshooting inconsistent this compound efficacy results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. Heterocyclic Diamidine Interactions at AT Base Pairs in the DNA Minor Groove: Effects of Heterocycle Differences, DNA AT Sequence and Length - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antileishmanial Mechanism of Diamidines Involves Targeting Kinetoplasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic implications of Babesia canis infection in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Canine babesiosis: a perspective on clinical complications, biomarkers, and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. capcvet.org [capcvet.org]
- 10. Frontiers | Anti-parasitic drug discovery against Babesia microti by natural compounds: an extensive computational drug design approach [frontiersin.org]
- 11. ipd.org.cn [ipd.org.cn]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of a Fluorescence-Based Method for Antibabesial Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization of a Fluorescence-Based Assay for Large-Scale Drug Screening against Babesia and Theileria Parasites | PLOS One [journals.plos.org]
- 15. Babesia duncani as a Model Organism to Study the Development, Virulence, and Drug Susceptibility of Intraerythrocytic Parasites In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Repurposing of the Malaria Box for Babesia microti in mice identifies novel active scaffolds against piroplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Phenamidine Solubility for In Vivo Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Phenamidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when preparing this compound for in vivo experiments, with a primary focus on improving its solubility.
Troubleshooting Guide
Low solubility of this compound can be a significant hurdle for achieving the desired concentrations for in vivo studies. This guide provides a systematic approach to troubleshoot and overcome these challenges.
Problem: this compound (base) is not dissolving in my desired solvent.
Possible Causes and Solutions:
-
Inappropriate Solvent Selection: this compound base is poorly soluble in aqueous solutions. The choice of solvent is critical for successful solubilization.
-
Sub-optimal Temperature: Solubility can often be increased by gentle heating.
-
Insufficient Mixing: Proper agitation is necessary to ensure the compound fully dissolves.
Troubleshooting Steps:
-
Consult the Solvent Solubility Table: Refer to the table below for guidance on selecting an appropriate solvent.
-
Attempt Co-solvency: If a single solvent is ineffective, a mixture of solvents (co-solvents) can significantly improve solubility. A common starting point is a mixture of an organic solvent like DMSO with an aqueous buffer or a biocompatible polymer like PEG 400.
-
Gentle Heating and Sonication: Warm the solution to 37-50°C and use a sonicator to aid dissolution. However, be cautious as excessive heat may degrade the compound. Always check the stability of this compound in the chosen solvent at elevated temperatures.
-
pH Adjustment: For aqueous or co-solvent systems, adjusting the pH may enhance the solubility of this compound. As an amidine, its solubility is expected to increase in acidic conditions due to salt formation.
Frequently Asked Questions (FAQs)
Q1: What is the most soluble form of this compound for in vivo experiments?
A1: this compound isethionate is the highly water-soluble salt form of this compound and is generally recommended for aqueous formulations for in vivo use.[1] It has a reported aqueous solubility of greater than or equal to 100 mg/mL.
Q2: I need to use this compound base for my experiment. What are the recommended solvents?
A2: While specific quantitative solubility data for this compound base in common organic solvents is limited in publicly available literature, diamidine compounds are generally more soluble in polar aprotic solvents. For initial testing, consider Dimethyl Sulfoxide (DMSO), followed by dilution with an appropriate co-solvent.
Q3: Are there any established protocols for preparing an injectable this compound solution for veterinary use?
A3: this compound has been used in veterinary medicine to treat babesiosis in dogs, horses, and cattle.[2][3] A common dosage mentioned in the literature is 0.3 ml per kg of body weight, administered by injection.[4] While the exact concentration of this injectable solution is not consistently detailed, a 5% (w/v) solution of this compound isethionate in sterile water for injection is a plausible concentration to achieve the required dosage. Due to potential allergic reactions, it is often administered in combination with an antihistamine.[2]
Q4: How can I analyze the concentration of my prepared this compound solution?
A4: High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry are suitable methods for determining the concentration of this compound in your preparations.
Q5: What are the stability considerations for this compound solutions?
A5: The stability of this compound in solution is dependent on the solvent, pH, temperature, and light exposure. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, solutions should be protected from light and stored at low temperatures (2-8°C). A stability-indicating HPLC method should be used to assess the degradation of the compound over time.[3][5][6][7]
Data Presentation
Table 1: Physicochemical Properties of this compound and this compound Isethionate
| Property | This compound | This compound Isethionate |
| Molecular Formula | C₁₄H₁₄N₄O | C₁₄H₁₄N₄O · 2(C₂H₆O₄S) |
| Molecular Weight | 254.29 g/mol | 506.56 g/mol |
| Appearance | Solid | White to off-white crystalline powder |
| Aqueous Solubility | Poorly soluble | ≥ 100 mg/mL |
Table 2: Suggested Solvents for this compound Base Solubility Screening
| Solvent | Type | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar aprotic | Good starting point for creating stock solutions.[8][9][10][11] |
| Ethanol | Polar protic | Can be used as a co-solvent.[11] |
| Polyethylene Glycol 400 (PEG 400) | Polymer | Biocompatible co-solvent for in vivo formulations.[11][12] |
| Propylene Glycol | Polar protic | Biocompatible co-solvent. |
Experimental Protocols
Protocol 1: Preparation of a 5% (w/v) this compound Isethionate Injectable Solution
Materials:
-
This compound isethionate powder
-
Sterile Water for Injection (WFI)
-
Sterile vials
-
0.22 µm sterile syringe filter
-
Analytical balance
-
Vortex mixer
Procedure:
-
Aseptically weigh the required amount of this compound isethionate to prepare the desired volume of a 50 mg/mL (5% w/v) solution.
-
In a sterile vial, add the weighed this compound isethionate.
-
Add a portion of the Sterile WFI to the vial.
-
Gently vortex the vial until the powder is completely dissolved.
-
Add the remaining Sterile WFI to reach the final desired volume.
-
Filter the solution through a 0.22 µm sterile syringe filter into a final sterile vial.
-
Visually inspect the solution for any particulate matter before use.
-
Store protected from light at 2-8°C if not used immediately. It is recommended to use freshly prepared solutions.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for this compound Analysis
This protocol is a starting point for developing a validated HPLC method for the quantification of this compound, based on methods used for similar aromatic diamidine compounds.[13]
Chromatographic Conditions:
| Parameter | Suggested Conditions |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A mixture of aqueous buffer (e.g., 25 mM citrate buffer, pH 3.25) and an organic modifier (e.g., methanol) in a 55:45 (v/v) ratio. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Based on the UV spectrum of this compound, likely in the range of 260-320 nm. An initial scan is recommended. |
| Injection Volume | 10-20 µL |
| Column Temperature | 30°C |
Method Validation:
The method should be validated according to ICH guidelines, including assessments of specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[14]
Protocol 3: UV-Visible Spectrophotometry for this compound Concentration Determination
Procedure:
-
Determine the Wavelength of Maximum Absorbance (λmax):
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or the same solvent system as your formulation).
-
Scan the solution using a UV-Vis spectrophotometer over a range of 200-400 nm to identify the λmax. Aromatic diamidines typically exhibit strong absorbance in the UV region.
-
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Measure the absorbance of each standard at the determined λmax.
-
Plot a graph of absorbance versus concentration.
-
-
Determine the Concentration of the Unknown Sample:
-
Measure the absorbance of your sample solution (diluted if necessary to fall within the linear range of the calibration curve).
-
Use the calibration curve to determine the concentration of this compound in your sample.
-
Visualizations
Caption: Workflow for preparing and quality testing a this compound isethionate solution for in vivo experiments.
References
- 1. Treatment of Babesia gibsoni infections with this compound isethionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatographic method for the quantification of several diamidine compounds with potential chemotherapeutic value - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. researchgate.net [researchgate.net]
- 9. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 10. researchgate.net [researchgate.net]
- 11. Acute intravenous toxicity of dimethyl sulfoxide, polyethylene glycol 400, dimethylformamide, absolute ethanol, and benzyl alcohol in inbred mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PEG400 | Polyethylene glycol 400 | neutral polymer | TargetMol [targetmol.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
How to account for Phenamidine binding to plasma proteins in assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on how to account for the binding of Phenamidine to plasma proteins in various assays. The following information is presented in a question-and-answer format to address common challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: Why is accounting for plasma protein binding important for a compound like this compound?
Only the unbound (free) fraction of a drug is pharmacologically active, as it is able to diffuse to target sites, interact with receptors, and be cleared from the body.[1][2] The portion of this compound that is bound to plasma proteins such as albumin and alpha-1 acid glycoprotein (AAG) acts as a reservoir and is generally considered inactive.[3] Failing to account for plasma protein binding can lead to a misinterpretation of assay results, providing an inaccurate understanding of this compound's potency and pharmacokinetic profile.[3]
Q2: To which plasma proteins is this compound likely to bind?
The extent to which a drug binds to plasma proteins is influenced by its physicochemical properties. Acidic and neutral drugs primarily bind to albumin, which is the most abundant protein in plasma.[1][4] Basic drugs, on the other hand, tend to bind to the acidic alpha-1 acid glycoprotein (AAG).[1] The specific binding profile of this compound to these and other plasma proteins, such as lipoproteins, needs to be determined experimentally.
Q3: What are the standard methods to determine the plasma protein binding of this compound?
Several well-established methods can be used to determine the in vitro plasma protein binding of this compound. The most common techniques are Equilibrium Dialysis (ED), Ultracentrifugation (UC), and Ultrafiltration (UF).[5] More advanced techniques like Surface Plasmon Resonance (SPR) can also be employed to study the kinetics of the binding interaction.[6]
Troubleshooting Guide
Problem 1: Low recovery of this compound in the plasma protein binding assay.
-
Possible Cause: this compound may be unstable in the plasma matrix or may be binding non-specifically to the assay apparatus.
-
Troubleshooting Steps:
-
Assess Stability: First, evaluate the stability of this compound in plasma under the assay conditions (e.g., temperature, pH).[7]
-
Material Selection: Use low-binding materials for all tubes and plates. Silanized glassware or low-protein-binding plastics are recommended.
-
Method Comparison: If using Equilibrium Dialysis, consider Ultracentrifugation, as it can sometimes minimize non-specific binding.
-
Include Controls: Always run appropriate controls to assess recovery throughout the experiment.
-
Problem 2: High variability in replicate measurements of unbound this compound.
-
Possible Cause: This could be due to issues with reaching equilibrium, inconsistent sample handling, or analytical variability.
-
Troubleshooting Steps:
-
Equilibrium Time: Ensure that the incubation time is sufficient for the binding to reach equilibrium. This should be determined experimentally for this compound.
-
pH Control: Maintain a stable pH throughout the experiment, as pH shifts can alter protein conformation and drug ionization, thereby affecting binding.[7]
-
Temperature Control: Conduct the experiment at a constant, physiological temperature (typically 37°C), as temperature fluctuations can impact binding affinity.
-
Analytical Method Validation: Ensure the analytical method used to quantify this compound (e.g., LC-MS/MS) is validated for precision and accuracy in the relevant matrices (plasma and buffer).
-
Problem 3: The unbound fraction of this compound is too low to be accurately measured.
-
Possible Cause: this compound may be very highly bound to plasma proteins (>99.9%).
-
Troubleshooting Steps:
-
Plasma Dilution: One approach is to perform the assay using diluted plasma. This increases the unbound fraction to a measurable level. The unbound fraction in undiluted plasma can then be calculated.
-
Sensitive Analytical Method: Utilize a highly sensitive analytical method to reliably quantify the low concentrations of unbound this compound.
-
Specialized Assays: Consider using specialized high-sensitivity assays designed for highly bound compounds.
-
Data Presentation
The following tables provide examples of how to structure and present plasma protein binding data for this compound.
Table 1: Comparison of Methods for Determining the Unbound Fraction (fu) of this compound
| Method | This compound Concentration (µM) | Unbound Fraction (fu) | % Bound |
| Equilibrium Dialysis | 1 | 0.025 | 97.5% |
| Ultracentrifugation | 1 | 0.028 | 97.2% |
| Ultrafiltration | 1 | 0.031 | 96.9% |
Table 2: this compound Binding to Individual Human Plasma Proteins
| Protein | This compound Concentration (µM) | Binding Affinity (KD, µM) | % Bound (at physiological protein concentration) |
| Human Serum Albumin (HSA) | 1 | 5.2 | 95.1% |
| Alpha-1 Acid Glycoprotein (AAG) | 1 | 12.8 | 2.3% |
Experimental Protocols
Protocol 1: Determination of this compound Plasma Protein Binding by Equilibrium Dialysis (ED)
This protocol outlines the use of a 96-well Rapid Equilibrium Dialysis (RED) device.
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike the this compound stock solution into plasma from the desired species (e.g., human, rat) to achieve the final desired concentration. The final solvent concentration should typically be less than 1%.
-
Prepare a dialysis buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
-
Assay Procedure:
-
Add the this compound-spiked plasma to one chamber of the RED device insert.
-
Add the dialysis buffer to the other chamber.
-
Seal the 96-well plate and incubate with shaking at 37°C for a predetermined time to allow the system to reach equilibrium (typically 4-6 hours).
-
-
Sample Analysis:
-
After incubation, collect aliquots from both the plasma and buffer chambers.
-
It is crucial to matrix-match the samples for accurate analysis. Add an equal volume of blank plasma to the buffer aliquot and an equal volume of buffer to the plasma aliquot.
-
Determine the concentration of this compound in both aliquots using a validated analytical method such as LC-MS/MS.
-
-
Calculation:
-
The unbound fraction (fu) is calculated as the ratio of the this compound concentration in the buffer chamber to the concentration in the plasma chamber.
-
Protocol 2: Correcting In Vitro Assay Results for Plasma Protein Binding
To estimate the effective concentration of this compound in an in vitro assay containing plasma proteins (e.g., in cell-based assays with serum-containing media), the following correction can be applied:
Corrected EC50 = Apparent EC50 x fu
Where:
-
Apparent EC50 is the half-maximal effective concentration determined in the presence of plasma proteins.
-
fu is the fraction of unbound this compound determined experimentally.
Visualizations
Caption: Workflow for determining this compound plasma protein binding using Equilibrium Dialysis.
Caption: Logical steps for correcting in vitro assay results for plasma protein binding.
References
- 1. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. protocols.io [protocols.io]
- 5. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 6. The binding of selected therapeutic drugs to human serum alpha-1 acid glycoprotein and to human serum albumin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. derangedphysiology.com [derangedphysiology.com]
Preventing the degradation of Phenamidine stock solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Phenamidine stock solutions. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution has changed color. Is it still usable?
A change in the color of your this compound stock solution is a visual indicator of potential chemical degradation. It is strongly recommended not to use a discolored solution, as the degradation products could be inactive, have altered activity, or be toxic. The best practice is to discard the solution and prepare a fresh one.
Q2: I've been storing my this compound solution at room temperature. Is this appropriate?
Based on the general stability of similar chemical compounds, storing this compound solutions at room temperature is not recommended for long-term use, as it can accelerate degradation. For short-term storage (i.e., during a single day's experiment), it should be protected from light. For longer-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is advisable. Always bring the solution to room temperature before use to ensure complete dissolution.
Q3: Can I prepare a large batch of this compound stock solution and use it over several months?
While preparing a large batch can be convenient, the long-term stability of this compound in solution has not been extensively documented. It is more prudent to prepare smaller, fresh batches of stock solution more frequently to ensure the potency and integrity of the compound in your experiments. If a larger batch is prepared, it should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q4: What solvent should I use to prepare my this compound stock solution?
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitate forms in the stock solution upon storage. | 1. Low Temperature Storage: The compound may be precipitating out of solution at lower temperatures. 2. Solvent Evaporation: The solvent may have evaporated over time, increasing the concentration beyond its solubility limit. 3. Degradation: The precipitate could be a less soluble degradation product. | 1. Gently warm the solution to room temperature and vortex to see if the precipitate redissolves. If it does, consider storing at a slightly higher temperature (e.g., 4°C instead of -20°C) or preparing a lower concentration stock. 2. Ensure the storage container is tightly sealed to prevent solvent evaporation. Parafilm can be used to seal the cap. 3. If the precipitate does not redissolve upon warming, it is likely a degradation product. Discard the solution and prepare a fresh one. |
| Inconsistent or unexpected experimental results. | Degraded this compound: The active concentration of this compound in your stock solution may be lower than expected due to degradation. | 1. Prepare a fresh stock solution of this compound and repeat the experiment. 2. Perform a stability check on your stock solution using an analytical technique like HPLC to determine the actual concentration of the active compound. 3. Review your storage conditions and handling procedures to identify any potential causes of degradation. |
| Visible particles or cloudiness in the solution. | Bacterial or Fungal Contamination: The solution may be contaminated with microorganisms, especially if prepared in a non-sterile manner. | 1. Discard the contaminated solution immediately. 2. Prepare fresh solutions using sterile solvents and aseptic techniques. 3. Consider filtering the stock solution through a 0.22 µm filter before storage. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation pathways of this compound.
Objective: To investigate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or acetonitrile (HPLC grade)
-
pH meter
-
Photostability chamber
-
Oven
-
HPLC system with a UV detector
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol:water mixture).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a specified time. At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for a specified time. Withdraw samples at various time points and dilute for HPLC analysis.
-
Photolytic Degradation: Expose an aliquot of the stock solution in a photostability chamber to UV and visible light. A control sample should be wrapped in aluminum foil to protect it from light. Analyze both samples by HPLC at various time points.
-
Thermal Degradation: Store an aliquot of the stock solution in an oven at an elevated temperature (e.g., 60°C). Analyze samples by HPLC at various time points.
-
HPLC Analysis: Analyze all samples using a suitable stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and photodiode array (PDA) or UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
Method Development Strategy:
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a dilute solution with a UV-Vis spectrophotometer or using the PDA detector.
-
Mobile Phase Selection: Start with a simple mobile phase, such as a mixture of acetonitrile and water or methanol and water, with a common buffer (e.g., phosphate or acetate buffer) to control the pH. Aromatic diamidines are often analyzed at a slightly acidic pH (e.g., pH 3-5) to ensure they are in their protonated form.
-
Gradient Elution: Develop a gradient elution method to ensure the separation of the parent drug from any potential degradation products, which may have different polarities. A typical gradient might start with a low percentage of organic solvent and gradually increase.
-
Method Optimization: Optimize the mobile phase composition, gradient slope, flow rate, and column temperature to achieve good peak shape, resolution, and a reasonable run time.
-
Forced Degradation Sample Analysis: Inject the samples from the forced degradation study (Protocol 1) to challenge the method's ability to separate the degradation products from the parent peak. The PDA detector can be used to assess peak purity.
-
Method Validation: Once a suitable method is developed, it should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Quantitative Data Summary
The following table provides an example of how to present quantitative data from a stability study of a this compound stock solution (1 mg/mL in water) under different storage conditions. Note: This is hypothetical data for illustrative purposes only.
| Storage Condition | Time Point | This compound Concentration (% of Initial) | Appearance |
| -20°C (Protected from light) | 1 month | 99.5% | Clear, colorless |
| 3 months | 98.9% | Clear, colorless | |
| 6 months | 97.8% | Clear, colorless | |
| 4°C (Protected from light) | 1 week | 99.1% | Clear, colorless |
| 1 month | 95.2% | Clear, colorless | |
| 3 months | 88.4% | Faint yellow tint | |
| Room Temperature (Protected from light) | 24 hours | 98.5% | Clear, colorless |
| 1 week | 85.1% | Yellowish | |
| 1 month | 65.7% | Brownish | |
| Room Temperature (Exposed to light) | 8 hours | 92.3% | Faint yellow tint |
| 24 hours | 78.6% | Yellowish | |
| 1 week | 45.2% | Brown, precipitate |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
Validation & Comparative
Validating the Specificity of Phenamidine for Parasite DNA Over Host DNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Phenamidine, an aromatic diamidine, has long been a compound of interest in the development of antiparasitic drugs. Its efficacy is attributed to its ability to bind to the minor groove of DNA, particularly at sites rich in adenine-thymine (A-T) base pairs. This binding event disrupts DNA replication and transcription, ultimately leading to parasite death. A crucial aspect of this compound's therapeutic potential lies in its selective toxicity towards parasites with minimal effects on the host. This guide provides a comparative analysis of this compound's binding specificity for parasite versus host DNA, supported by experimental data and detailed methodologies.
Mechanism of Action: Targeting the Parasite's Achilles' Heel
Parasites of the order Kinetoplastida, such as Trypanosoma species, possess a unique mitochondrial genome organization known as kinetoplast DNA (kDNA). This kDNA is a network of thousands of interlocked circular DNA molecules, comprising maxicircles and a vast number of minicircles. A key feature of these minicircles is their exceptionally high A-T content.
This compound's mechanism of action hinges on its preferential binding to these A-T rich sequences in the minor groove of the parasite's kDNA. This selective binding is the foundation of its specificity. While the host's nuclear DNA also contains A-T rich regions, the sheer abundance and accessibility of these sites within the parasite's kDNA make it a much more favorable target for this compound.
dot
Caption: Logical flow of this compound's selective action on parasite DNA.
Quantitative Comparison of DNA Binding Affinity
The specificity of this compound can be quantitatively assessed by comparing its binding affinity to parasite kDNA and a representative host DNA, such as calf thymus DNA (which has a more balanced A-T and G-C content). While direct comparative studies on this compound are limited, data from closely related aromatic diamidines demonstrate a significant preference for A-T rich DNA sequences, analogous to those found in kinetoplasts.
| Compound | DNA Type | Method | Binding Constant (K) or ΔTm (°C) | Reference |
| Aromatic Diamidine (general) | A-T rich sequences (mimicking kDNA) | Various | K > 10^7 M⁻¹ | [1] |
| Amidine Compounds | T. cruzi kDNA | Thermal Denaturation (Tm) | ΔTm up to 17°C | [2] |
| Amidine Compounds | Calf Thymus DNA | Thermal Denaturation (Tm) | Lower ΔTm compared to kDNA | [2] |
Experimental Protocols for Validating Specificity
Several biophysical techniques are employed to determine the binding affinity and specificity of compounds like this compound to DNA. Below are detailed methodologies for key experiments.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand (this compound) to a macromolecule (DNA). This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).
Experimental Workflow:
dot
Caption: Workflow for determining DNA binding affinity using ITC.
Detailed Protocol:
-
Sample Preparation:
-
Dissolve this compound in a suitable buffer (e.g., phosphate or Tris buffer) to a known concentration.
-
Prepare solutions of purified parasite kDNA and host DNA (e.g., calf thymus DNA) in the same buffer. The DNA concentration should be accurately determined by UV absorbance at 260 nm.
-
Degas all solutions to prevent bubble formation during the experiment.
-
-
ITC Experiment:
-
Load the DNA solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small, sequential injections of the this compound solution into the DNA solution.
-
Record the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of this compound to DNA.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).
-
Compare the Ka values obtained for parasite kDNA and host DNA to quantify the binding specificity.
-
Fluorescence Titration Assay
This technique relies on the change in fluorescence of either the DNA-binding compound or a fluorescent probe upon interaction with DNA. For a non-fluorescent compound like this compound, a competitive binding assay with a fluorescent intercalator like ethidium bromide (EtBr) is commonly used.
Experimental Workflow:
dot
Caption: Workflow for competitive fluorescence titration assay.
Detailed Protocol:
-
Preparation of DNA-Ethidium Bromide Complex:
-
Prepare solutions of parasite kDNA and host DNA in a suitable buffer.
-
Add a fixed concentration of ethidium bromide to each DNA solution and allow it to intercalate, resulting in a stable fluorescent complex.
-
-
Fluorescence Titration:
-
To the DNA-EtBr complex, add increasing concentrations of this compound from a stock solution.
-
After each addition, allow the solution to equilibrate and measure the fluorescence intensity at the appropriate excitation and emission wavelengths for EtBr.
-
-
Data Analysis:
-
The binding of this compound to DNA will displace the intercalated EtBr, leading to a quenching of the fluorescence signal.
-
Plot the fluorescence intensity as a function of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound required to reduce the initial fluorescence by 50%.
-
Calculate the binding constant (Kb) for this compound using the Cheng-Prusoff equation: Kb = (IC50) / (1 + [EtBr] / KEtBr), where KEtBr is the known binding constant of ethidium bromide to the respective DNA.
-
A lower Kb value indicates a higher binding affinity. Compare the Kb values for parasite kDNA and host DNA to assess specificity.
-
Alternative DNA Binding Agents
While this compound shows promise, other compounds also target parasite DNA. A comparative understanding of their mechanisms and specificity is valuable for drug development.
| Drug | Mechanism of Action | DNA Specificity |
| Diminazene Aceturate (Berenil) | Minor groove binder, similar to this compound. | Preferentially binds to A-T rich sequences in parasite DNA. |
| Pentamidine | Aromatic diamidine that binds to the minor groove of DNA. | Targets A-T rich regions, showing selectivity for parasite kDNA. |
| Actinomycin D | Intercalates between G-C base pairs in DNA. | Less specific for parasite DNA compared to minor groove binders that target A-T rich sequences. |
| Berberine | Plant alkaloid that can bind to DNA through intercalation and groove binding. | Shows some preference for A-T rich regions. |
Conclusion
The specificity of this compound for parasite DNA over host DNA is a cornerstone of its potential as an effective and safe antiparasitic agent. This selectivity is primarily driven by the unique, A-T rich nature of the parasite's kinetoplast DNA. Quantitative biophysical methods such as Isothermal Titration Calorimetry and Fluorescence Titration Assays are essential tools for validating and quantifying this specificity. By understanding the molecular basis of this selective interaction, researchers can further optimize the design of novel DNA-binding antiparasitic drugs with improved efficacy and reduced host toxicity.
References
Comparative In Vitro Efficacy of Phenamidine and Diminazene Aceturate Against Piroplasms
A Guide for Researchers in Drug Development
This guide provides a comparative overview of the in vitro efficacy of two diamidine compounds, Phenamidine and diminazene aceturate, against various piroplasmic parasites. The information is intended for researchers, scientists, and drug development professionals working on novel antiparasitic therapies. While direct comparative studies are limited, this document synthesizes available data to offer insights into their relative potencies and experimental evaluation.
Data Summary
The following table summarizes the available in vitro efficacy data for this compound and diminazene aceturate against several key veterinary and zoonotic parasites. It is important to note that the experimental conditions, including the specific parasite isolates and assay methodologies, may vary between studies, making direct comparisons challenging.
| Compound | Parasite Species | Efficacy Metric (Concentration) |
| This compound isethionate (in combination with oxomemazine chlorhydrate) | Babesia divergens | MIC50: <0.008 µg/mL[1] |
| Diminazene aceturate | Babesia bovis | IC50: 0.08 µM |
| Babesia bigemina | IC50: 0.06 µM | |
| Babesia caballi | IC50: 0.1 µM | |
| Theileria equi | IC50: 0.09 µM | |
| Trypanosoma congolense | IC50: 108.65 ± 25.25 nM[2] |
Note: MIC50 (Minimum Inhibitory Concentration for 50% of isolates) and IC50 (Half-maximal Inhibitory Concentration) are measures of the effectiveness of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
The determination of in vitro efficacy for antiparasitic compounds like this compound and diminazene aceturate typically involves the following key experimental steps.
Parasite Culture
-
Source: Parasites are generally obtained from infected animals or from cryopreserved stocks.
-
Culture Conditions: The parasites, such as Babesia species, are cultured in vitro in red blood cells (RBCs) of the appropriate host species (e.g., bovine or equine).
-
Medium: The culture medium is typically a complex mixture, such as RPMI 1640 or Medium 199, supplemented with serum (e.g., fetal bovine serum or horse serum) and maintained under specific atmospheric conditions (e.g., a low-oxygen, high-carbon dioxide environment) at 37°C.
Drug Susceptibility Assay
A common method for assessing the in vitro efficacy of antiparasitic drugs is the SYBR Green I-based fluorescence assay.
-
Preparation of Drug Solutions: The test compounds (this compound and diminazene aceturate) are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions. A series of dilutions are then prepared in the culture medium.
-
Assay Setup: Asynchronous parasite cultures with a starting parasitemia (e.g., 1%) are seeded into 96-well microplates. The prepared drug dilutions are added to the wells. Control wells containing untreated parasites and uninfected RBCs are also included.
-
Incubation: The microplates are incubated for a defined period, typically 72-96 hours, under the optimal culture conditions for the specific parasite.
-
Lysis and Staining: After incubation, the cells are lysed, and a DNA-intercalating fluorescent dye, such as SYBR Green I, is added. This dye binds to the DNA of the parasites.
-
Fluorescence Measurement: The fluorescence intensity in each well is measured using a microplate reader. The intensity of the fluorescence is proportional to the number of viable parasites.
-
Data Analysis: The fluorescence readings are used to calculate the percentage of parasite growth inhibition for each drug concentration compared to the untreated control. The IC50 values are then determined by fitting the dose-response data to a sigmoidal curve using appropriate software.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro comparison of the efficacy of two compounds.
Caption: In Vitro Drug Efficacy Testing Workflow.
Signaling Pathways and Mechanism of Action
Both this compound and diminazene aceturate are aromatic diamidines, and their primary mechanism of action is believed to involve binding to the minor groove of DNA, particularly at AT-rich regions. This interaction can interfere with DNA replication and transcription, ultimately leading to parasite death.
The diagram below illustrates the proposed mechanism of action.
Caption: Proposed Mechanism of Action for Diamidine Drugs.
References
Comparative Analysis of Phenamidine and Other Aromatic Diamidines: A Guide for Researchers
A detailed examination of the cross-reactivity, binding affinities, and cellular impact of Phenamidine in comparison to other prominent aromatic diamidines, including Pentamidine and Diminazene. This guide provides researchers, scientists, and drug development professionals with essential data and experimental protocols to inform their work.
Aromatic diamidines are a class of compounds recognized for their potent antiprotozoal activity. Their primary mechanism of action involves binding to the minor groove of AT-rich DNA sequences, with a particular affinity for the kinetoplast DNA (kDNA) found in parasites like Trypanosoma and Babesia. This interaction disrupts essential cellular processes, including DNA replication and transcription, ultimately leading to parasite death. This guide focuses on this compound and provides a comparative analysis with two other widely studied aromatic diamidines, Pentamidine and Diminazene, to elucidate their relative cross-reactivity and efficacy.
Quantitative Comparison of Antiparasitic Activity
The in vitro efficacy of this compound, Pentamidine, and Diminazene has been evaluated against a range of parasitic protozoa. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that inhibits 50% of the parasite's growth, are summarized in the table below. These values provide a quantitative measure of the cross-reactivity and potency of these compounds against different parasite species.
| Compound | Target Organism | IC50 (µM) | Reference |
| This compound | Trypanosoma congolense | 0.007 - 0.875 | [1] |
| Babesia bovis | Data not available | ||
| Leishmania donovani | Data not available | ||
| Pentamidine | Trypanosoma congolense | 0.17 ± 0.04 | [2] |
| Trypanosoma brucei brucei | 0.0053 | [3] | |
| Babesia microti | Effective in vivo | [4] | |
| Leishmania donovani | 1.46 | [5] | |
| Plasmodium falciparum | as low as 0.03 | [6] | |
| Diminazene Aceturate | Trypanosoma congolense | 0.11 ± 0.03 | [2] |
| Babesia bovis | Data not available | ||
| Babesia bigemina | Data not available | ||
| Babesia caballi | Data not available | ||
| Theileria equi | 0.65 | [7] |
Note: IC50 values can vary depending on the specific strain of the parasite and the experimental conditions used.
Mechanism of Action and Downstream Effects
The primary molecular target of aromatic diamidines is DNA. Their binding to the minor groove, particularly in the AT-rich regions of parasitic kDNA, is the initiating event that triggers a cascade of downstream cellular effects.
Figure 1. A diagram illustrating the proposed signaling pathway initiated by the binding of aromatic diamidines to parasitic DNA.
Binding of these diamidines to DNA can lead to the inhibition of essential enzymes such as topoisomerases and DNA polymerases[8][9]. This enzymatic inhibition disrupts the processes of DNA replication and transcription. Consequently, the parasite's ability to multiply and maintain its cellular functions is severely hampered. This disruption can lead to DNA damage and fragmentation, which in turn triggers cell cycle arrest, often at the G2/M phase, and ultimately induces an apoptosis-like cell death pathway in the parasite[10][11][12].
Experimental Protocols
To facilitate further research and comparative studies, this section outlines the detailed methodologies for key experiments used to assess the cross-reactivity and binding affinities of aromatic diamidines.
In Vitro Antiparasitic Activity Assay
This protocol is a generalized method for determining the IC50 value of a compound against a target parasite.
Figure 2. A flowchart outlining the key steps in determining the in vitro IC50 of a compound against a parasite.
-
Parasite Culture: The target parasite (e.g., Trypanosoma congolense) is cultured in a suitable medium under sterile conditions to achieve a logarithmic growth phase.
-
Drug Preparation: A stock solution of the test compound (this compound, Pentamidine, or Diminazene) is prepared in an appropriate solvent (e.g., DMSO) and then serially diluted to obtain a range of concentrations.
-
Incubation: The parasite culture is diluted to a specific density and dispensed into a 96-well microtiter plate. The serially diluted compounds are then added to the wells. Control wells containing parasites without any drug and wells with medium only are also included. The plate is incubated for a defined period (e.g., 48-72 hours) under appropriate conditions (e.g., 37°C, 5% CO2).
-
Viability Assessment: Parasite viability is assessed using a suitable method. A common technique is the SYBR Green I-based fluorescence assay, where the dye intercalates with the DNA of viable parasites and emits a fluorescent signal.
-
Data Analysis: The fluorescence intensity in each well is measured using a microplate reader. The percentage of inhibition for each drug concentration is calculated relative to the control wells. The IC50 value is then determined by fitting the dose-response data to a sigmoidal curve using appropriate software.
DNA Binding Affinity Assays
Several biophysical techniques can be employed to quantify the binding affinity of aromatic diamidines to DNA. These methods provide the dissociation constant (Kd), a measure of the binding strength.
1. Fluorescence Displacement Assay:
This assay is based on the displacement of a fluorescent DNA-intercalating dye (e.g., ethidium bromide) by the test compound[13][14][15][16].
-
A solution containing a specific DNA sequence (e.g., a synthetic oligonucleotide with an AT-rich region) and a fluorescent dye is prepared.
-
The initial fluorescence of the DNA-dye complex is measured.
-
The test compound is titrated into the solution. As the compound binds to the DNA, it displaces the fluorescent dye, leading to a decrease in fluorescence.
-
The change in fluorescence is monitored at each titration point.
-
The binding constant (Kd) is calculated by analyzing the titration curve.
2. Isothermal Titration Calorimetry (ITC):
ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule[5][17][18][19][20].
-
A solution of the target DNA is placed in the sample cell of the calorimeter, and a solution of the test compound is loaded into the injection syringe.
-
The compound is injected in small aliquots into the DNA solution.
-
The heat released or absorbed during the binding interaction is measured after each injection.
-
The resulting data is plotted as heat change per injection versus the molar ratio of the ligand to the macromolecule.
-
The binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH) are determined by fitting the data to a binding model.
3. Surface Plasmon Resonance (SPR):
SPR is a label-free technique that measures the binding of an analyte (the test compound) to a ligand (DNA) immobilized on a sensor surface in real-time[6][21][22].
-
A biotinylated DNA oligonucleotide is immobilized on a streptavidin-coated sensor chip.
-
A solution of the test compound is flowed over the sensor surface.
-
The binding of the compound to the immobilized DNA causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in resonance units, RU).
-
The association and dissociation of the compound are monitored in real-time.
-
The kinetic parameters (association rate constant, ka, and dissociation rate constant, kd) and the equilibrium dissociation constant (Kd = kd/ka) are determined by analyzing the sensorgram data.
Conclusion
This guide provides a comparative overview of this compound and other key aromatic diamidines, offering valuable quantitative data and detailed experimental protocols for researchers in the field of antiparasitic drug development. The provided information on their mechanism of action and downstream cellular effects can aid in the rational design of new and more effective therapeutic agents. The detailed experimental workflows are intended to facilitate standardized and reproducible research to further elucidate the cross-reactivity and therapeutic potential of this important class of compounds.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Response of babesiosis to pentamidine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tainstruments.com [tainstruments.com]
- 6. proteomic-basics.eu [proteomic-basics.eu]
- 7. Antiparasitic activity of aromatic diamidines is related to apoptosis-like death in Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding kinetics of DNA-protein interaction using surface plasmon resonance [protocols.io]
- 9. Pentamidine - Wikipedia [en.wikipedia.org]
- 10. Antiparasitic activity of aromatic diamidines is related to apoptosis-like death in Trypanosoma cruzi | Parasitology | Cambridge Core [cambridge.org]
- 11. An Aromatic Diamidine That Targets Kinetoplast DNA, Impairs the Cell Cycle in Trypanosoma cruzi, and Diminishes Trypomastigote Release from Infected Mammalian Host Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity [jove.com]
- 18. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 19. SSB Binding to ssDNA Using Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analysis of Protein–DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures | Springer Nature Experiments [experiments.springernature.com]
- 21. Determination of Affinity and Kinetic Rate Constants Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 22. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
Head-to-head comparison of Phenamidine and pentamidine against Leishmania
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of the antileishmanial activity of two aromatic diamidines: Phenamidine and Pentamidine. While both compounds belong to the same chemical class, their efficacy against Leishmania parasites differs dramatically. This document summarizes the available quantitative data, outlines detailed experimental protocols for key assays, and visualizes relevant pathways and workflows to support further research and development in the field of antileishmanial drug discovery.
Executive Summary
Pentamidine is a well-established second-line drug for the treatment of leishmaniasis, demonstrating potent activity against both the promastigote and clinically relevant amastigote stages of the parasite. Its mechanisms of action are multifaceted, primarily involving the disruption of mitochondrial function and DNA replication. In stark contrast, the available experimental data on this compound suggests it possesses negligible to very weak activity against Leishmania parasites. While it exhibits some capacity to interfere with polyamine transport, its overall inhibitory effect on parasite growth is minimal. This significant disparity in efficacy likely accounts for the limited research into this compound as a viable antileishmanial candidate.
Data Presentation: Quantitative Comparison
The following tables summarize the available in vitro data for this compound and Pentamidine against Leishmania. It is critical to note the scarcity of data for this compound, particularly against the intracellular amastigote stage.
Table 1: In Vitro Activity Against Leishmania infantum Promastigotes
| Compound | EC50 (µM)[1] | Putrescine Uptake Inhibition (Ki, µM)[1] |
| This compound | > 1000 (No inhibitory effect at 1 mM) | 95 |
| Pentamidine | 165 | 3 |
Table 2: In Vitro Activity of Pentamidine Against Various Leishmania Species
| Leishmania Species | Parasite Stage | IC50 (µM) | Reference |
| L. donovani | Amastigote-like | 1.46 | |
| L. donovani | Amastigote-like | ~2.6 | |
| L. amazonensis | Amastigotes | ~15 | [2] |
| L. major | Promastigotes | 0.0038 µg/mL (~0.0064 µM) | [3] |
Note: IC50/EC50 values can vary depending on the specific Leishmania strain, assay conditions, and parasite stage.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
In Vitro Promastigote Growth Inhibition Assay
This assay determines the concentration of a compound required to inhibit the growth of Leishmania promastigotes by 50% (EC50 or IC50).
a. Parasite Culture:
-
Leishmania promastigotes (e.g., L. infantum) are cultured axenically in a nutrient-rich medium such as M199 or RPMI-1640, supplemented with 10-20% heat-inactivated Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Cultures are maintained at 26°C.
b. Assay Procedure:
-
Promastigotes in the logarithmic phase of growth are harvested by centrifugation and resuspended in fresh culture medium to a density of 1 x 10^6 parasites/mL.
-
100 µL of the parasite suspension is added to each well of a 96-well microtiter plate.
-
The test compounds (this compound and Pentamidine) are serially diluted in the culture medium. 100 µL of each dilution is added to the wells containing the parasites.
-
A positive control (e.g., Amphotericin B) and a negative control (medium with solvent) are included.
-
The plates are incubated at 26°C for 72 hours.
-
Parasite viability is assessed by adding a viability reagent such as Resazurin or MTT and measuring the absorbance or fluorescence according to the manufacturer's instructions.
-
The EC50/IC50 values are calculated from the dose-response curves using appropriate software.
Putrescine Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the uptake of the polyamine putrescine by Leishmania promastigotes.
a. Parasite Preparation:
-
Logarithmic phase Leishmania infantum promastigotes are harvested, washed, and resuspended in a suitable buffer (e.g., PBS) to a concentration of 1 x 10^8 cells/mL.
b. Uptake Assay:
-
The parasite suspension is pre-incubated with various concentrations of the inhibitor (this compound or Pentamidine) for a short period (e.g., 10 minutes) at 28°C.
-
The uptake reaction is initiated by the addition of radiolabeled [3H]putrescine.
-
At specific time points, aliquots of the cell suspension are removed and filtered through a glass fiber filter to separate the cells from the medium.
-
The filters are washed with ice-cold buffer to remove non-internalized radiolabel.
-
The radioactivity retained on the filters, corresponding to the amount of putrescine taken up by the parasites, is measured using a scintillation counter.
-
Kinetic parameters, including the inhibition constant (Ki), are determined by analyzing the uptake data using Lineweaver-Burk plots or other appropriate kinetic models.[1]
Mechanism of Action
Pentamidine
The antileishmanial mechanism of Pentamidine is multifaceted and not fully elucidated, but several key targets have been identified.[4]
-
Mitochondrial Targeting and Disruption: Pentamidine is actively transported into the Leishmania mitochondrion, where it accumulates to high concentrations.[5] This accumulation leads to a rapid collapse of the mitochondrial membrane potential, disrupting ATP synthesis and other essential mitochondrial functions.[5][4]
-
Kinetoplast DNA (kDNA) Interaction: Inside the mitochondrion, Pentamidine interacts with the kDNA, the parasite's unique mitochondrial DNA network. It binds to the minor groove of AT-rich regions of the kDNA, inhibiting its replication and transcription.[5][6] This ultimately leads to the disorganization and degradation of the kinetoplast.[5]
-
Inhibition of Topoisomerases: Pentamidine has been shown to inhibit the activity of topoisomerases, enzymes crucial for DNA replication and repair.[5]
-
Interference with Polyamine Transport: Pentamidine competitively inhibits the uptake of polyamines like putrescine and spermidine, which are essential for parasite growth and proliferation.[3]
This compound
Due to its very low antileishmanial activity, the mechanism of action of this compound against Leishmania has not been extensively studied. The available data suggests that it is a very weak inhibitor of putrescine uptake.[1] It is plausible that at very high, non-physiological concentrations, it might exert some minor disruptive effects on processes dependent on polyamine transport. However, its lack of significant growth inhibition indicates that this is not a primary or effective mechanism of action at achievable concentrations.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed mechanism of action of Pentamidine against Leishmania.
Caption: General workflow for in vitro antileishmanial screening.
Conclusion
The comprehensive analysis of the available data clearly indicates that Pentamidine is a potent antileishmanial agent, while this compound shows negligible activity. The significant difference in their efficacy, particularly the lack of growth inhibition by this compound at high concentrations, suggests that this compound is not a viable candidate for further development as an antileishmanial drug. The detailed experimental protocols and mechanistic insights provided for Pentamidine can serve as a valuable resource for the evaluation of new antileishmanial compounds and for studies aimed at understanding and overcoming drug resistance in Leishmania. Future research in the field of aromatic diamidines should focus on modifications of the Pentamidine scaffold to enhance efficacy and reduce toxicity, rather than exploring compounds with demonstrably poor activity like this compound.
References
- 1. Putrescine uptake inhibition by aromatic diamidines in Leishmania infantum promastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro and In Silico Approaches for the Antileishmanial Activity Evaluations of Actinomycins Isolated from Novel Streptomyces smyrnaeus Strain UKAQ_23 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Putrescine and spermidine transport in Leishmania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental Cutaneous Leishmaniasis: Mouse Models for Resolution of Inflammation Versus Chronicity of Disease | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
Validating a Novel Phenamidine-Based Diagnostic Assay for Babesiosis: A Comparative Guide
For Immediate Release
This guide provides a comparative analysis of a novel, hypothetical Phenamidine-based diagnostic assay for Babesiosis against existing diagnostic methods. The information is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of parasitic disease diagnostics. This document outlines the potential performance of this new assay, supported by a proposed experimental validation framework.
Introduction to Babesiosis Diagnostics
Babesiosis is a tick-borne disease caused by intraerythrocytic protozoan parasites of the genus Babesia. Accurate and timely diagnosis is crucial for effective treatment and management of the disease. Current diagnostic methods primarily rely on direct visualization of the parasite, detection of host antibodies, or amplification of parasite nucleic acids. Each of these methods offers a unique balance of sensitivity, specificity, and utility in different stages of the infection.
The proposed this compound-based assay represents a new paradigm in Babesia detection. While this compound is traditionally known as an antiprotozoal agent for treating Babesiosis in veterinary medicine, this novel application leverages its binding affinity for a specific molecular target within the Babesia parasite for diagnostic purposes. This guide will compare the projected performance of this new assay with established diagnostic techniques.
Comparative Performance of Diagnostic Assays for Babesiosis
The following table summarizes the key performance metrics of the hypothetical this compound-based assay alongside existing diagnostic methods for Babesiosis. The data for existing methods are derived from published studies, while the data for the this compound-based assay are projected targets for its validation.
| Diagnostic Assay | Principle | Sensitivity | Specificity | Primary Application |
| This compound-Based Assay (Hypothetical) | Target-specific binding of this compound conjugate | >95% (projected) | >98% (projected) | Early-stage infection, point-of-care testing |
| Microscopy (Giemsa-stained blood smear) | Direct visualization of intraerythrocytic parasites | 80-100% (vs. PCR)[1] | High (dependent on technician expertise) | Acute infection, initial screening |
| Indirect Immunofluorescent Antibody (IFA) Test | Detection of host IgG and IgM antibodies to Babesia | Acute (IgM): 91%; Convalescent (IgG): 88-96%[2] | 90-100%[2] | Confirmation of exposure, epidemiological studies |
| Polymerase Chain Reaction (PCR) | Amplification of Babesia-specific DNA | High (some assays 100%)[3][4] | High (some assays 100%)[3][4] | Early detection, species identification, monitoring parasitemia |
| Fluorescence In Situ Hybridization (FISH) | Hybridization of fluorescent probes to parasite rRNA | High | High | Direct visualization and identification of parasites |
Experimental Protocols for Validation
To validate the performance of the new this compound-based diagnostic assay, a rigorous experimental workflow is proposed. This workflow is designed to establish the analytical and clinical performance of the assay in comparison to a gold-standard method, such as PCR.
I. Analytical Validation
-
Limit of Detection (LoD):
-
A panel of serially diluted Babesia-infected red blood cells (RBCs) with known parasite densities will be prepared.
-
Each dilution will be tested in replicates (n=20) with the this compound-based assay.
-
The LoD will be defined as the lowest parasite concentration at which at least 19 out of 20 replicates produce a positive result.
-
-
Analytical Specificity (Cross-reactivity):
-
A panel of clinically relevant pathogens, including other blood-borne parasites (Plasmodium falciparum, Trypanosoma cruzi), bacteria, and viruses, will be tested with the this compound-based assay at high concentrations.
-
Additionally, samples from patients with autoimmune diseases will be included to assess potential interference.
-
The absence of a positive signal in these samples will confirm the analytical specificity of the assay.
-
-
Precision (Repeatability and Reproducibility):
-
Repeatability (Intra-assay precision): A panel of low, medium, and high positive controls will be tested in multiple replicates within the same run.
-
Reproducibility (Inter-assay precision): The same panel of controls will be tested on different days, by different operators, and with different batches of reagents.
-
The coefficient of variation (CV%) will be calculated for both repeatability and reproducibility.
-
II. Clinical Validation
-
Study Population:
-
A cohort of patients with suspected Babesiosis will be prospectively enrolled.
-
A well-characterized panel of archived positive and negative patient samples will also be included.
-
-
Comparative Analysis:
-
All patient samples will be tested in parallel with the this compound-based assay and a validated, FDA-approved Babesia PCR assay.
-
The results will be used to calculate the clinical sensitivity, specificity, positive predictive value (PPV), and negative predictive value (NPV) of the this compound-based assay, with the PCR assay serving as the reference standard.
-
-
Workflow Diagram:
Caption: Experimental workflow for assay validation.
Mechanism of Action: A Hypothetical Signaling Pathway
The proposed this compound-based assay is predicated on the high-affinity binding of a this compound conjugate to a novel, parasite-specific protein, tentatively named Babesia Amidino-Target Protein 1 (BATP1). The binding event initiates a detectable signal, forming the basis of the diagnostic test.
Caption: Hypothetical signaling pathway of the assay.
Conclusion
The development of a this compound-based diagnostic assay for Babesiosis holds the promise of a highly sensitive and specific tool for early-stage diagnosis. The proposed validation framework provides a comprehensive approach to evaluating its performance against established methods. Further research and clinical trials are necessary to fully elucidate the clinical utility of this innovative diagnostic technology. This guide serves as a foundational document for researchers and professionals dedicated to advancing the field of infectious disease diagnostics.
References
- 1. Babesia – Microscopy and PCR | Public Health Ontario [publichealthontario.ca]
- 2. fullerlaboratories.com [fullerlaboratories.com]
- 3. Comparison of Babesia microti Real-Time Polymerase Chain Reaction Assays for Confirmatory Diagnosis of Babesiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Utilization of a real-time PCR assay for diagnosis of Babesia microti infection in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of Phenamidine in Antiprotozoal Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Phenamidine, an aromatic diamidine, has long been a therapeutic option in veterinary medicine for treating protozoal infections, particularly babesiosis. However, the emergence of drug resistance and the desire for enhanced therapeutic efficacy have spurred investigations into its synergistic effects when combined with other antiprotozoal agents. This guide provides a comparative assessment of this compound's performance in combination therapies, supported by available experimental data, to inform future research and drug development strategies.
Mechanism of Action: A Common Ground for Synergy
This compound, like other diamidine derivatives such as diminazene and pentamidine, exerts its antiprotozoal effect by targeting the parasite's genetic material. These compounds are known to bind to the minor groove of DNA, with a preference for AT-rich sequences.[1][2][3] This interaction is particularly disruptive to the kinetoplast DNA (kDNA), the mitochondrial DNA of kinetoplastids like Trypanosoma and Leishmania.[4][5][6] By binding to kDNA, diamidines can interfere with DNA replication and transcription, ultimately leading to the parasite's death.[4][5][7] This shared mechanism of action with other DNA-binding agents provides a strong rationale for exploring synergistic combinations.
Quantitative Assessment of Synergistic Effects
The synergistic potential of a drug combination is typically quantified using in vitro assays that measure the inhibitory effect of the drugs alone and in combination. A key metric is the 50% inhibitory concentration (IC50), the concentration of a drug that inhibits 50% of parasite growth. Synergy is often determined through methods like isobologram analysis or the calculation of a fractional inhibitory concentration (FIC) index.
A study evaluating the in vitro susceptibility of Babesia divergens, a causative agent of bovine and human babesiosis, provides valuable quantitative data on a this compound combination. The study assessed the efficacy of this compound isethionate combined with the antihistamine oxomemazine chlorhydrate.
Table 1: In Vitro Activity of this compound Combination and Other Antiprotozoal Drugs against Babesia divergens
| Drug/Combination | Bovine Isolate MIC50 (μg/ml) | Human Isolate MIC50 (μg/ml) |
| This compound isethionate + Oxomemazine chlorhydrate | 0.0015 ± 0.0003 | 0.0014 ± 0.0002 |
| Imidocarb dipropionate | 0.004 ± 0.001 | 0.003 ± 0.0005 |
| Diminazene aceturate | Not Reported in this Study | Not Reported in this Study |
| Pentamidine isethionate | 5.1 ± 1 | 2.2 ± 0.0 |
| Clindamycin phosphate | 0.008 ± 0.002 | 0.007 ± 0.001 |
Data extracted from Brasseur et al. (1998). MIC50 values represent the mean ± standard deviation.
The data clearly indicates that the combination of this compound and oxomemazine exhibits potent in vitro activity against B. divergens, with MIC50 values lower than that of imidocarb dipropionate, a commonly used treatment for babesiosis. While this study did not calculate an FIC index to formally quantify synergy, the high potency of the combination suggests a potentially synergistic or additive interaction. Further studies employing isobologram analysis are warranted to confirm and quantify this synergy.
Experimental Protocols
To facilitate further research in this area, a detailed methodology for a key in vitro experiment is provided below. This protocol is based on established methods for assessing the in vitro susceptibility of intraerythrocytic protozoa.
In Vitro Drug Susceptibility Assay for Babesia species
Objective: To determine the 50% inhibitory concentration (IC50) of antiprotozoal drugs and their combinations against in vitro cultures of Babesia species.
Materials:
-
Babesia-infected red blood cells (RBCs)
-
Uninfected RBCs from a suitable donor
-
Culture medium (e.g., RPMI 1640 supplemented with serum)
-
96-well microtiter plates
-
Test compounds (this compound and other antiprotozoal drugs) dissolved in a suitable solvent (e.g., DMSO)
-
[³H]-hypoxanthine or a fluorescent DNA dye (e.g., SYBR Green I)
-
Scintillation counter or fluorescence plate reader
-
Incubator with controlled atmosphere (e.g., 5% CO₂, 5% O₂, 90% N₂)
Procedure:
-
Parasite Culture: Maintain a continuous in vitro culture of the desired Babesia species in RBCs.
-
Drug Preparation: Prepare serial dilutions of the test compounds. For combination studies, prepare a matrix of concentrations for both drugs.
-
Assay Setup:
-
In a 96-well plate, add the drug dilutions.
-
Add the parasite culture, diluted to a starting parasitemia of approximately 0.5-1%.
-
Include control wells with infected RBCs without any drug and uninfected RBCs.
-
-
Incubation: Incubate the plates for 48-72 hours under appropriate atmospheric conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
Quantification of Parasite Growth:
-
Radiolabeling Method: Add [³H]-hypoxanthine to each well and incubate for an additional 18-24 hours. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.
-
Fluorescence Method: Lyse the RBCs and stain the parasite DNA with a fluorescent dye like SYBR Green I. Measure the fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each drug concentration compared to the untreated control.
-
Determine the IC50 value for each drug and combination by plotting the inhibition data against the drug concentrations and fitting to a dose-response curve.
-
For combination studies, calculate the Fractional Inhibitory Concentration (FIC) index or perform isobologram analysis to determine if the interaction is synergistic, additive, or antagonistic.
-
Visualizing Mechanisms and Workflows
To better understand the underlying principles of this compound's action and the experimental approaches to assess its synergy, the following diagrams are provided.
Figure 1. Mechanism of action of diamidine drugs targeting parasite DNA.
Figure 2. Workflow for in vitro assessment of drug synergy.
Conclusion and Future Directions
The available data, though limited, suggests that this compound holds promise as a component of combination therapy for protozoal diseases. Its potent in vitro activity in combination with oxomemazine against Babesia divergens highlights the potential for synergistic interactions. The primary mechanism of action, targeting parasite DNA, provides a solid foundation for exploring combinations with other drugs that have similar or complementary targets.
A critical need exists for further research to systematically evaluate the synergistic effects of this compound with other widely used antiprotozoal drugs, such as diminazene aceturate and imidocarb dipropionate, against a broader range of protozoan pathogens. Such studies should employ rigorous methodologies, including isobologram analysis and the calculation of FIC indices, to provide clear quantitative evidence of synergy. In vivo studies in relevant animal models are also essential to validate in vitro findings and assess the clinical potential of promising combinations. By filling these knowledge gaps, the research community can better position this compound within the landscape of antiprotozoal chemotherapy and potentially develop more effective and robust treatment strategies for challenging parasitic infections.
References
- 1. Drug Design and DNA Structural Research Inspired by the Neidle Laboratory: DNA Minor Groove Binding and Transcription Factor Inhibition by Thiophene Diamidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of DNA Minor Groove Binding Diamidines that Recognize GC base pair Sequences: A Dimeric-Hinge Interaction Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterocyclic Diamidine Interactions at AT Base Pairs in the DNA Minor Groove: Effects of Heterocycle Differences, DNA AT Sequence and Length - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Antileishmanial Mechanism of Diamidines Involves Targeting Kinetoplasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antileishmanial Mechanism of Diamidines Involves Targeting Kinetoplasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]
Validating a Phenamidine-Resistant Parasite Line: A Comparative Guide for Researchers
For researchers in parasitology and drug development, the use of well-characterized drug-resistant parasite lines is crucial for understanding resistance mechanisms, screening novel compounds, and developing new therapeutic strategies. This guide provides a framework for the validation of a phenamidine-resistant parasite line, comparing its key characteristics with wild-type counterparts and other established drug-resistant lines. Detailed experimental protocols and visual workflows are included to support the adoption of this valuable research tool.
Comparative Performance of Drug-Resistant Parasite Lines
The utility of a drug-resistant parasite line as a research tool is determined by its phenotypic and genotypic stability, level of resistance, and any associated fitness costs, such as altered growth rates. Below is a comparative summary of a hypothetical this compound-resistant Trypanosoma brucei line against its susceptible parent line and an alternative diminazene aceturate-resistant line.
| Parameter | Wild-Type (Susceptible) | This compound-Resistant | Diminazene Aceturate-Resistant |
| Phenotype | |||
| IC50 this compound | 5 nM | 150 nM (30-fold increase) | 10 nM |
| IC50 Diminazene Aceturate | 20 nM | 40 nM (2-fold increase) | 400 nM (20-fold increase) |
| IC50 Pentamidine | 8 nM | 200 nM (25-fold increase) | 15 nM |
| In vitro Growth Rate | Doubling time ~6 hours | Doubling time ~7 hours | Doubling time ~6.5 hours |
| Genotype | |||
| TbAT1 Gene Status | Wild-type allele | Point mutation (e.g., L265P) | Deletion of TbAT1 gene |
| Genetic Stability | Stable | Stable after 20 passages without drug pressure | Stable |
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of validating a research tool. The following are detailed methodologies for key experiments.
Protocol 1: In Vitro Drug Sensitivity Assay (IC50 Determination) using SYBR Green I
This assay determines the concentration of a drug that inhibits parasite growth by 50%.[1][2]
Materials:
-
96-well black, clear-bottom microplates
-
Parasite culture medium (e.g., HMI-9 for T. brucei)
-
SYBR Green I nucleic acid stain (10,000x stock in DMSO)
-
Lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
Drug stocks (this compound, diminazene aceturate, etc.)
-
Synchronized parasite culture (logarithmic growth phase)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test drugs in culture medium in a 96-well plate. Include a drug-free control.
-
Add parasites to each well at a starting density of 1 x 10^4 cells/mL.
-
Incubate the plate for 72 hours under appropriate conditions (e.g., 37°C, 5% CO2).
-
Prepare the SYBR Green I lysis buffer by diluting the stock 1:5000 in lysis buffer.
-
Add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1 hour to allow for cell lysis and staining of nucleic acids.
-
Measure fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Calculate the IC50 values by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
Protocol 2: Parasite Growth Rate Assay
This assay measures the proliferation rate of the parasite line.[3][4]
Materials:
-
24-well culture plates
-
Parasite culture medium
-
Synchronized parasite culture
-
Hemocytometer or automated cell counter
Procedure:
-
Seed parasites in a 24-well plate at a starting density of 1 x 10^4 cells/mL in drug-free medium.
-
Incubate under standard culture conditions.
-
At 24-hour intervals for a period of 96 hours, gently resuspend the cells in one well and count the parasite density using a hemocytometer.
-
Plot the parasite concentration over time on a logarithmic scale.
-
Calculate the doubling time from the linear portion of the growth curve.
Protocol 3: Molecular Characterization of Resistance
This involves sequencing candidate genes to identify mutations associated with resistance.
Materials:
-
Genomic DNA extraction kit
-
PCR primers specific for the target gene (e.g., TbAT1)
-
Taq DNA polymerase and PCR reagents
-
Gel electrophoresis equipment
-
Sanger sequencing service
Procedure:
-
Extract genomic DNA from both the wild-type and resistant parasite lines.
-
Amplify the target gene using PCR with specific primers.
-
Verify the PCR product size by agarose gel electrophoresis.
-
Purify the PCR product.
-
Send the purified PCR product for Sanger sequencing.
-
Align the sequences from the wild-type and resistant lines to identify any mutations.
Visualizing Mechanisms and Workflows
Understanding the molecular basis of resistance and the experimental processes is enhanced through visualization.
Caption: Experimental workflow for generating and validating a this compound-resistant parasite line.
References
- 1. Optimization of a Fluorescence-Based Assay for Large-Scale Drug Screening against Babesia and Theileria Parasites | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. In vitro growth assay of parasite asexual development [bio-protocol.org]
- 4. Multiplication and Growth Inhibition Activity Assays for the Zoonotic Malaria Parasite, Plasmodium knowlesi - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Gene Expression Analysis of Parasites Treated with Phenamidine vs. Furamidine: A Review of Currently Available Data
A direct comparative analysis of the gene expression profiles of parasites treated with phenamidine versus furamidine is not possible at this time due to a lack of publicly available experimental data directly comparing the effects of these two drugs on the parasite transcriptome.
While both this compound and furamidine are aromatic diamidines known for their antiparasitic properties, research detailing their specific impact on parasite gene expression at a genomic level, particularly in a head-to-head comparison, appears to be limited or not published in accessible literature.
This guide was intended to provide researchers, scientists, and drug development professionals with a comprehensive comparison of the transcriptomic effects of these two compounds. The objective was to summarize quantitative gene expression data, detail the experimental methodologies employed, and visualize the affected signaling pathways and experimental workflows. However, an extensive search of scientific databases has revealed no studies that have performed a direct comparative transcriptomic analysis of this compound and furamidine in any parasite species.
Therefore, the creation of data tables summarizing differential gene expression, detailed experimental protocols for such a comparison, and corresponding visualizations of signaling pathways or experimental workflows cannot be provided.
Researchers interested in this specific comparison are encouraged to consider designing and conducting studies to generate this valuable data. Such research would significantly contribute to a deeper understanding of the mechanisms of action of these drugs and could inform the development of novel and more effective antiparasitic therapies. Future work in this area would be instrumental in elucidating the precise molecular pathways perturbed by each drug and identifying potential biomarkers of efficacy or resistance.
Cross-Resistance of Phenamidine and Other Diamidine DNA Minor Groove Binders: A Comparative Guide
A comprehensive analysis of the cross-resistance profiles of phenamidine and related diamidine compounds with other DNA binding agents, supported by experimental data and detailed methodologies.
This compound, a member of the aromatic diamidine class of compounds, exerts its therapeutic effects by binding to the minor groove of DNA, primarily at AT-rich sequences. This mechanism is shared by other clinically significant diamidines such as pentamidine and diminazene (Berenil). Understanding the potential for cross-resistance between these agents and other DNA-interactive drugs is crucial for predicting treatment outcomes and designing effective therapeutic strategies, particularly in the context of parasitic diseases and oncology.
This guide provides a comparative overview of the cross-resistance patterns observed with diamidines, drawing on available experimental data for this compound analogues and other prominent members of this class. Due to the limited specific cross-resistance data for this compound itself, this guide leverages findings from studies on pentamidine and diminazene to infer a probable resistance profile for this compound.
Quantitative Cross-Resistance Data
The following table summarizes the cross-resistance data for diamidine-resistant cell lines against other DNA binding agents. The data is primarily derived from studies on trypanosomes, where diamidine resistance is a significant clinical challenge. Resistance is typically quantified by the resistance factor (RF), which is the ratio of the IC50 (half-maximal inhibitory concentration) of the resistant line to that of the parental, sensitive line.
| Drug Class | Drug | Organism/Cell Line | Resistant Line | Resistance Factor (RF) | Reference |
| Diamidines | Pentamidine | Leishmania mexicana | Pentr30 | 100 | [1] |
| Propamidine | Leishmania mexicana | Pentr30 | >100 | [1] | |
| Stilbamidine | Leishmania mexicana | Pentr30 | >100 | [1] | |
| Berenil (Diminazene) | Leishmania mexicana | Pentr30 | >50 | [1] | |
| Diminazene Aceturate | Trypanosoma brucei brucei | ABR | High | [2] | |
| Arsenicals | Cymelarsan | Trypanosoma brucei brucei | ABR | Moderate | [2] |
Mechanisms of Cross-Resistance
The primary mechanism of resistance to diamidines in trypanosomes involves reduced drug accumulation.[1][2] This is often due to mutations in transporter proteins responsible for drug uptake.[2][3][4] A key player in this process is the P2-type nucleoside transporter, which has been shown to transport pentamidine.[1] Loss of function of this transporter can lead to high levels of resistance to pentamidine and cross-resistance to other diamidines.[1]
Interestingly, cross-resistance between diamidines and melaminophenyl arsenicals has also been well-documented in African trypanosomes.[3][4] This is also linked to alterations in drug transporters, suggesting a common uptake pathway for these two structurally distinct classes of drugs.[4]
In the context of cancer, resistance to DNA minor groove binders can be associated with the expression of drug efflux pumps like P-glycoprotein (P-gp) and alterations in DNA repair pathways.[5] Mismatch repair deficiency, for instance, has been linked to resistance to DNA minor groove alkylating agents.[6]
Experimental Protocols
The determination of cross-resistance profiles relies on standardized in vitro and in vivo assays. A typical workflow for evaluating cross-resistance in vitro is outlined below.
In Vitro Drug Sensitivity Assay
This protocol is a generalized procedure for determining the IC50 values of various compounds against a panel of sensitive and drug-resistant cell lines.
-
Cell Culture: Maintain sensitive (parental) and drug-resistant cell lines in appropriate culture media under standard conditions (e.g., 37°C, 5% CO2).
-
Drug Preparation: Prepare stock solutions of test compounds in a suitable solvent (e.g., DMSO, water). Make serial dilutions to achieve a range of final concentrations for the assay.
-
Cell Seeding: Seed a known number of cells (e.g., 2 x 10^4 cells/well) into 96-well microtiter plates.
-
Drug Exposure: Add the serially diluted drugs to the wells. Include untreated control wells (vehicle only) and blank wells (media only).
-
Incubation: Incubate the plates for a defined period (e.g., 72 hours) to allow for drug action.
-
Viability Assessment: Determine cell viability using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of living cells.[1]
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
-
Resistance Factor Calculation: Calculate the resistance factor (RF) by dividing the IC50 of the resistant cell line by the IC50 of the sensitive parental cell line.
Visualizing Experimental Workflow and Resistance Mechanisms
The following diagrams, generated using Graphviz, illustrate the experimental workflow for determining cross-resistance and a simplified model of a common resistance mechanism.
Caption: Workflow for in vitro cross-resistance testing.
Caption: Reduced drug uptake as a mechanism of resistance.
References
- 1. Genetic dissection of drug resistance in trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ever-increasing complexities of diamidine and arsenical crossresistance in African trypanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The biochemical basis of arsenical-diamidine crossresistance in African trypanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resistance to minor groove binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mismatch repair deficiency is associated with resistance to DNA minor groove alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Phenamidine in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedural information for the proper disposal of Phenamidine, a compound understood to be or closely related to Benzamidine Hydrochloride Hydrate, based on available safety data. Adherence to these protocols is critical for minimizing environmental impact and maintaining workplace safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on safety data sheets, this substance is known to cause skin and serious eye irritation and may cause respiratory irritation.[1][2][3]
Required PPE:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Lab coat
Step-by-Step Disposal Protocol
Given the conflicting information regarding its environmental impact, with some sources indicating it is very toxic to aquatic life with long-lasting effects, the most prudent approach is to treat this compound as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.
-
Containment:
-
Waste Segregation:
-
Designate a specific hazardous waste container for this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, paper towels).
-
Do not mix with other chemical waste streams unless compatibility has been confirmed by your institution's environmental health and safety (EHS) office.
-
-
Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste," the chemical name ("this compound" or "Benzamidine Hydrochloride"), and the associated hazards (Irritant, Environmental Hazard).
-
-
Arrange for Professional Disposal:
-
Decontamination:
-
Thoroughly decontaminate the work area and any reusable equipment with soap and water after handling.
-
Hazard Data Summary
The following table summarizes the key hazard information for Benzamidine Hydrochloride Hydrate, which should be considered applicable to this compound for safety and disposal purposes.
| Hazard Classification | GHS Code | Description | Citations |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [1][2] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | [1][2] |
| Specific target organ toxicity | H335 | May cause respiratory irritation. | [1] |
| Hazardous to the aquatic environment | H410 | Very toxic to aquatic life with long lasting effects. |
Note: While some safety data sheets indicate that environmental hazard criteria are not met, the presence of a GHS H410 classification in other sources necessitates treating the substance as an environmental hazard.[1][2]
Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not available in the reviewed literature. The standard and required procedure is to follow the institutional and regulatory guidelines for hazardous chemical waste, which involves collection and transfer to a licensed waste management facility.
Disposal Workflow
The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This decision-making process ensures that safety and regulatory compliance are maintained at each step.
Caption: this compound Disposal Decision Workflow.
References
Essential Safety and Logistics for Handling Phenamidine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific Safety Data Sheet (SDS), occupational exposure limits (OELs), or detailed toxicological data for Phenamidine (CAS No. 101-62-2) were found during the literature search. The following guidance is based on information for structurally related aromatic diamidines, such as 4,4'-diaminodiphenyl ether, Pentamidine, and Propamidine, as well as general principles for handling hazardous chemicals. It is imperative to conduct a thorough risk assessment before handling this compound and to consult with your institution's environmental health and safety department.
Hazard Identification and Risk Assessment
This compound, also known as 4,4'-Oxydibenzamidine, belongs to the class of aromatic diamidines. Aromatic amines are a class of compounds that includes known carcinogens and substances that are readily absorbed through the skin. Therefore, this compound should be handled as a potentially hazardous substance.
Potential Hazards:
-
Carcinogenicity: Structurally related aromatic amines are known or suspected carcinogens.
-
Skin Absorption: Aromatic amines can be readily absorbed through the skin, leading to systemic toxicity.
-
Irritation: May cause irritation to the skin, eyes, and respiratory tract.
-
Allergic Reactions: this compound is known to cause frequent allergic reactions in veterinary use.
A thorough risk assessment should be performed before any handling of this compound. This should include an evaluation of the specific procedures to be performed, the quantities being used, and the potential for exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is crucial for minimizing exposure to this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Rationale |
| Eye/Face Protection | Safety Goggles | Tightly fitting chemical splash goggles are mandatory to prevent eye contact with the powder or solutions. |
| Face Shield | Wear a face shield in conjunction with goggles when there is a significant risk of splashes. | |
| Hand Protection | Chemical-Resistant Gloves | Double-gloving is recommended. The inner glove should be a nitrile exam glove, and the outer glove should be a chemical-resistant material such as butyl rubber or Viton™. Regularly inspect gloves for any signs of degradation or perforation and change them frequently. |
| Body Protection | Laboratory Coat | A full-length, buttoned lab coat should be worn to protect skin and clothing. |
| Chemical-Resistant Apron or Gown | For procedures with a higher risk of splashes or spills, a chemical-resistant apron or gown should be worn over the lab coat. | |
| Respiratory Protection | N95 Respirator or higher | For handling small quantities of powder in a well-ventilated area, a properly fitted N95 respirator may be sufficient. For larger quantities or in situations with potential for aerosol generation, a powered air-purifying respirator (PAPR) with a HEPA filter is recommended. |
Handling Procedures
3.1. Engineering Controls
-
Chemical Fume Hood: All handling of this compound powder and concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation.
3.2. Operational Plan: Step-by-Step Guidance
-
Preparation:
-
Designate a specific area within a chemical fume hood for handling this compound.
-
Cover the work surface with absorbent, plastic-backed paper.
-
Assemble all necessary equipment and reagents before starting.
-
Ensure an eyewash station and safety shower are readily accessible.
-
-
Weighing and Reconstitution:
-
Perform all weighing of this compound powder within the chemical fume hood.
-
Use a dedicated set of spatulas and weighing boats.
-
To minimize dust generation, gently tap the container instead of shaking it.
-
When reconstituting the powder, slowly add the solvent to the solid to avoid splashing.
-
-
Experimental Procedures:
-
Conduct all manipulations of this compound solutions within the fume hood.
-
Keep all containers of this compound, whether solid or in solution, sealed when not in use.
-
-
Decontamination:
-
At the end of the procedure, decontaminate all surfaces and equipment that may have come into contact with this compound. Use a suitable decontamination solution (e.g., a 10% bleach solution followed by a rinse with water, or as determined by your institution's safety protocols).
-
Wipe down the interior of the fume hood.
-
Disposal Plan
4.1. Waste Segregation and Collection
-
Solid Waste: All solid waste contaminated with this compound (e.g., gloves, absorbent paper, weighing boats, pipette tips) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour this compound waste down the drain.
-
Sharps: Any sharps (needles, razor blades) contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
4.2. Disposal Procedure
-
Labeling: Ensure all waste containers are accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Potential Carcinogen").
-
Storage: Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Pickup: Arrange for the disposal of hazardous waste through your institution's environmental health and safety department. Follow all institutional and local regulations for hazardous waste disposal.
Emergency Procedures
5.1. Spills
-
Small Spills (in a fume hood):
-
Alert others in the area.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Gently collect the absorbed material and place it in a sealed hazardous waste container.
-
Decontaminate the spill area.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area.
-
Alert others and your supervisor.
-
Contact your institution's emergency response team or environmental health and safety department.
-
Prevent unauthorized personnel from entering the area.
-
5.2. Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
